4-Imino-thiazolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKLIXQHBFLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365905 | |
| Record name | 4-Imino-thiazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19967-65-8 | |
| Record name | 4-Imino-thiazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the One-Pot Synthesis of 4-Imino-Thiazolidin-2-one Derivatives
Abstract
The 4-imino-thiazolidin-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the one-pot synthesis of this compound derivatives. We will explore various synthetic strategies, delve into the mechanistic intricacies of these reactions, and present detailed, field-proven protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these versatile compounds in their work.
Introduction: The Significance of the this compound Core
Thiazolidinone derivatives are a cornerstone in the synthesis of biologically active compounds.[3][4] The introduction of an imino group at the 4-position of the thiazolidin-2-one ring system gives rise to a class of compounds with unique electronic and steric properties, leading to a diverse pharmacological profile. These derivatives have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[2][5][6] Furthermore, their antimicrobial and antioxidant activities make them attractive candidates for the development of new therapeutic agents.[1][7]
The development of efficient and sustainable synthetic methodologies is crucial for exploring the full potential of this scaffold. One-pot, multi-component reactions have emerged as a powerful tool in this regard, offering advantages such as reduced reaction times, higher yields, and operational simplicity.[8][9] This guide will focus on these elegant synthetic approaches.
Strategic Approaches to One-Pot Synthesis
The one-pot synthesis of this compound derivatives typically involves the condensation of three or more components. The choice of starting materials, catalysts, and reaction conditions can be tailored to achieve a wide range of structural diversity.
Three-Component Reaction of Isothiocyanates, Amines, and Acetylenic Esters
A prevalent and efficient method for the synthesis of 4-imino-1,3-thiazolidin-4-one derivatives involves a one-pot, three-component reaction between an isothiocyanate, a primary amine, and an acetylenic ester, such as dimethyl acetylenedicarboxylate (DMAD).[3][10]
Causality Behind Experimental Choices:
-
Isothiocyanates and Primary Amines: These reactants readily form a thiourea intermediate in situ. The choice of substituents on both the isothiocyanate and the amine allows for the introduction of diverse functionalities into the final product, directly influencing its biological activity.
-
Dimethyl Acetylenedicarboxylate (DMAD): This highly electrophilic alkyne serves as the C2 building block for the thiazolidinone ring. Its two ester groups provide reactive sites for cyclization.
-
Solvent and Temperature: The reaction is often carried out in a polar aprotic solvent like ethanol or methanol at room temperature, which facilitates the formation of the thiourea intermediate and the subsequent cyclization.
Proposed Reaction Mechanism:
The reaction is believed to proceed through the initial formation of a thiourea derivative from the reaction of the primary amine with the isothiocyanate. This is followed by a nucleophilic attack of the sulfur atom of the thiourea onto one of the acetylenic carbons of DMAD. The resulting intermediate then undergoes an intramolecular cyclization via the attack of a nitrogen atom onto one of the ester carbonyl groups, followed by the elimination of an alcohol molecule to yield the final this compound derivative.[3]
Caption: Proposed mechanism for the three-component synthesis.
Copper-Catalyzed Multi-Component Synthesis
Copper catalysts have proven to be highly effective in promoting the one-pot synthesis of related thiazolidin-2-imine derivatives from primary amines, ketones, terminal alkynes, and isothiocyanates.[8][9][11] While the product is a thiazolidin-2-imine, the methodology is highly relevant and adaptable.
Causality Behind Experimental Choices:
-
Copper(II) Chloride (CuCl2) as Catalyst: Copper catalysts are known to activate alkynes and facilitate the formation of key intermediates.[8]
-
Ketones and Terminal Alkynes: These components, along with the primary amine, participate in a KA² coupling (Ketone-Amine-Alkyne) reaction to form a propargylamine intermediate.
-
Two-Step, One-Pot Procedure: The reaction is typically performed in a two-step sequence within the same reaction vessel. The initial KA² coupling is carried out at a higher temperature, followed by the addition of the isothiocyanate at a lower temperature for the cyclization step.[8]
Proposed Reaction Mechanism:
The proposed mechanism involves the initial copper-catalyzed formation of a propargylamine from the ketone, amine, and terminal alkyne. The propargylamine then reacts with the isothiocyanate to form a thiourea intermediate. This intermediate undergoes a regioselective 5-exo-dig S-cyclization to yield the thiazolidin-2-imine product.[8]
Caption: Workflow for the copper-catalyzed one-pot synthesis.
Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis
In recent years, green chemistry principles have driven the development of more sustainable synthetic methods. Microwave irradiation and ultrasound assistance have been successfully applied to the synthesis of thiazolidinone derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions.[12][13][14][15]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, which can significantly accelerate the rate of reaction.[14][15] This is particularly beneficial for multi-step, one-pot syntheses.
-
Ultrasonic Irradiation: Ultrasound promotes cavitation, leading to the formation of localized high-pressure and high-temperature zones. This can enhance mass transfer and increase reaction rates, often under solvent-free conditions.[12][13]
-
Solvent-Free or Green Solvents: These methods often allow for the use of environmentally benign solvents like water or even solvent-free conditions, reducing the environmental impact of the synthesis.[12]
| Method | Typical Reaction Time | Yield (%) | Key Advantages |
| Conventional Heating | 8-10 hours | 60-70 | Standard laboratory setup |
| Microwave Irradiation | 5-20 minutes | 80-90 | Rapid, higher yields |
| Ultrasound Assistance | 30-60 minutes | 85-95 | Energy efficient, often solvent-free |
Table 1: Comparison of different energy sources for the synthesis of thiazolidinone derivatives.[15]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Three-Component Synthesis of Methyl 4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate[3][16]
-
To a solution of phenyl isothiocyanate (1 mmol) in ethanol (10 mL), add phenethylamine (1 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add dimethyl acetylenedicarboxylate (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional hour.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Protocol 2: Microwave-Assisted Synthesis of 4-Oxo-Thiazolidine Derivatives[15]
-
A mixture of the appropriate Schiff base (0.01 mol) and thioglycolic acid (0.01 mol) in dimethylformamide (DMF, 5 mL) is taken in a round-bottom flask.
-
The flask is placed in a microwave oven and irradiated at a power of 250 W for the specified time (typically 5-15 minutes), as monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.
-
The solid product is filtered, washed with water, and recrystallized from a suitable solvent.
Biological Applications of this compound Derivatives
The structural diversity achievable through one-pot synthesis makes this compound derivatives a rich source of potential therapeutic agents.
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of human cancer cell lines, including breast, colon, and lung cancer.[2][5][6] Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5]
-
Antimicrobial Activity: The thiazolidinone core is a well-known pharmacophore in antimicrobial agents.[7] Derivatives of this compound have exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[16][17]
-
Antioxidant Activity: Certain derivatives have shown promising antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[1][18]
Conclusion and Future Perspectives
The one-pot synthesis of this compound derivatives represents a highly efficient and versatile approach to generating libraries of biologically active compounds. The methodologies discussed in this guide, from classic three-component reactions to modern microwave and ultrasound-assisted techniques, provide a robust toolkit for synthetic and medicinal chemists. The continued exploration of novel catalysts, green reaction conditions, and diverse building blocks will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic potential. The inherent "drug-likeness" of the this compound scaffold ensures its continued prominence in the field of drug discovery.
References
- Wahan, S. K., Chawla, P. A., Kumar, R., Tandon, N., & Bhargava, G. (n.d.). Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Google.
-
Zorba, L. P., Stylianakis, I., Tsoureas, N., et al. (2024). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry. Retrieved from [Link]
-
(n.d.). Synthesis of 3-aryl-4-imino-thiazolidine-2-ones (1a-d). ResearchGate. Retrieved from [Link]
-
Sava, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Retrieved from [Link]
-
Zorba, L. P., et al. (n.d.). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. PMC. Retrieved from [Link]
-
(n.d.). Synthesis and Biological Activity of Some New 4-Thiazolidinone Derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. ResearchGate. Retrieved from [Link]
-
Wahan, S. K., et al. (n.d.). Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Retrieved from [Link]
-
(2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. PubMed. Retrieved from [Link]
-
(n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. Retrieved from [Link]
-
(2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. ACG Publications. Retrieved from [Link]
-
(n.d.). Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives. ResearchGate. Retrieved from [Link]
-
(2024). Ultrasound-assisted synthesis of 4-thiazolidinone Schiff bases and their antioxidant, α-glucosidase, α-amylase inhibition, mode of inhibition and computational studies. ResearchGate. Retrieved from [Link]
-
Zorba, L. P., et al. (2024). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Abdelhamid, A. A. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Semantic Scholar. Retrieved from [Link]
-
(2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences. Retrieved from [Link]
- Abdelhamid, A. A. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Novel Research in Sciences.
-
Shinde, A. S., et al. (n.d.). Synthesis of thiazolidin-4-one derivatives via green imine intermediates catalyzed by Caralluma fimbriata. Taylor & Francis. Retrieved from [Link]
-
(n.d.). (PDF) Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. ResearchGate. Retrieved from [Link]
-
(n.d.). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm (RSC Publishing). Retrieved from [Link]
-
(n.d.). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Retrieved from [Link]
-
(n.d.). One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. Journal of Sulfur Chemistry. Retrieved from [Link]
-
(2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. ResearchGate. Retrieved from [Link]
-
(2023). One pot and stepwise synthesis of some new azo thiazolidin-4-one derivatives and their biological evaluations. ZANCO Journals. Retrieved from [Link]
-
(n.d.). One-Pot Three-Component Synthesis of 2-Imino-1,3-Thiazolines on Soluble Ionic Liquid Support. PubMed. Retrieved from [Link]
-
(n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
(n.d.). Ultrasound assisted synthesis of thiazolidine thiones containing 1,2,3-triazoles using Cu/TiO2. SciSpace. Retrieved from [Link]
-
Singh, A., et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. Retrieved from [Link]
Sources
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. connectjournals.com [connectjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One | Semantic Scholar [semanticscholar.org]
- 11. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
The Formation of 4-Imino-Thiazolidin-2-one from Thiourea: An In-Depth Mechanistic and Synthetic Guide
Abstract
The 4-imino-thiazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the fundamental reaction mechanisms underpinning the synthesis of this privileged heterocyclic system from thiourea and its derivatives. We will dissect the key synthetic strategies, offering field-proven insights into experimental choices, potential pitfalls, and optimization of reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of 4-imino-thiazolidin-2-ones.
Introduction: The Significance of the this compound Core
Thiazolidinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery.[4][5][6] The this compound isomer, in particular, offers a unique combination of structural features and electronic properties that make it an attractive scaffold for interacting with various biological targets. The presence of the imino group at the 4-position, in contrast to the more common 2-imino or 2,4-dione analogues, imparts distinct chemical reactivity and biological activity.[1] Understanding the mechanistic intricacies of its formation is paramount for the rational design and efficient synthesis of novel therapeutic agents.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of 4-imino-thiazolidin-2-ones from thiourea typically involves the reaction with a suitable three-carbon building block. The most prevalent methods employ α-halocarbonyl compounds or α,β-unsaturated esters.
The Hantzsch Thiazole Synthesis Variant: Reaction with α-Halo Esters and Amides
A common and effective method for the synthesis of 4-imino-thiazolidin-2-ones is the reaction of thiourea with α-halo esters, such as ethyl chloroacetate, or α-haloamides.[7] This reaction is a variation of the well-known Hantzsch thiazole synthesis.
Mechanism:
The reaction proceeds through a two-step sequence: S-alkylation followed by intramolecular cyclization.
-
S-Alkylation: The sulfur atom of thiourea, being a soft nucleophile, readily attacks the electrophilic carbon bearing the halogen. This results in the formation of an isothiouronium salt intermediate. The choice of solvent can influence the reaction rate, with polar solvents generally favoring this step.
-
Intramolecular Cyclization: The subsequent step involves an intramolecular nucleophilic attack of one of the nitrogen atoms of the isothiouronium salt on the carbonyl carbon of the ester or amide. This leads to the formation of a tetrahedral intermediate which then eliminates a molecule of alcohol (from an ester) or amine (from an amide) to yield the final this compound ring. The presence of a base, such as sodium acetate, is often employed to facilitate the cyclization by deprotonating the nitrogen, thereby increasing its nucleophilicity.[8][9]
Sources
- 1. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. researchgate.net [researchgate.net]
- 8. A sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones utilizing novel series of asymmetrically substituted bis-thioureas as viable precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JP2008260725A - Method for producing 2-imino-4-thiazolidinone - Google Patents [patents.google.com]
tautomerism of 2-amino-4-thiazolidinone and 4-imino-thiazolidin-2-one
An In-Depth Technical Guide to the Tautomerism of 2-Amino-4-thiazolidinone and 4-Imino-thiazolidin-2-one
Abstract
The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] The synthetic accessibility and the diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make this heterocyclic system a focal point for drug discovery.[3][4][5] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, particularly the amino-imino and keto-enol equilibria. This guide provides a detailed technical exploration of the tautomeric relationship between 2-amino-4-thiazolidinone and its 2-imino tautomer, as well as the corresponding 4-amino/4-imino system. We will delve into the structural nuances, the factors governing the equilibrium, and the advanced analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of these dynamic molecular systems to inform rational drug design.
The Significance of Tautomerism in Drug Design
Tautomers are structural isomers of chemical compounds that readily interconvert.[6] This dynamic equilibrium is typically mediated by the migration of a proton, a process known as prototropy. For drug development professionals, a thorough understanding of a molecule's tautomeric behavior is not merely an academic exercise; it is fundamental to its success as a therapeutic agent. The different tautomeric forms of a drug candidate can exhibit distinct:
-
Pharmacodynamics: Tautomers possess different three-dimensional shapes, hydrogen bonding patterns, and electrostatic surface potentials. This can lead to significant variations in binding affinity and selectivity for a biological target.
-
Pharmacokinetics (ADME): Properties such as solubility, lipophilicity (logP), and membrane permeability can differ between tautomers, profoundly impacting the absorption, distribution, metabolism, and excretion profile of a drug.[6]
-
Intellectual Property: In some jurisdictions, distinct tautomeric forms may be considered separate chemical entities, leading to different patentability scenarios.
The thiazolidinone core is particularly prone to tautomerism, making its study essential for harnessing its full therapeutic potential.
Tautomeric Equilibria of Thiazolidinone Scaffolds
The 2-Amino vs. 2-Imino Tautomerism
The primary tautomeric equilibrium for 2-amino-4-thiazolidinone involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen at position 3. This results in an equilibrium between the amino form (2-amino-4,5-dihydrothiazol-4-one) and the imino form (2-imino-thiazolidin-4-one).
Caption: Tautomeric equilibrium of 2-amino-4-thiazolidinone.
While many simple N-heteroaromatic compounds favor the amino form to preserve aromaticity, the reduced nature of the thiazolidinone ring complicates this generalization.[7][8] The position of this equilibrium is a delicate balance of several factors:
-
Intrinsic Stability: Quantum chemical calculations have been employed to determine the relative stabilities of these tautomers. Studies suggest that for 2-amino substituted thiazolidinones, the amino forms are generally preferred.[9]
-
Solvent Effects: The nature of the solvent plays a crucial role. Polar solvents can stabilize one tautomer over the other through hydrogen bonding.[7] Computational studies using a polarizable continuum model (PCM) have shown that the presence of water molecules can decrease the energy barrier for proton transfer, thus facilitating the interconversion.[10]
-
Substitution: Substituents on the thiazolidinone ring or the exocyclic amino group can electronically and sterically influence the equilibrium, shifting it towards one form.
The 4-Imino vs. 4-Amino Tautomerism
A similar equilibrium exists for the isomeric system, 4-aminothiazolidin-2-one, which can tautomerize to this compound.
Caption: Tautomeric equilibrium of 4-amino-thiazolidin-2-one.
The relative stabilities of these tautomers have also been investigated using computational methods. Ab initio calculations have been performed to compare the energies of the 4-amino and 4-imino forms, both in isolation and in the presence of water molecules to simulate an aqueous environment.[10]
Methodologies for Tautomer Analysis: A Multi-Faceted Approach
Determining the predominant tautomeric form and understanding the dynamics of the equilibrium requires a combination of sophisticated analytical and computational techniques.
Caption: Workflow for the analysis of thiazolidinone tautomerism.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for studying tautomerism in solution.
-
¹H NMR: The chemical shift of the N-H protons is highly informative. For instance, the lactam proton of the 2-imino form is typically observed at a different chemical shift (often downfield around 12-13 ppm in DMSO-d₆) compared to the amine protons of the 2-amino form.[11] The presence of a singlet for the active methylene (-CH₂) group at C5 is also a key indicator of the cyclized thiazolidinone ring.[11]
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C4 (the carbonyl carbon), are sensitive to the tautomeric form. These shifts can be compared with values calculated computationally to support structural assignments.[10][12]
-
-
Infrared (IR) Spectroscopy: The vibrational frequencies of key functional groups provide evidence for the dominant tautomer. One can distinguish between the C=O stretch of the keto group and the C=N stretch of the imino group.
-
UV-Visible Spectroscopy: Tautomers have different conjugated systems and thus exhibit different electronic transitions, resulting in distinct absorption maxima (λ_max). By studying the UV-Vis spectrum in various solvents, one can observe shifts in the equilibrium.[13] Time-dependent DFT (TD-DFT) calculations can predict these absorption maxima for comparison with experimental data.[10]
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[14] It can definitively identify which tautomer is present in the crystal lattice, offering a static snapshot of the molecule's preferred form under those conditions.[15][16][17]
Computational Chemistry
In silico methods are indispensable for studying tautomerism.
-
Energy Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the relative energies of the different tautomers.[10][18] These calculations can predict the most stable form in the gas phase or in solution.
-
Spectral Prediction: As mentioned, computational methods can calculate NMR chemical shieldings and UV-Vis absorption wavelengths, which are then compared with experimental results to validate the structural assignment.[10]
Experimental Protocols
Protocol 1: General Synthesis of 2-Imino-4-thiazolidinone
This protocol describes a common method for synthesizing the thiazolidinone core, which exists in tautomeric equilibrium with the amino form.[19][20]
Materials:
-
Thiourea
-
Ethyl chloroacetate
-
Anhydrous Sodium Acetate
-
Ethanol
Procedure:
-
Dissolve thiourea and ethyl chloroacetate in absolute ethanol in a round-bottom flask.
-
Add anhydrous sodium acetate to the mixture.
-
Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-imino-4-thiazolidinone.
Protocol 2: NMR Spectroscopic Analysis of Tautomeric Equilibrium
Objective: To determine the predominant tautomeric form of a synthesized thiazolidinone derivative in solution.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized thiazolidinone compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shift and integration of signals in the aromatic region and the downfield region (>10 ppm) where labile N-H protons typically appear.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. This will provide information on the carbon skeleton.
-
Data Analysis:
-
Analyze the ¹H NMR spectrum for the presence and characteristics of the active methylene protons (CH₂) and the N-H protons. A signal around 4.0 ppm often corresponds to the CH₂ group.[11]
-
Compare the observed chemical shifts with literature values for known amino and imino tautomers of similar structures.[11][21]
-
Analyze the ¹³C NMR spectrum, focusing on the chemical shifts of the carbonyl carbon (C4) and the C2 carbon, which are particularly sensitive to the tautomeric state.
-
Data Summary for Tautomer Differentiation
The following table summarizes key ¹H and ¹³C NMR chemical shift regions that can aid in distinguishing between the 2-amino and 2-imino tautomers. Note that exact values can vary significantly based on substitution and solvent.
| Tautomer | Key ¹H NMR Signals (ppm in DMSO-d₆) | Key ¹³C NMR Signals (ppm) |
| 2-Amino Form | - NH₂ protons (broad, variable shift) - CH₂ at C5 (~3.8 - 4.2 ppm) | - C=O at C4 (~170 - 175 ppm) - C=N at C2 (~160 - 165 ppm) |
| 2-Imino Form | - NH at N3 (lactam, sharp, ~12 - 13 ppm)[11] - =NH (exocyclic, broad, ~9 ppm)[11] - CH₂ at C5 (~3.9 - 4.3 ppm) | - C=O at C4 (~175 - 180 ppm) - C=N at C2 (~155 - 160 ppm) |
Conclusion and Future Outlook
The tautomerism of 2-amino-4-thiazolidinone and its isomers is a complex phenomenon governed by a subtle interplay of structural, electronic, and environmental factors. A comprehensive characterization, leveraging a combination of high-resolution spectroscopy, X-ray crystallography, and computational modeling, is imperative for any drug discovery program centered on this valuable scaffold. Understanding which tautomer is biologically active and how to stabilize it through molecular design is a key strategy for developing more potent and selective therapeutics. As our analytical and computational tools continue to advance, so too will our ability to predict and control the tautomeric behavior of these and other medicinally important heterocyclic systems, paving the way for the next generation of innovative drugs.
References
-
Metwally, M. A., Farahat, A. A., & Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Journal of Sulfur Chemistry, 31(4), 315-348. [Link][19][20][22]
-
ResearchGate. (n.d.). Scheme 54. Synthesis of 2-imino-4-thiazolidinones.[Link]
-
Taylor & Francis Online. (n.d.). 2-Amino-4-thiazolidinones: synthesis and reactions.[Link]
-
Chauhan, A., Sharma, P., & Kumar, R. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 6(1), 1-21. [Link][1]
-
ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.[Link][20]
-
Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904-8913. [Link][10]
-
Kovalenko, S. M., et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Heterocyclic Chemistry, 55(1), 4-26. [Link][2]
-
Jagtap, R. M., Sakate, S. S., Pardeshi, S. K., & Rizvi, M. A. (2022). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Advances in Chemistry Research (Vol. 76). Nova Science Publishers. [Link][14]
-
El-Malah, A. A., et al. (2011). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. Journal of Molecular Structure: THEOCHEM, 991(1-3), 103-109. [Link]
-
Trotsko, N., et al. (2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 24(10), 8806. [Link][3]
-
Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. [Link][7]
-
Tokay, N., et al. (2008). Quantum chemical studies on some potentially tautomeric thiazolidinone derivatives and their thio and azo analogs. ARKIVOC, 2008(14), 88-99. [Link][9]
-
Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. Acta Chimica Slovenica, 66(2), 490-500. [Link][15]
-
ResearchGate. (n.d.). Keto/enol and amino/imino tautomeric forms of 2-phenylimino-1,3-thiazolidin-4-one ring. [Link][11]
-
Ramsh, S. M., et al. (1986). NMR spectral study of the structure of 2-amino-4-thiazolinones. Zhurnal Organicheskoi Khimii, 22(10), 2189-2193. [Link][21]
-
ResearchGate. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. [Link][16]
-
Angyal, S. J., & Angyal, C. L. (1952). The Tautomerism of N-Hetero-aromatic Amines. Part I. Journal of the Chemical Society, 1461-1465. [Link][8]
-
Asati, V., et al. (2019). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 9(28), 16046-16061. [Link][4]
-
ResearchGate. (n.d.). Some representative chemical transformations of thiazolidine. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(11), 3183. [Link][5]
-
Martinho, L. A., et al. (2022). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 18, 1596-1608. [Link][23]
-
Kumar, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(17), 3943. [Link][24]
-
ResearchGate. (n.d.). Schematic representation of the tautomeric forms of Thiazolidine-2,4-dione. [Link]
-
ResearchGate. (n.d.). Tautomers and rotamers of 4-thiazolidinone. [Link]
-
Semantic Scholar. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. [Link]
-
Kumar, D., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5258-5263. [Link]
-
Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA, 30(4), 181-190. [Link]
-
ACS Publications. (n.d.). Tautomerism of purines. 2. Amino-imino tautomerism in 1-alkyladenines. [Link]
-
Amanote Research. (2019). Synthesis, X-Ray Structure Determination and Related. [Link][17]
-
Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5437. [Link]
-
Zaid, A. K. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(2), 346-354. [Link][18]
-
Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. [Link]
-
Maccioni, E., et al. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 24(12), 2239. [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. [Link]
-
ResearchGate. (n.d.). Representative 13 C NMR data of 4-thiazolidinone. [Link]
-
Papakyriakou, A., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 23(19), 11621. [Link]
-
Chemical Synthesis Database. (n.d.). 2-imino-1,3-thiazolidin-4-one. [Link]
-
Al-Ghorbani, M., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Journal of Chemistry, 2021, 1-14. [Link][12]
-
Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5437. [Link][13]
-
da Silva, J. G., & de Souza, B. S. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1243729. [Link][6]
-
ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]
-
ResearchGate. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. [Link][25]
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 3. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole | MDPI [mdpi.com]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 8. 268. The tautomerism of N-hetero-aromatic amines. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novapublishers.com [novapublishers.com]
- 15. Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) Synthesis, X-Ray Structure Determination and Related [research.amanote.com]
- 18. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. NMR spectral study of the structure of 2-amino-4-thiazolinones (Journal Article) | OSTI.GOV [osti.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
spectroscopic characterization of 4-imino-thiazolidin-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Imino-Thiazolidin-2-one
Abstract
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities.[1] Unambiguous structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the principal spectroscopic techniques utilized for the definitive characterization of this compound. We will delve into the practical application and theoretical underpinnings of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the integration of multi-technique analysis for a holistic and self-validating characterization workflow.
Molecular Structure and Inherent Tautomerism
This compound (Molecular Formula: C₃H₄N₂OS, Molecular Weight: 116.14 g/mol ) possesses a unique structural feature that is critical to understanding its spectroscopic behavior: amino-imino tautomerism.[2][3] The molecule exists as an equilibrium between the imino form (this compound) and the amino form (4-amino-5H-1,3-thiazol-2-one).[2][4]
Figure 1: Amino-imino tautomerism of the core scaffold.
The position of this equilibrium is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.[4] This duality is not a triviality; it directly impacts the spectroscopic signatures observed, as functional groups (C=N vs. C-NH₂; N-H vs. NH₂) and their electronic environments are distinct in each form. A comprehensive characterization, therefore, must account for the potential presence of both tautomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
Principle & Rationale: IR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. It is exceptionally useful for identifying the key functional groups present in the this compound scaffold, such as N-H, C=O, C=N, and C-S bonds. The presence and position of these characteristic absorption bands provide direct evidence for the core structure.
Experimental Protocol:
-
Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to record the spectrum of atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000–600 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance plot.
Data Interpretation:
The IR spectrum provides a molecular fingerprint. Key absorption bands for this compound are summarized below. Note that the N-H and C=N/C=C absorptions can be broadened or shifted due to hydrogen bonding and the presence of tautomers.[5]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400 - 3100 | Medium-Strong, Broad | Associated with both the ring N-H and the imino/amino group. Broadness indicates hydrogen bonding. |
| C-H Stretch (aliphatic) | 2990 - 2850 | Weak-Medium | From the CH₂ group in the ring.[5] |
| C=O Stretch (Amide) | 1740 - 1680 | Strong, Sharp | Characteristic of the thiazolidinone ring carbonyl.[6][7] |
| C=N Stretch (Imino) | 1650 - 1600 | Medium-Strong | Confirms the presence of the imino group. May overlap with C=C stretches from the amino tautomer.[6] |
| N-H Bend | 1620 - 1550 | Medium | Often overlaps with C=N/C=C absorptions. |
| C-N Stretch | 1350 - 1200 | Medium | |
| C-S Stretch | 700 - 600 | Weak-Medium | Often weak and can be difficult to assign definitively.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integrations, a complete structural map can be assembled. For this compound, NMR is essential for confirming the ring structure, identifying the number of protons on each atom, and providing evidence for the dominant tautomeric form in solution.
Experimental Protocol:
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively dissolves the polar analyte and its exchangeable proton signals (N-H) are often well-resolved. Chloroform-d (CDCl₃) can also be used.[8]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed (though modern spectrometers can reference the residual solvent peak).
-
¹H NMR Acquisition:
-
Place the tube in the NMR spectrometer (e.g., 400 MHz).
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the spectrum using standard parameters. A typical experiment involves 16-32 scans.
-
To confirm exchangeable protons (N-H), a D₂O shake experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire the ¹³C NMR spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Interpretation:
¹H NMR Spectral Data (Expected):
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ring NH | ~12.0 (in DMSO-d₆) | Broad Singlet | 1H | Position is highly solvent and concentration-dependent. Disappears upon D₂O exchange.[6] |
| Imino/Amino NH ₂ | 7.0 - 9.0 | Broad Singlet | 2H | The chemical shift and appearance depend heavily on the tautomeric form and solvent. Disappears upon D₂O exchange. |
| Methylene CH ₂ | ~4.1 (in DMSO-d₆) | Singlet | 2H | Appears as a sharp singlet as both protons are chemically equivalent.[7] |
¹³C NMR Spectral Data (Expected):
Computational studies and data from derivatives suggest the following assignments.[4][6]
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C =O (C2) | 170 - 180 | Carbonyl carbon, typically deshielded. |
| C =N (C4) | 150 - 165 | Imino or equivalent carbon in the amino tautomer. |
| C H₂ (C5) | 35 - 45 | Methylene carbon, the most shielded in the structure.[7] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing unequivocal confirmation of the molecular formula. Furthermore, the fragmentation patterns observed under techniques like Electron Ionization (EI) can offer structural clues that corroborate the proposed structure.[9]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion of a dilute solution (for ESI) or by placing a solid on a probe (for EI).
-
Ionization: Ionize the sample. Electrospray Ionization (ESI) is a soft technique suitable for polar molecules and will typically yield the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that produces the molecular ion [M]⁺˙ and extensive fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Interpretation:
| Ion | Expected m/z | Technique | Notes |
| [M]⁺˙ (Molecular Ion) | 116 | EI-MS | The parent peak corresponding to the molecular weight of the compound.[10] |
| [M+H]⁺ | 117 | ESI-MS | The protonated molecule, often the base peak in ESI positive mode. |
| [M+Na]⁺ | 139 | ESI-MS | An adduct with sodium ions, commonly observed. |
| Fragments | < 116 | EI-MS | Fragmentation patterns often involve the loss of CO, HNCO, or cleavage of the thiazolidinone ring, providing structural validation.[9] |
High-Resolution Mass Spectrometry (HRMS): For C₃H₄N₂OS, the calculated monoisotopic mass is 116.00443 Da.[2] An HRMS experiment should yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition.
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the presence of chromophores like the carbonyl (C=O) and imino (C=N) groups, along with lone pairs on nitrogen, oxygen, and sulfur, gives rise to characteristic electronic transitions (n→π, π→π).[11]
Experimental Protocol:
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically >200 nm). Ethanol or methanol are common choices.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (ideally between 0.2 and 0.8 a.u.).
-
Analysis:
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Fill a matching cuvette with the sample solution.
-
Scan the sample over a range of approximately 200–400 nm.
-
Data Interpretation:
The UV-Vis spectrum is expected to show absorption bands corresponding to the electronic transitions within the molecule.
| Transition | Expected λmax (nm) | Chromophore |
| n→π | ~280 - 320 | C=O, C=N |
| π→π | ~220 - 260 | C=O, C=N (conjugated system) |
The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the specific tautomeric form present.[11][12]
Integrated Characterization Workflow
Figure 2: Integrated workflow for spectroscopic characterization.
This integrated approach ensures trustworthiness. For example, the molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR must be consistent with the carbon and proton environments seen in the NMR spectra. This cross-validation is the cornerstone of robust chemical characterization.
Conclusion
The is a multi-faceted process that requires a synergistic application of IR, NMR, MS, and UV-Vis techniques. A thorough understanding of its potential for tautomerism is essential for accurate data interpretation. By following the protocols and interpretive guidelines outlined in this guide, researchers can achieve unambiguous structural confirmation, ensuring the quality and integrity of this vital chemical scaffold for applications in drug discovery and materials science.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... [Image]. Retrieved from [Link]
-
Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904–8913. Retrieved from [Link]
-
NIST. (n.d.). 4-Thiazolidinone, 5-benzylidene-2-imino-. NIST Chemistry WebBook. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry, 11(4), 11449-11462. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative 13 C NMR data of 4-thiazolidinone. [Image]. Retrieved from [Link]
-
NIST. (n.d.). 4-Thiazolidinone, 5-(p-hydroxybenzylidene)-2-imino-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4(5H)-Thiazolone, 2-imino-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4(5H)-Thiazolone, 2-imino-. NIST Chemistry WebBook. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Retrieved from [Link]
-
ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
-
ResearchGate. (2021). Practical Synthesis of New Imino‐4‐Thiazolidinones, UV/Vis‐Absorption, Fluorescence Spectroscopic, Antimicrobial Activity, and Theoretical Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C -NMR data for the prepared thiazolidinones (4a-e). [Image]. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. Retrieved from [Link]
-
Amanote Research. (n.d.). Spectrophotometry of 4-(4-Imino-2-Oxo-Thiazolidine-5-Ilazo)-Benzoic Acid. Retrieved from [Link]
-
MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126. Retrieved from [Link]
-
Neliti. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. Retrieved from [Link]
-
AIP Publishing. (2017). Synthesis and spectroscopic identification of a new series of 2-iminothia-zolidin-4-one compounds from aromatic heterocyclic primary amines. AIP Conference Proceedings, 1888, 020037. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and spectroscopic identification of a new series of 2-iminothia-zolidin-4-one compounds from aromatic heterocyclic primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomers and rotamers of 4-thiazolidinone. [Image]. Retrieved from [Link]
-
Dialnet. (2023). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrum of compound 4. [Image]. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International Journal of Health Sciences, 6(S5), 10512-10523. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-imino-1,3-thiazolidin-4-one. Retrieved from [Link]
-
Giorgi, G., Salvini, L., & Ponticelli, F. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(4), 424–432. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6618. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis absorption spectra of 4‐thiazolidine sensitizers CD‐1 and TD‐2. [Image]. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H4N2OS | CID 2049163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. connectjournals.com [connectjournals.com]
- 9. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4(5H)-Thiazolone, 2-imino- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The 4-Imino-Thiazolidin-2-One Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The 4-imino-thiazolidin-2-one moiety represents a versatile and highly privileged heterocyclic scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the biological importance of the this compound core, delving into its synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
The Allure of a Versatile Scaffold: An Introduction
The this compound core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, characterized by an exocyclic imine group at the 4-position and a carbonyl group at the 2-position. This arrangement of heteroatoms and functional groups imparts a unique electronic and steric profile, enabling it to interact with a variety of biological targets with high affinity and specificity. The core structure can be readily functionalized at multiple positions, allowing for the generation of large and diverse chemical libraries for high-throughput screening and lead optimization. The inherent "drug-likeness" of this scaffold has made it a focal point of numerous research programs, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and immunomodulatory agents.
A Spectrum of Biological Activities: Therapeutic Potential Unleashed
Derivatives of the this compound core have demonstrated a remarkable breadth of pharmacological activities, highlighting their potential in addressing significant unmet medical needs.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The this compound scaffold has emerged as a particularly promising framework for the design of novel anticancer agents.[1][2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2]
A notable study reported a series of 2-imino-4-thiazolidinone derivatives that exhibited potent cytotoxicity against the B16F10 melanoma cell line, with IC50 values in the low micromolar range.[2] Mechanistic investigations revealed that these compounds induced apoptosis and caused cell cycle arrest at different phases.[2] For instance, some derivatives induced G0/G1 arrest, while another led to G2/M arrest, suggesting that subtle structural modifications can significantly alter the mechanism of action.[2] Interestingly, the cytotoxicity of some of these compounds was found to be independent of the generation of reactive oxygen species (ROS), while for others, ROS production played a role in their anticancer effects.[2][3]
The versatility of this scaffold is further demonstrated by its ability to be incorporated into hybrid molecules. For example, quinoline-bearing hybrids with a 4-thiazolidinone scaffold have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[1] Similarly, isatin-thiazolidinone hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including non-small-cell lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC3).[5]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7k | B16F10 (Melanoma) | 3.4 | [2] |
| Compound 7m | B16F10 (Melanoma) | ~7 | [2] |
| Compound 7n | B16F10 (Melanoma) | ~7 | [2] |
| Compound 10 | MDA-MB-231 (Breast) | 17.45 | [1] |
| Compound 63 | MDA-MB-231 (Breast) | 8.16 | [1] |
| Compound 7g | MCF-7 (Breast), A549 (Lung) | 40 | [5] |
| Compound 7g | PC3 (Prostate) | 50 | [5] |
Antimicrobial and Antibiofilm Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The this compound core has proven to be a valuable template in this endeavor.[6][7][8] Derivatives of this scaffold have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6][7]
A series of thiazolidinone-thiazole hybrids demonstrated antimicrobial activity with MIC values ranging from 26.3 to 378.5 µM.[9] Beyond direct antimicrobial effects, these compounds have also shown promise as antibiofilm agents.[9] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Certain 2-iminothiazolidin-4-one derivatives have been shown to inhibit biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus epidermidis.[9] One proposed mechanism for this activity is the inhibition of the YycG histidine kinase, which is essential for cell viability, cell wall metabolism, and biofilm formation in S. epidermidis.[9]
Anti-inflammatory and Analgesic Properties
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a priority. Several studies have reported the anti-inflammatory and analgesic properties of this compound derivatives.[10] In preclinical models, such as the carrageenan-induced rat paw edema assay, these compounds have demonstrated significant reductions in inflammation.[10] The analgesic effects have been evaluated using models like the acetic acid-induced writhing test and the hot plate test in mice.[10]
S1P1 Receptor Agonism: A Novel Approach to Autoimmune Disorders
Sphingosine-1-phosphate (S1P) receptors play a crucial role in regulating the trafficking of lymphocytes from lymphoid organs. Agonists of the S1P1 receptor can block the egress of these immune cells, thereby preventing their infiltration into tissues and mitigating autoimmune responses. A significant breakthrough in this area was the discovery of a class of potent and selective S1P1 receptor agonists based on the 2-imino-thiazolidin-4-one scaffold.[11][12] One such compound, ACT-128800 (ponesimod), has been clinically developed for the treatment of autoimmune disorders like multiple sclerosis.[9][11] This compound demonstrated dose-dependent and reversible reduction of circulating lymphocytes in animal models, highlighting the therapeutic potential of this chemical class in immunology.[11]
Synthesis of the this compound Core: A Practical Guide
The synthetic accessibility of the this compound core is a key factor contributing to its widespread use in drug discovery. A common and efficient method for its synthesis involves the cyclization of a thiourea derivative with an α-halo-ester.
Experimental Protocol: General Synthesis of 2-Imino-4-Thiazolidinones
Materials:
-
Substituted thiourea
-
Ethyl chloroacetate (or other α-halo-esters)
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
A mixture of the appropriate substituted thiourea (1 equivalent) and ethyl chloroacetate (1 equivalent) is prepared in absolute ethanol.
-
Anhydrous sodium acetate (1.5 equivalents) is added to the mixture as a base.
-
The reaction mixture is refluxed for several hours (typically 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into crushed ice with constant stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-imino-4-thiazolidinone derivative.
This general procedure can be adapted and modified to synthesize a wide variety of derivatives by using different substituted thioureas and α-halo-esters.[13]
Caption: General synthetic scheme for 2-imino-4-thiazolidin-2-one derivatives.
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the core structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
For anticancer agents, preliminary SAR studies have revealed that the presence of a thiazole substituent is crucial for activity.[1] Modifications at other positions can either enhance or diminish the cytotoxic effects. For instance, in a series of quinolone-4-thiazolidinone hybrids, specific substitutions on the quinoline ring were found to be critical for potent activity against breast cancer cells.[1]
In the context of antimicrobial activity, the introduction of a 5-arylidene moiety has been shown to enhance the antibacterial efficacy of 2-(thiazol-2-ylimino)thiazolidin-4-one derivatives.[14]
For S1P1 receptor agonists, detailed SAR studies have been conducted to optimize the potency and selectivity of the 2-imino-thiazolidin-4-one scaffold.[11] These studies have explored the impact of various substituents at different positions of the core and have been instrumental in the identification of clinical candidates.
Future Directions and Conclusion
The this compound core continues to be a highly attractive scaffold for the development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area is likely to focus on:
-
Elucidation of Novel Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
Development of More Selective Agents: Fine-tuning the structure of these derivatives can lead to compounds with improved selectivity for their intended targets, thereby reducing off-target effects and enhancing their therapeutic index.
-
Exploration of New Therapeutic Areas: The versatility of this scaffold suggests that it may have potential in other disease areas that have not yet been extensively explored.
-
Application of Computational Methods: In silico techniques such as molecular docking and molecular dynamics simulations can aid in the rational design and optimization of new this compound derivatives with enhanced biological activity.[15]
References
-
Pop, R., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules, 27(19), 6529. [Link]
-
Leś, A., et al. (2024). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 293. [Link]
-
Reddy, T. S., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5223-5229. [Link]
-
Szychowski, K. A., et al. (2017). Study of novel anticancer 4-thiazolidinone derivatives. Chemico-Biological Interactions, 262, 34-43. [Link]
-
Nowak, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. [Link]
-
Rostamizadeh, S., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry, 12(6), 8094-8104. [Link]
-
Singh, S., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3369-3374. [Link]
-
Appalanaidu, K., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. ResearchGate. [Link]
-
Stavrou, T., et al. (2018). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. RSC Advances, 8(52), 29591-29603. [Link]
-
Al Abdali, A., et al. (2020). Diversity in the synthesis of 2‐imino‐thiazolidin‐4‐ones. ResearchGate. [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(4), 132-140. [Link]
-
Bolli, M. H., et al. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry, 53(10), 4198-4211. [Link]
-
Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-343. [Link]
-
Singh, S. P., et al. (1981). Chemistry and biological activity of thiazolidinones. Chemical Reviews, 81(2), 175-203. [Link]
-
Bayoumi, A. H., et al. (2015). Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Taha, M., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(43), 40705-40725. [Link]
-
Alwiswasy, R. M., et al. (2019). Synthesis, characterization and pharmacological activity of new 2- imino –thiazolidine-4-one derivatives. ResearchGate. [Link]
-
Kumar, A., & Rajput, C. S. (2009). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of ChemTech Research, 1(4), 1150-1163. [Link]
-
Nowak, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. [Link]
Sources
- 1. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design | MDPI [mdpi.com]
- 2. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of novel anticancer 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. connectjournals.com [connectjournals.com]
- 7. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. orientjchem.org [orientjchem.org]
- 15. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Thiazolidinone Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery of Novel 4-Imino-Thiazolidin-2-one Analogues
To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into the discovery pipeline of novel this compound analogues. The thiazolidinone core is a five-membered heterocyclic ring system that has earned its status as a "privileged scaffold" in medicinal chemistry. Its derivatives are not only structurally versatile but also possess a remarkably broad spectrum of pharmacological activities.[1][2] This versatility stems from the multiple positions on the ring (N-3, C-2, and C-5) that are amenable to chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological outcomes.[3]
This document is structured to mirror the logical progression of a drug discovery campaign. We will begin with the foundational synthetic strategies, explaining the rationale behind common chemical reactions. We will then transition to methodologies for biological evaluation, exploring the diverse therapeutic potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] Crucially, this guide emphasizes the integration of structure-activity relationship (SAR) studies, which provide the critical feedback loop for iterative molecular design and lead optimization.
Part 1: Synthetic Strategies and Core Methodologies
The synthesis of this compound analogues typically involves a multi-step approach, culminating in the formation and subsequent modification of the core heterocyclic ring. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Construction of the 2-Imino-4-Thiazolidinone Core
A common and efficient method for constructing the core involves the cyclization of a thiourea derivative with an α-haloacetic acid or its ester. This reaction provides a robust entry point to the 2-imino-4-thiazolidinone scaffold, which can then be further functionalized.
Knoevenagel Condensation: A Gateway to Chemical Diversity at C-5
One of the most powerful and widely utilized reactions in the synthesis of thiazolidinone derivatives is the Knoevenagel condensation.[5][6][7] This reaction involves the active methylene group at the C-5 position of the thiazolidinone ring and an aldehyde or ketone. The nucleophilic character of this C-5 carbon allows it to attack the electrophilic carbonyl carbon of the oxo-compound, leading to the formation of a C-C double bond.[5] This method is exceptionally valuable for creating libraries of 5-arylidene derivatives, which have shown significant biological activity.[1][8]
The choice of catalyst is critical for the success of the Knoevenagel condensation. Organic bases such as piperidine, triethylamine, or ethanolamine are commonly employed to facilitate the reaction.[7] More recently, microwave-assisted synthesis has emerged as a superior alternative, often leading to higher yields, shorter reaction times, and cleaner product profiles.[7]
This protocol provides a self-validating system for synthesizing a diverse library of C-5 substituted analogues.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-imino-4-thiazolidinone (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (e.g., 0.1 eq) to the mixture. The base acts to deprotonate the C-5 methylene group, generating the active nucleophile.
-
Reaction: Reflux the mixture with constant stirring for 4-8 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual reactants and catalyst, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF/water) to yield the pure 5-arylidine-2-imino-4-thiazolidinone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Part 2: Biological Evaluation and Therapeutic Potential
The this compound scaffold is a versatile pharmacophore, with analogues demonstrating efficacy across multiple therapeutic areas. The strategic modification of substituents allows for the targeting of different biological pathways.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines, including lung (A549), breast (MCF-7), and melanoma (B16F10).[9][10][11][12]
Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), thereby inhibiting the proliferation of cancer cells.[12] One proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic pathways.[12] The hybridization of the thiazolidinone core with other anticancer pharmacophores, such as isatin, has also yielded compounds with potent cytotoxic effects.[10][13]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazolidinone analogues in the culture medium. Treat the cells with varying concentrations (e.g., 1 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Activity
Thiazolidinone derivatives have emerged as promising anti-inflammatory agents.[2] Their mechanism often involves the modulation of key inflammatory pathways.
Mechanism of Action: Several analogues have been shown to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] This suppression is frequently achieved through the downregulation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[14] By inhibiting NF-κB, these compounds can effectively reduce the transcription of pro-inflammatory genes.[14] Some derivatives also show selective inhibitory activity against COX-2, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[15][16]
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents essential. 4-imino-thiazolidin-2-ones have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][17][18][19]
Mechanism of Action: The precise mechanisms can vary, but some compounds are believed to interfere with essential bacterial processes. For instance, docking studies have suggested that some thiazolidinones may inhibit E. coli MurB, an enzyme crucial for peptidoglycan biosynthesis in the bacterial cell wall.[17] Others have shown potential to inhibit biofilm formation, a key virulence factor in chronic infections.[20] The structure-activity relationship studies reveal that substituents on the aryl rings play a crucial role; for example, the presence of electron-withdrawing groups like nitro or chloro can enhance antibacterial potency.[17][18]
Part 3: Structure-Activity Relationships (SAR) and Data Interpretation
Systematic exploration of SAR is the cornerstone of transforming a biologically active "hit" into a potent and selective "lead" candidate. For this compound analogues, SAR studies have yielded valuable insights.[21][22]
-
Substitution at C-5: The 5-arylidene moiety is a critical determinant of activity. The nature and position of substituents on this aromatic ring can dramatically influence potency. For example, in anticancer agents, electron-withdrawing groups on the phenyl ring at C-5 often lead to enhanced cytotoxicity.[12]
-
Substitution at N-3: Modifications at the N-3 position can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect cell permeability and target engagement.
-
Substitution at C-2: The imino group at C-2 and its substituents are also vital. Variations in this position can impact the molecule's ability to form key hydrogen bonds within a biological target's active site.
The data gathered from SAR studies are best summarized in a tabular format for clear comparison.
Table 1: Representative Anticancer Activity of 5-Arylidine-2-imino-4-thiazolidinone Analogues
| Compound ID | 5-Arylidine Substituent (R) | IC50 (µM) vs. B16F10 Cell Line | IC50 (µM) vs. A549 Cell Line | Reference |
| 7k | 4-Trifluoromethylphenyl | 3.4 µM | > 50 µM | [12] |
| 7m | 4-Bromophenyl | 5.2 µM | 24.5 µM | [12] |
| 7n | 4-Chlorophenyl | 7.0 µM | 35.6 µM | [12] |
| 7g | 5-Nitro-2-oxoindolinylidene | 40 µM (MCF-7) | 40 µM | [10] |
Data presented are illustrative and compiled from cited literature.
Part 4: Visualizing the Discovery Process and Mechanisms
Visual diagrams are indispensable tools for conceptualizing complex workflows and biological pathways.
Caption: High-level workflow for the discovery of novel drug candidates.
Caption: Inhibition of the NF-kB inflammatory signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly productive starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with a wide range of biological activities, ensures its place in modern medicinal chemistry. Future research will likely focus on several key areas: expanding chemical diversity through novel synthetic methodologies, employing computational and in-silico screening to guide rational design, and developing hybrid molecules that combine the thiazolidinone core with other pharmacophores to achieve multi-target activity or overcome drug resistance. The insights and protocols detailed in this guide provide a robust framework for researchers to build upon in the ongoing quest for new and more effective medicines.
References
- Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells.PubMed.
- Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds.PubMed.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.MDPI.
- 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry.PubMed Central.
- Synthesis of thiazolidinone by Knoevenagel condensation.
- Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evalu
- Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids.Beilstein Journals.
- Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evalu
- Exploring the Potential of Novel 4-thiazolidinone Derivatives as Dual Anti-inflammatory and Antioxidant Agents: Synthesis, Pharmacological Activity and Docking Analysis.Bentham Science Publishers.
- Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorot
- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners.PubMed Central.
- Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES.
- Synthetic and therapeutic potential of 4-thiazolidinone and its analogs.
- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
- Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents.
- Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.
- Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs.Biointerface Research in Applied Chemistry.
- 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design.MDPI.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.PubMed Central.
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
- Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine.
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds.MDPI.
- Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole.PubMed Central.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES.Connect Journals.
- Chemistry and biological activity of thiazolidinones.
- Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents.PubMed.
- Synthesis of 2-imino-4-thiazolidinones.
- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.
- 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists.PubMed.
- Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors.PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]
- 8. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design [mdpi.com]
- 12. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents [pubmed.ncbi.nlm.nih.gov]
- 13. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]
- 18. nanobioletters.com [nanobioletters.com]
- 19. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase | MDPI [mdpi.com]
- 22. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Imino-Thiazolidin-2-One Derivatives
Abstract
The 1,3-thiazolidinone scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure and diverse pharmacological profile. Among its many derivatives, the 4-imino-thiazolidin-2-one core and its isomeric form, 2-imino-thiazolidin-4-one, have garnered significant attention as versatile pharmacophores. These compounds exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, antioxidant, antiviral, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the heterocyclic ring. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, synthesizing data from numerous studies to offer field-proven insights for rational drug design and development. We will delve into the synthetic methodologies, explore the causal relationships between structural modifications and biological outcomes, and present detailed experimental protocols to facilitate further research in this promising area.
The this compound Scaffold: A Privileged Core
The fundamental structure of a this compound consists of a five-membered ring containing a sulfur atom, a nitrogen atom, a carbonyl group at position 2, and an exocyclic imino group at position 4. It's important to note that this scaffold exists in tautomeric equilibrium with the more commonly studied 2-imino-thiazolidin-4-one. For the purpose of this guide, we will consider SAR studies pertaining to the broader class of iminothiazolidinones, as the principles of substitution are largely transferable.
The key to unlocking the therapeutic potential of this scaffold lies in the strategic modification of several key positions, primarily:
-
N-3 Position: The nitrogen atom of the thiazolidinone ring.
-
C-5 Position: The methylene carbon of the ring.
-
The Exocyclic Imino Group: The nitrogen at position 4.
Strategic substitutions at these sites allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn govern the molecule's interaction with biological targets.
Caption: Key positions for substitution on the iminothiazolidinone core.
Synthetic Pathways: Building the Core and Its Analogs
The synthesis of this compound derivatives is versatile, with several established routes. A prevalent and efficient method involves the cyclocondensation of substituted thioureas with α-haloacyl halides.[5] However, a more direct route to the specific 4-imino-2-one scaffold starts from a 4-thioxo precursor.[6] Subsequent modifications, particularly at the C-5 position, are most commonly achieved via a Knoevenagel condensation with various aldehydes.[6][7]
Caption: General synthetic workflow for 5-substituted derivatives.
Experimental Protocol: Synthesis of 5-(4-Fluoro-benzylidene)-4-imino-3-phenyl-thiazolidin-2-one
This two-step protocol exemplifies a common synthetic route.
Step 1: Synthesis of 4-Imino-3-phenyl-thiazolidin-2-one (Core Intermediate) [6]
-
A mixture of 3-phenyl-4-thioxo-thiazolidine-2-one (5 mmol) and a 25% ammonia solution (5 mmol) is prepared.
-
The mixture is refluxed for 15 minutes.
-
Upon cooling, a crystalline precipitate forms. This is filtered, washed with acetone, and dried.
-
The crude product is recrystallized from acetic acid to yield the pure intermediate.
Step 2: Synthesis of 5-(4-Fluoro-benzylidene)-4-imino-3-phenyl-thiazolidin-2-one (Final Product) [6]
-
To 15 mL of acetic acid, add the intermediate from Step 1 (0.005 mol), 4-fluorobenzaldehyde (0.005 mol), and a few drops of monoethanolamine to act as a catalyst.
-
The reaction mixture is boiled for 30 minutes.
-
The mixture is allowed to cool, during which a crystalline precipitate of the final product forms.
-
The precipitate is filtered off, washed with water, and dried.
-
The final compound is recrystallized from acetic acid for purification.
Structure-Activity Relationship (SAR) Analysis
The biological activity of iminothiazolidinones is a direct function of their substitution patterns. Below, we dissect the SAR for key therapeutic areas.
Anticancer Activity
Iminothiazolidinone derivatives have emerged as a significant class of anticancer agents, often acting through the inhibition of protein kinases or by inducing apoptosis and cell cycle arrest.[3][4][8]
-
Influence of the C-5 Substituent: The introduction of a 5-arylidene moiety via Knoevenagel condensation is a critical strategy for enhancing anticancer potency.[9] The electronic nature of the substituent on this aromatic ring plays a pivotal role.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-Cl, -F) on the benzylidene ring often lead to potent cytotoxic activity. For example, compounds with dichlorosubstituted arylamino moieties have shown high potency.[10]
-
Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and hydroxyl (-OH) groups can also confer significant activity, sometimes enhancing selectivity for certain cancer cell lines.[11]
-
-
Influence of the N-3 Substituent: An aromatic ring at the N-3 position is generally favored for good activity. The presence of substituents on this ring can modulate the compound's interaction with the target protein. Studies have shown that compounds bearing specific substitutions at this position can induce G0/G1 or G2/M cell cycle arrest.[8]
-
Influence of the Imino Group: Hybrid molecules, where a second pharmacophore is attached to the imino group, have demonstrated excellent anticancer properties. For instance, hybrids with imidazopyridine, coumarin, and 1,2,4-triazole have yielded compounds with low micromolar IC₅₀ values against various cancer cell lines, including breast (MCF-7), lung (A549), and pancreatic (PANC-1) cancer.[8][10]
| Compound Ref. | N-3 Substituent | C-5 Arylidene Substituent | Activity (IC₅₀) | Cell Line | Source |
| 7k | Phenyl | 4-Trifluoromethylphenyl | 3.4 µM | B16F10 (Melanoma) | [8] |
| 7m | Phenyl | 2,4-Dichlorophenyl | 5.3 µM | B16F10 (Melanoma) | [8] |
| 7n | Phenyl | 4-Nitrophenyl | 7.0 µM | B16F10 (Melanoma) | [8] |
| 16f | Varied | 4-Methoxybenzylidene | 5.1 µM | HepG2 (Liver) | [11] |
| 23 | Varied | Coumarin-based | 0.96 µM | A549 (Lung) | [10] |
Table 1: Representative anticancer activities of substituted 2-imino-4-thiazolidinone derivatives.
The mechanism often involves the induction of apoptosis, confirmed by DNA damage analysis, and can be either dependent or independent of the generation of reactive oxygen species (ROS).[8]
Antimicrobial Activity
The scaffold is a potent platform for developing novel antimicrobial agents to combat drug-resistant pathogens.[12] The SAR often points to the importance of lipophilicity and specific electronic features.[13]
-
Influence of the C-5 Substituent: Similar to anticancer activity, the 5-arylidene moiety is a key determinant of antimicrobial efficacy.[9]
-
Compounds with 2,6-dichlorobenzylidene and 2,6-dihydroxybenzylidene groups have shown potent activity against bacterial species like K. pneumoniae and E. coli.[14]
-
The presence of a heterocyclic ring, such as a pyrrole, at this position can also confer strong antifungal activity, particularly against C. glabrata.[14]
-
-
Influence of the Imino Group: The nature of the substituent on the imino nitrogen is critical.
-
Attaching another heterocyclic system, like a thiazole or benzothiazole, often results in a significant increase in antimicrobial potency.[15][16] These hybrid compounds can inhibit the growth of penicillin-resistant staphylococci, making them promising leads.[9]
-
SAR studies have revealed that derivatives are often more effective against Gram-negative bacteria compared to Gram-positive strains.[2][17]
-
Caption: Key SAR drivers for antimicrobial activity.
Other Notable Biological Activities
-
S1P1 Receptor Agonism: Detailed SAR studies have identified 2-imino-thiazolidin-4-one derivatives as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1).[18][19] This activity is crucial for immunomodulation, as S1P1 agonism blocks the egress of lymphocytes from lymphoid organs, a mechanism used to treat autoimmune disorders like multiple sclerosis.[18][20] The drug Ponesimod is a prominent example from this chemical class.[15][20]
-
Antioxidant Activity: Certain derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6] Functionalization at the C-5 position through Knoevenagel condensation and nitrosation reactions has yielded compounds with antioxidant activity superior to known standards.[6]
Concluding Remarks and Future Perspectives
The this compound scaffold and its isomers represent a highly versatile and privileged structure in medicinal chemistry. The extensive research reviewed in this guide unequivocally demonstrates that targeted substitutions at the N-3, C-5, and imino positions of the thiazolidinone ring are key to modulating a diverse range of biological activities.
Key Takeaways:
-
C-5 Position: The introduction of 5-arylidene moieties is a consistently effective strategy for enhancing both anticancer and antimicrobial potency. The electronic properties of the substituents on the aryl ring allow for fine-tuning of activity.
-
Imino Group: This position is ideal for creating hybrid molecules by incorporating other pharmacologically active heterocycles, often leading to a synergistic enhancement of biological effect.
-
N-3 Position: Aryl substitutions at this position are crucial for anchoring the molecule in the binding pockets of target enzymes and receptors.
The future of drug discovery with this scaffold is bright. Further exploration should focus on creating novel hybrid compounds, investigating less common substitution patterns, and conducting in-depth mechanistic studies to identify novel biological targets. The synthesis of libraries based on the SAR principles outlined herein, coupled with high-throughput screening, will undoubtedly lead to the discovery of next-generation therapeutic agents for a multitude of diseases.
References
- Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. (2019). [Source URL not available]
- Parveen, S., et al. (2023).
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega.
- Recent developments and biological activities of thiazolidinone derivatives: a review. (2011). Semantic Scholar.
- Jose, E., et al. (2021).
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.
- Patil, S. G., et al. Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI.
- Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. (2016).
- 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (2022). PubMed Central.
- 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. (2014). RSC Publishing.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). NIH.
- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot
- Singh, S. P., et al. (1981). Chemistry and biological activity of thiazolidinones. Chemical Reviews.
- Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2021). PMC - PubMed Central.
- Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). NIH.
- Evren, A. E., et al. (2019). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (2013). Connect Journals.
- Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride. (2008).
- Kumar, D., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.
- 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. (2010). PubMed.
- Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). [Source URL not available]
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). [Source URL not available]
- 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2018). PMC - PubMed Central.
- Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. JOCPR.
- The structures of thiazolidin-4-one-based derivative Les-3833. (2021).
- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (2012). [Source URL not available]
- 4-Thiazolidinones: The advances continue…. (2013).
- 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists. (2010). American Chemical Society.
- 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P(1) Receptor Agonists. (2010).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents [pharmacia.pensoft.net]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. connectjournals.com [connectjournals.com]
- 13. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. scielo.br [scielo.br]
- 15. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Imino-Thiazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-imino-thiazolidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delves into the synthesis, spectroscopic characterization, and tautomeric nature of this compound. A detailed exploration of its reactivity profile, including reactions with electrophiles and nucleophiles, condensations, and cycloadditions, is presented with a focus on the underlying mechanistic principles. This guide aims to serve as a valuable resource for researchers and scientists working with thiazolidinone derivatives, offering insights into the strategic utilization of this compound as a versatile building block in the design and synthesis of novel therapeutic agents.
Introduction
The thiazolidinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2] Among the various isomers, this compound, also known as pseudothiohydantoin, presents a unique combination of functional groups that impart a rich and versatile chemical reactivity. Its structure features a lactam moiety, an endocyclic sulfur atom, an exocyclic imine, and an active methylene group, making it a highly valuable synthon for the generation of diverse molecular architectures.
This guide will provide an in-depth analysis of the chemical behavior of this compound, offering a foundation for its application in synthetic and medicinal chemistry programs.
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is the condensation of thiourea with an α-halo acetic acid derivative, typically ethyl chloroacetate.[3] This reaction proceeds via the formation of a hydrochloride salt, which is subsequently neutralized to afford the free base.
Experimental Protocol: Synthesis of this compound (Pseudothiohydantoin)[3]
Step 1: Formation of the Hydrochloride Salt
-
In a 1-liter flask equipped with a reflux condenser, dissolve 76 g (1 mole) of thiourea in 500 mL of 95% ethanol by refluxing for 10-15 minutes.
-
Slowly add 125 g (108 mL, 1.02 moles) of ethyl chloroacetate through the condenser over 15-20 minutes while maintaining a gentle reflux.
-
Continue refluxing the mixture for an additional 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid precipitate by suction filtration using a Büchner funnel.
-
Wash the crude product with 50 mL of ethanol. The product at this stage is the hydrochloride salt of this compound.
Step 2: Neutralization to the Free Base
-
Dissolve the crude hydrochloride salt in 1.2 liters of hot, freshly boiled water in a 2-liter beaker.
-
Add a boiling solution of 121 g of sodium acetate trihydrate in 150 mL of water to the beaker and heat the mixture to boiling.
-
Store the clear solution in an ice chest overnight to allow for crystallization.
-
Filter the crystalline product and dry it to a constant weight at 60°C.
This protocol typically yields 92-95 g (79-82%) of this compound.[3]
Caption: Synthesis of this compound.
Physicochemical and Spectroscopic Properties
General Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂OS | [4] |
| Molecular Weight | 116.14 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 255-258 °C (decomposes) | [3] |
| CAS Number | 556-90-1 |
Spectroscopic Characterization
1H NMR Spectroscopy: Based on data for N-substituted derivatives, the following proton signals are expected for the parent compound in a solvent like DMSO-d₆:[5]
-
CH₂ (C5): A singlet at approximately δ 5.6-5.8 ppm.
-
NH (imine): A broad singlet at approximately δ 8.5 ppm.
-
NH (lactam): A broad singlet, the chemical shift of which would be concentration and solvent dependent.
13C NMR Spectroscopy: Based on data for a substituted analog, the approximate chemical shifts for the core carbons are:[6]
-
C2 (C=N): ~171 ppm
-
C4 (C=O): ~170 ppm
-
C5 (CH₂): ~33 ppm
FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule:[7][8]
-
N-H stretch (imine and lactam): A broad band in the region of 3400-3100 cm⁻¹.
-
C=O stretch (lactam): A strong absorption band around 1720-1680 cm⁻¹.
-
C=N stretch (imine): An absorption in the region of 1650-1600 cm⁻¹.
-
C-S stretch: A weaker absorption in the fingerprint region.
Tautomerism: The Amino-Imino Equilibrium
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its amino form, 4-amino-1,3-thiazol-2(5H)-one.
Caption: Amino-imino tautomerism.
Computational studies have shown that the relative stability of these tautomers is influenced by the surrounding medium.[9] In the gas phase, the imino form is generally favored. However, in polar solvents, the amino tautomer can be significantly stabilized. This tautomerism has profound implications for the reactivity of the molecule, as it can react through either form depending on the reaction conditions and the nature of the reagents.
Reactivity of this compound
The presence of multiple reactive sites makes this compound a versatile substrate for a variety of chemical transformations.
Reactions at the C5 Methylene Group
The methylene group at the C5 position is activated by the adjacent carbonyl group and is therefore susceptible to reactions with electrophiles, particularly aldehydes and ketones.
Knoevenagel Condensation: In the presence of a base, this compound undergoes Knoevenagel condensation with aromatic and aliphatic aldehydes to yield 5-ylidene derivatives.[2][10] This reaction is a cornerstone for the functionalization of the thiazolidinone ring and the synthesis of a wide array of biologically active compounds.
Caption: Knoevenagel condensation at C5.
Reactions at the Imino Group
The exocyclic imino group is a key site for nucleophilic attack and can also be involved in cycloaddition reactions.
Alkylation and Acylation: The nitrogen of the imino group can be alkylated or acylated, although regioselectivity can be an issue due to the presence of the endocyclic nitrogen. The choice of reagents and reaction conditions is crucial to direct the reaction to the desired nitrogen atom.[11]
Hydrolysis: The imino group is susceptible to hydrolysis, especially under acidic or basic conditions with prolonged heating, to yield the corresponding 4-oxo-thiazolidin-2-one.[3]
Reactions involving the Ring System
Cycloaddition Reactions: The C=N bond of the imino group can participate as a dienophile in Diels-Alder reactions, and the molecule as a whole can undergo [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of fused heterocyclic systems.[12]
Ring Opening: Under harsh conditions, such as strong acid or base catalysis, the thiazolidinone ring can undergo cleavage.
Applications in Drug Development
The this compound scaffold is a valuable starting material for the synthesis of compounds with diverse pharmacological activities. Derivatives have been investigated as:
-
Anticancer agents: By modifying the substituents at the N3 and C5 positions, compounds with potent antiproliferative activity have been developed.
-
Antimicrobial agents: The thiazolidinone ring is a common feature in many antibacterial and antifungal compounds.
-
Enzyme inhibitors: The scaffold has been utilized to design inhibitors for various enzymes, including kinases and phosphodiesterases.[13]
Conclusion
This compound is a heterocyclic compound with a rich and diverse chemical reactivity. Its straightforward synthesis, coupled with the presence of multiple reactive sites, makes it a highly attractive building block for the construction of complex molecular architectures. A thorough understanding of its tautomeric nature and reactivity profile is essential for its effective utilization in the design and synthesis of novel compounds with potential therapeutic applications. This guide provides a solid foundation for researchers and scientists to explore the full potential of this versatile scaffold in their drug discovery and development endeavors.
References
-
Allen, C. F. H.; VanAllan, J. A. Pseudothiohydantoin. Org. Synth.1947 , 27, 71. [Link]
-
Enchev, V.; Markova, N.; Angelova, S. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. J. Phys. Chem. A2005 , 109 (39), 8904–8913. [Link]
-
Lesyk, R.; et al. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC2017 . [Link]
-
Metwally, M. A.; et al. 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate2010 . [Link]
-
Patil, S. G.; et al. Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research2014 , 6(7), 1989-1995. [Link]
- Google Patents.
-
Plech, T.; et al. Microwave assisted condensation of the derivatives of thiazolidine-4-ones with aldehydes. ResearchGate2015 . [Link]
-
MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]
-
Santos, L.; et al. SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. The Journal of Organic Chemistry2021 , 86(16), 11446–11456. [Link]
-
SpectraBase. Thiazolidin-4-one, 5-[3-(2-chlorobenzyloxy)-4-methoxybenzylidene]-2-imino-. [Link]
-
ResearchGate. Pseudothiohydantoin. [Link]
-
NIST WebBook. 4-Thiazolidinone, 5-benzylidene-2-imino-. [Link]
-
MDPI. A Simple Synthesis of 2-Thiohydantoins. [Link]
-
MedCrave. Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. [Link]
-
ResearchGate. Representative 13 C NMR data of 4-thiazolidinone. [Link]
-
Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]
-
Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
-
MDPI. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. [Link]
-
PubChem. This compound. [Link]
-
PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
University of Colorado Boulder. IR Absorption Table. [Link]
-
ResearchGate. One-Pot Synthesis of 5-Ene-4-aminothiazol-2(5H)-ones and Chromeno[2,3-d]thiazol-2-ones. [Link]
-
MDPI. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. [Link]
- Google Patents.
-
Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. Der Pharma Chemica2019 , 11(3), 1-6. [Link]
-
ACS Publications. One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. [Link]
-
PubMed Central. Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. [Link]
-
RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]
-
University of California, Davis. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride. [Link]
-
ResearchGate. Scheme 54. Synthesis of 2-imino-4-thiazolidinones. [Link]
-
ResearchGate. The tautomeric and rotameric forms of compounds 1-9. [Link]
-
PubMed Central. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. [Link]
-
PubMed. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. [Link]
-
Wiley-VCH. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]
Sources
- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents [pharmacia.pensoft.net]
- 6. US8912340B2 - Process for the preparation of 2-imino-thiazolidin-4-one derivatives - Google Patents [patents.google.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 4-Imino-Thiazolidin-2-One Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-imino-thiazolidin-2-one scaffold is an emerging pharmacophore with demonstrated potential across a spectrum of therapeutic areas, including oncology and infectious diseases. As the pace of drug discovery accelerates, the strategic implementation of in silico methodologies has become paramount for the rapid and cost-effective identification and optimization of lead compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the computational prediction of bioactivity for this promising class of molecules. Moving beyond a mere recitation of protocols, this guide delves into the causal reasoning behind methodological choices, emphasizing a self-validating system of predictive modeling. We will explore a multi-faceted approach, integrating quantitative structure-activity relationship (QSAR) modeling, pharmacophore hypothesis generation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to construct a robust in silico workflow for the evaluation of this compound derivatives.
Introduction: The Rationale for an In Silico Approach
The traditional drug discovery pipeline is a long and arduous journey, fraught with high attrition rates. A significant portion of these failures can be attributed to unfavorable pharmacokinetic properties and unforeseen toxicities that emerge late in development.[1] The "fail early, fail cheap" paradigm has therefore become a central tenet of modern pharmaceutical research, underscoring the need for predictive tools that can identify promising candidates and flag problematic ones at the earliest stages.[2] In silico techniques, by leveraging computational power to model the interactions between small molecules and biological systems, offer a powerful and cost-effective means to achieve this.[3][4]
The this compound core, a derivative of the well-studied thiazolidinone scaffold, has shown a wide range of biological activities.[5][6] However, a systematic and computationally-driven exploration of its full therapeutic potential is still in its nascent stages. This guide aims to provide the foundational knowledge and practical workflows to empower researchers to rationally design and screen novel this compound derivatives with enhanced potency and desirable drug-like properties.
Foundational Pillar: Understanding the Target Landscape
The successful application of any in silico strategy hinges on a clear understanding of the biological targets of interest. For the broader class of thiazolidinones, a multitude of targets have been identified, including enzymes and receptors involved in cancer, inflammation, and microbial pathogenesis.[6][7][8] For the specific this compound scaffold, while the body of literature is more focused, key targets are beginning to emerge. One such target that has been investigated is Phosphoinositide 3-kinase (PI3K) .[1] Although initial studies showed modest inhibition, this provides a valuable and validated starting point for a rational drug design campaign.[1] Other potential targets, extrapolated from studies on isomeric scaffolds, include tyrosinase and various kinases.[9] This guide will use PI3Kα as a primary example to illustrate the practical application of the described computational workflows.
The In Silico Workflow: A Multi-pronged Strategy
A robust in silico evaluation should not rely on a single methodology. Instead, a synergistic approach that integrates multiple computational techniques provides a more comprehensive and reliable prediction of a compound's biological activity and potential for development.
Caption: Workflow for developing a predictive QSAR model.
Step 3: Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. [7]A pharmacophore model can be used for virtual screening of large compound libraries to identify novel scaffolds or to guide the design of new derivatives with improved binding affinity.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Ligand Set Preparation:
-
Select a set of structurally diverse and active this compound derivatives.
-
Generate low-energy conformers for each ligand.
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features among the active ligands, such as:
-
Hydrogen bond donors and acceptors
-
Hydrophobic regions
-
Aromatic rings
-
Positive and negative ionizable groups
-
-
-
Model Generation and Validation:
-
Use software like LigandScout or Phase to generate pharmacophore models based on the alignment of the active ligands.
-
Validate the model by its ability to distinguish between active and inactive compounds. A good model should have a high enrichment factor.
-
Step 4: Molecular Docking - Visualizing the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [10][11][12][13]It provides valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex.
Experimental Protocol: Molecular Docking into PI3Kα
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., PI3Kα, PDB ID: 4JPS) from the Protein Data Bank. [12] * Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Protein preparation wizards in software like Schrödinger Maestro or MOE are suitable for this.
-
-
Ligand Preparation:
-
Prepare the 3D structures of the this compound derivatives.
-
Generate low-energy conformers and assign appropriate protonation states and partial charges.
-
-
Docking and Scoring:
-
Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or known active site residues.
-
Perform the docking using software such as AutoDock Vina, Glide, or GOLD. [13] * Analyze the docking poses and scores to identify the most likely binding mode and rank the compounds based on their predicted binding affinity.
-
Caption: A streamlined molecular docking workflow.
Step 5: Molecular Dynamics (MD) Simulations - Assessing Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics simulations can offer a more dynamic and realistic view of the complex over time. [5][9][14][15]MD simulations can be used to assess the stability of the docked pose and to identify key dynamic interactions that may not be apparent from a static model.
Experimental Protocol: MD Simulation of a Ligand-Protein Complex
-
System Setup:
-
Take the best-docked pose of a this compound derivative in the active site of the target protein.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation:
-
Perform an energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex. GROMACS, AMBER, or NAMD are commonly used software packages for MD simulations. [9][15]
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand).
-
Analyze the protein-ligand interactions over time to identify persistent hydrogen bonds and other key interactions.
-
Synthesizing the Data for Lead Candidate Selection
The true power of this multi-pronged in silico approach lies in the integration of data from each step to make informed decisions. A promising lead candidate will not only exhibit high predicted potency in QSAR and docking studies but will also possess a favorable ADMET profile and demonstrate stable binding in MD simulations. By systematically applying this workflow, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts for the this compound class of compounds.
Conclusion and Future Directions
The in silico prediction of bioactivity is a dynamic and evolving field. The methodologies outlined in this guide provide a robust framework for the rational design and evaluation of this compound derivatives. As our understanding of the biological targets for this scaffold grows and as computational methods become more sophisticated, the predictive power of these in silico approaches will continue to improve. By embracing these computational tools, the scientific community can unlock the full therapeutic potential of the this compound scaffold and accelerate the development of novel and effective medicines.
References
-
Pinson, J.-A., et al. (2017). Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. ACS Medicinal Chemistry Letters, 8(3), 315-319. Available from: [Link]
-
Lecka-Szlachta, K., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules, 27(21), 7393. Available from: [Link]
-
Kumar, A., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5228-5234. Available from: [Link]
-
Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Methods for Predicting Drug Toxicity (pp. 85-115). Humana, New York, NY. Available from: [Link]
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 959-977. Available from: [Link]
-
Krishnan, K. P., et al. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water–map analysis, and MD simulations. Journal of Applied Pharmaceutical Science, 16(01), 244-264. Available from: [Link]
-
Dickson, M., & Gagnon, J. P. (2004). The cost of new drug discovery and development. Discovery medicine, 4(22), 172-179. Available from: [Link]
-
Hospital, A., et al. (2015). Molecular dynamics simulations of protein dynamics and their relevance to drug discovery. Current opinion in structural biology, 35, 32-41. Available from: [Link]
-
Allen, W. J., & Lemkul, J. A. (2023). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. In Methods in Molecular Biology (pp. 249-268). Humana, New York, NY. Available from: [Link]
-
Singh, D., et al. (2023). Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore, 14(1), 56-70. Available from: [Link]
-
Ramachandran, S., & Aanandhi, M. V. (2022). Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. Journal of Pharmaceutical Research International, 34(19B), 20-33. Available from: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]
-
Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian Journal of Current Research in Clinical & Cancer, 3(1), 46-62. Available from: [Link]
-
Devinyak, O., et al. (2017). Development of Predictive QSAR Models of 4-Thiazolidinones Antitrypanosomal Activity Using Modern Machine Learning Algorithms. Molecular informatics, 36(12), 1700078. Available from: [Link]
-
Devinyak, O., et al. (2012). Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity. Current topics in medicinal chemistry, 12(24), 2763-2784. Available from: [Link]
-
Lesyk, R., & Zimenkovsky, B. (2004). 4-thiazolidones: current status and perspectives for modern organic and medicinal chemistry. Current Organic Chemistry, 8(16), 1547-1577. Available from: [Link]
-
Gąsiorowska, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(24), 7549. Available from: [Link]
-
Ansari, Bushra, et al. "Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine." International Journal of Organic Chemistry 2013 (2013). Available from: [Link]
-
Devinyak, O. T., et al. (2012). Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity. Current topics in medicinal chemistry, 12(24), 2763-2784. Available from: [Link]
-
Wang, X., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum, 12(2), e02919-23. Available from: [Link]
-
Geronikaki, A., et al. (2025). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 30(20), 4933. Available from: [Link]
-
Geronikaki, A., et al. (2019). Molecular Docking, Design, Synthesis and Biological Evaluation of Novel 2, 3-aryl-thiazolidin-4-ones as Potent NNRTIs. SAR and QSAR in Environmental Research, 30(10), 697-714. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. galaxypub.co [galaxypub.co]
- 9. Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking, design, synthesis and biological evaluation of novel 2,3-aryl-thiazolidin-4-ones as potent NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journaljpri.com [journaljpri.com]
- 12. japsonline.com [japsonline.com]
- 13. In silico docking of thiazolidin-4-one derivatives with c-kit kinase. [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Introduction: The Convergence of a Classic Reaction and a Privileged Scaffold
An Application Guide for the Synthesis of 5-Arylmethylene-4-imino-thiazolidin-2-ones via Knoevenagel Condensation
The Knoevenagel condensation, first reported by Emil Knoevenagel in 1894, is a cornerstone of carbon-carbon bond formation in organic synthesis. This versatile reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] Its enduring relevance is demonstrated in its application to the synthesis of complex molecules, including pharmaceuticals and natural products.[1]
This application note focuses on the Knoevenagel condensation protocol for a particularly significant class of heterocyclic compounds: 4-imino-thiazolidin-2-ones. The thiazolidinone core is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[3][4] Specifically, 2-imino-4-thiazolidinone derivatives have shown promise as anti-inflammatory, antimicrobial, antifungal, antitubercular, and anticancer agents.[5][6][7][8][9][10]
The synthesis of 5-arylmethylene-4-imino-thiazolidin-2-ones through Knoevenagel condensation is a key strategy for generating libraries of these potent compounds.[11] This guide provides a detailed protocol, mechanistic insights, and optimization strategies for researchers in drug discovery and organic synthesis, aiming to equip them with the knowledge to reliably synthesize these valuable molecules.
Reaction Mechanism: A Stepwise View of C-C Bond Formation
The Knoevenagel condensation proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition, and elimination.[1] The methylene group at the C5 position of the 4-imino-thiazolidin-2-one ring is flanked by a carbonyl group and an imino group, rendering its protons acidic and susceptible to abstraction by a base.
-
Deprotonation: A basic catalyst, typically a weak amine like piperidine, abstracts an acidic proton from the C5 methylene group of the thiazolidinone. This generates a resonance-stabilized carbanion (enolate), which serves as the key nucleophile.[1][2][12]
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a new carbon-carbon bond and yielding a tetrahedral alkoxide intermediate.[12]
-
Protonation and Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy compound (an aldol-type adduct).[2][12] This intermediate then readily undergoes base-induced dehydration (elimination of a water molecule) to afford the final, thermodynamically stable 5-arylmethylene-4-imino-thiazolidin-2-one product.[12]
Caption: Knoevenagel condensation mechanism for this compound.
Detailed Experimental Protocol
This protocol provides a generalized yet robust procedure for the synthesis of 5-arylmethylene-4-imino-thiazolidin-2-ones.
Materials and Reagents:
-
This compound (or pseudothiohydantoin)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Catalyst: Piperidine or anhydrous sodium acetate
-
Solvent: Glacial acetic acid or absolute ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the selected aromatic aldehyde (1.0 - 1.1 eq.).
-
Add the solvent of choice (e.g., glacial acetic acid or ethanol, sufficient to dissolve reactants upon heating).
-
Causality Note: Using a slight excess of the aldehyde can help drive the reaction to completion, but a large excess can complicate purification. Acetic acid often serves as both a solvent and a co-catalyst, while ethanol is a common, less acidic alternative.[9][13]
-
-
Catalyst Addition:
-
To the stirred mixture, add a catalytic amount of piperidine (e.g., 5-10 mol%) or anhydrous sodium acetate (0.5 - 1.0 eq. if using acetic acid as a solvent).[9]
-
Expert Insight: Piperidine is a highly effective organic base for this condensation.[7] When using glacial acetic acid as the solvent, anhydrous sodium acetate acts as the base catalyst, creating a buffered system.[9]
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) with continuous stirring.
-
The reaction time can vary from 2 to 12 hours. Reactions involving aldehydes with electron-withdrawing groups (e.g., -NO₂) are often faster.[9]
-
-
Self-Validating System - Reaction Monitoring:
-
Periodically monitor the progress of the reaction using TLC (e.g., every 1-2 hours). A suitable mobile phase might be a mixture of ethyl acetate and hexane.
-
Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, less polar product spot indicate reaction progression. The reaction is considered complete when the limiting reagent spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring. This will cause the solid product to precipitate.
-
Trustworthiness Check: This precipitation step is crucial for separating the organic product from the water-soluble catalyst and solvent (especially if acetic acid is used).
-
Allow the precipitate to stand for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold water to remove any residual acid or catalyst, followed by a wash with a small amount of cold ethanol or hexane to remove non-polar impurities.
-
-
Purification and Characterization:
-
Dry the crude product in a vacuum oven.
-
For higher purity, recrystallize the solid from a suitable solvent, such as ethanol, methanol, or acetic acid.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The Z-isomer is the expected predominant product.[8]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Knoevenagel condensation.
Data Summary and Optimization Strategies
The success of the Knoevenagel condensation depends on the careful selection of reaction parameters. The following table summarizes key variables and provides insights for optimization.
| Parameter | Common Choices | Rationale and Optimization Insights |
| Active Methylene | This compound | The core reactant. Ensure high purity for optimal results. |
| Aldehyde | Aromatic Aldehydes (e.g., benzaldehyde, substituted benzaldehydes) | Aromatic aldehydes are highly effective.[8] Electron-withdrawing groups (-NO₂, -Cl) can increase the electrophilicity of the carbonyl carbon, often leading to faster reactions and higher yields.[9] |
| Catalyst | Piperidine, Pyrrolidine, Sodium Acetate, Triethylamine, Baker's Yeast | Weak bases are preferred to prevent side reactions. Piperidine is highly efficient.[7] For greener synthesis, biocatalysts like baker's yeast in ethanol have been successfully employed.[14][15][16] |
| Solvent | Glacial Acetic Acid, Ethanol, DMF, Toluene | Acetic acid can act as both solvent and acidic promoter.[13] Ethanol is a good general-purpose solvent. The choice depends on reactant solubility and desired reaction temperature. |
| Temperature | Reflux (80 - 120 °C) | Higher temperatures increase the reaction rate. The temperature is typically dictated by the boiling point of the chosen solvent. |
| Reaction Time | 2 - 12 hours | Monitor by TLC to determine the optimal time and avoid potential degradation from prolonged heating. |
| Yield | 50 - 95% | Yields are highly dependent on the specific aldehyde substrate and the reaction conditions used. |
Conclusion
The Knoevenagel condensation is a powerful and reliable method for synthesizing 5-arylmethylene-4-imino-thiazolidin-2-ones, providing a direct route to a class of compounds with significant therapeutic potential. By understanding the underlying mechanism and systematically optimizing key experimental parameters—such as catalyst, solvent, and temperature—researchers can efficiently generate diverse libraries for drug discovery and development. The protocol described herein serves as a comprehensive and validated starting point for these synthetic efforts.
References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]
-
Asfandyar, M. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
-
Manfredini, S., et al. (Date not available). 5-Arylidene-2-imino-4-thiazolidinones: design and synthesis of novel anti-inflammatory agents. PubMed. [Link]
-
Patel, N. B., et al. (2025, August 9). Synthesis and antimicrobial screening of 5-arylidene-2-imino-4- thiazolidinones. ResearchGate. [Link]
-
JoVE. (2025, May 22). Video: Aldol Condensation with β-Diesters. [Link]
-
SADOWSKA, K., et al. (Date not available). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC - PubMed Central. [Link]
-
Chembio Discovery. (2023, January 14). Knoevenagel condensation. YouTube. [Link]
-
Pearson+. (Date not available). The Knoevenagel condensation is a special case of the aldol conde... Study Prep. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast. [Link]
-
ResearchGate. (2025, August 6). 5-Arylidene-2-imino-4-thiazolidinones: Design and synthesis of novel anti-inflammatory agents. [Link]
-
Royal Society of Chemistry. (Date not available). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry. [Link]
-
ResearchGate. (Date not available). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. [Link]
-
ResearchGate. (2025, August 10). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. [Link]
-
NIH. (Date not available). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. [Link]
-
Lesyk, R., et al. (Date not available). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. [Link]
-
Lesyk, R. (2020, June 26). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. [Link]
-
MDPI. (Date not available). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]
-
World Journal of Pharmaceutical Research. (Date not available). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. [Link]
-
Wisdom Library. (2025, February 20). 4-thiazolidinone derivatives: Significance and symbolism. [Link]
-
ResearchGate. (Date not available). Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst. [Link]
-
NIH. (2025, May 17). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). [Link]
-
ResearchGate. (Date not available). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. [Link]
-
Journal of Materials and Environmental Science. (Date not available). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. orientjchem.org [orientjchem.org]
- 4. 4-thiazolidinone derivatives: Significance and symbolism [wisdomlib.org]
- 5. 5-Arylidene-2-imino-4-thiazolidinones: design and synthesis of novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening using 4-Imino-Thiazolidin-2-One and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, the 4-imino-thiazolidin-2-one substructure represents a versatile starting point for the synthesis of diverse chemical libraries amenable to high-throughput screening (HTS). This guide provides an in-depth technical overview and practical protocols for researchers aiming to leverage this chemical scaffold in modern drug discovery campaigns. We delve into the mechanistic considerations, assay design principles, and critical troubleshooting strategies to ensure the generation of high-quality, reliable screening data. Particular emphasis is placed on mitigating common artifacts associated with this compound class, such as Pan-Assay Interference (PAINS).
Introduction: The 4-Thiazolidinone Scaffold in Drug Discovery
The 4-thiazolidinone ring system is a recurring motif in pharmacologically active compounds. Its synthetic tractability allows for facile derivatization at multiple positions, enabling the exploration of vast chemical space. The this compound, while less explored than its 2,4-dione counterpart, offers unique chemical properties and has been identified as a key intermediate in the synthesis of potent bioactive molecules. Notably, derivatives of the related 2-imino-thiazolidin-4-one scaffold have been successfully developed as potent and selective agonists for G-protein coupled receptors (GPCRs) like the S1P1 receptor. Furthermore, the broader thiazolidinone class has been investigated as inhibitors for a range of enzyme families, including kinases such as PI3K and Plk1.[3][4]
This application note will focus on providing robust, adaptable protocols for two major classes of drug targets where the this compound scaffold and its analogs hold significant promise: Kinases and G-Protein Coupled Receptors .
Physicochemical Properties of this compound
A foundational understanding of the parent scaffold's properties is essential for assay development.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂OS | [5] |
| Molecular Weight | 116.14 g/mol | [5][6] |
| XLogP3-AA | -0.3 | [5] |
| Physical Form | Solid | |
| CAS Number | 19967-65-8 | [6] |
Note on Solubility: Thiazolidinone-based compounds often exhibit limited aqueous solubility. For HTS applications, it is standard practice to prepare stock solutions in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be carefully monitored for any signs of compound precipitation.
Core Principles for Screening Thiazolidinone-Based Libraries
The successful implementation of an HTS campaign with this scaffold hinges on a proactive approach to identifying and mitigating potential sources of assay artifacts.
The Challenge of Pan-Assay Interference Compounds (PAINS)
It is crucial to acknowledge that the thiazolidinone scaffold, particularly its rhodanine (2-thioxo-4-thiazolidinone) and 5-ene-rhodanine derivatives, are well-documented PAINS.[7][8][9][10][11] These compounds can produce false-positive results through various non-specific mechanisms, including:
-
Aggregation: Forming colloidal particles that sequester and inhibit enzymes.
-
Reactivity: Acting as Michael acceptors or reacting with cysteines on target proteins.
-
Spectroscopic Interference: Possessing inherent fluorescence or absorbance that interferes with the assay readout.[12]
-
Redox Activity: Participating in redox cycling that can disrupt assay components.
While the this compound is not a classic rhodanine, the potential for interference, especially in derivatized forms, must be rigorously assessed.
A Self-Validating HTS Workflow
To build trustworthiness into your screening data, a multi-step validation process should be integrated into the primary screen and hit follow-up.
Caption: A robust HTS workflow for triaging hits and eliminating artifacts.
Protocol: Fluorescence Polarization (FP) Assay for Kinase Inhibition
This protocol is designed as a template for screening this compound derivatives against protein kinases, such as PI3K. FP is a homogeneous assay that measures the binding of a small fluorescently labeled probe to a larger protein.[13][14][15][16][17] Inhibition is detected by the displacement of the probe by a competing compound, leading to a decrease in the polarization signal.
Principle of the FP Kinase Assay
Caption: Principle of a competitive fluorescence polarization assay.
Materials & Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100.
-
Kinase: Purified, active kinase of interest (e.g., PI3Kα).
-
Fluorescent Probe: A fluorescently-labeled ATP-competitive inhibitor or ligand known to bind the target kinase.
-
Test Compounds: this compound library dissolved in 100% DMSO.
-
Plates: Low-volume, black, 384-well microplates.
-
Plate Reader: Equipped with fluorescence polarization capabilities.
Step-by-Step Protocol
-
Prepare Reagents:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X fluorescent probe solution in assay buffer.
-
Perform serial dilutions of test compounds in 100% DMSO, then dilute into assay buffer to create a 4X final concentration stock (this minimizes DMSO concentration in the final assay).
-
-
Assay Plate Preparation:
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of 4X test compound to sample wells.
-
Add 5 µL of assay buffer with the equivalent DMSO concentration to control wells (0% inhibition).
-
Add 5 µL of a known inhibitor (4X) to positive control wells (100% inhibition).
-
-
Kinase Addition:
-
Add 5 µL of 2X kinase solution to all wells except for the "no enzyme" control wells. Add 5 µL of assay buffer to these wells instead.
-
Mix by shaking the plate for 30 seconds.
-
Incubate for 15 minutes at room temperature.
-
-
Probe Addition & Measurement:
-
Add 5 µL of 2X fluorescent probe solution to all wells.
-
Mix by shaking the plate for 30 seconds.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Data Analysis and Quality Control
-
Calculate Z'-factor: A Z'-factor between 0.5 and 1.0 indicates a robust and screenable assay.[16]
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
Determine IC₅₀ values: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model.
Protocol: AlphaScreen Assay for GPCR Agonist Screening
This protocol provides a template for identifying agonists of GPCRs, such as the S1P1 receptor, using the AlphaScreen technology.[18][19][20][21][22] The assay measures the downstream signaling event of cAMP production. In this competitive immunoassay, a decrease in signal indicates an increase in cellular cAMP produced in response to receptor activation.
Principle of the AlphaScreen cAMP Assay
Caption: Competitive AlphaScreen assay for cAMP detection.
Materials & Reagents
-
Cells: A cell line stably expressing the GPCR of interest (e.g., S1P1).
-
Cell Culture Medium: Appropriate for the cell line.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test Compounds: this compound library in 100% DMSO.
-
AlphaScreen cAMP Assay Kit: (e.g., from PerkinElmer), including streptavidin donor beads, anti-cAMP acceptor beads, and biotinylated cAMP.
-
Plates: White, opaque, 384-well cell culture plates.
-
Plate Reader: AlphaScreen-capable reader.
Step-by-Step Protocol
-
Cell Plating:
-
Seed cells into 384-well plates at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition and Cell Stimulation:
-
Remove cell culture medium and replace with 10 µL of stimulation buffer.
-
Add 5 µL of 3X test compound (diluted in stimulation buffer) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Add 5 µL of lysis buffer containing the AlphaScreen acceptor beads.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Add 5 µL of streptavidin donor beads (under subdued light conditions).
-
Incubate for 2-3 hours at room temperature in the dark.
-
-
Signal Measurement:
-
Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis and Quality Control
-
Calculate Z'-factor: As described for the FP assay.
-
Determine EC₅₀ values: Plot the AlphaScreen signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic model to determine the concentration that produces 50% of the maximal effect.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Poor aqueous solubility of the test compound. | - Decrease the final assay concentration of the compound. - Increase the final DMSO concentration (up to 1%, but check for enzyme/cell tolerance). - Include solubility-enhancing agents like BSA in the assay buffer. |
| High False-Positive Rate | - Compound is a PAIN (e.g., aggregator, reactive). - Compound is autofluorescent (in FP assays). - Compound interferes with AlphaScreen beads (singlet oxygen quenching). | - Perform a counter-screen in the absence of the target protein. - For FP, read plates before adding the probe to identify fluorescent compounds. - For AlphaScreen, use a "TrueHits" kit to identify bead interferers.[22] - Test hit compounds in an orthogonal, label-free assay. |
| Low Z'-Factor | - Suboptimal reagent concentrations. - Reagent instability. - High variability in liquid handling. | - Re-optimize kinase/probe (FP) or antibody/bead (AlphaScreen) concentrations. - Verify the stability of all reagents under assay conditions.[23] - Validate the performance of automated liquid handlers. |
| Irreproducible Dose-Response Curves | - Compound instability in assay buffer. - Time-dependent inhibition. | - Assess compound stability over the assay incubation time using LC-MS. - Perform pre-incubation time-course experiments to check for time-dependent effects. |
Conclusion
The this compound scaffold and its relatives offer a fertile ground for the discovery of novel modulators of important drug targets. However, their successful application in HTS requires a scientifically rigorous approach that anticipates and controls for potential artifacts, particularly non-specific activity and assay interference. By employing robust, validated assay formats like Fluorescence Polarization and AlphaScreen, and integrating a comprehensive hit triage strategy, researchers can confidently identify genuine, tractable hits from this promising class of compounds. The protocols and guidelines presented here provide a solid foundation for initiating such screening campaigns and navigating the complexities of hit validation.
References
-
Zhang, J. H., & Chung, T. D. (2008). Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays. Methods in molecular biology (Clifton, N.J.), 468, 97–108. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Lesyk, R., & Zimenkovsky, B. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 149-186. [Link]
-
Talele, T. T. (2016). Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega, 1(1), 84-95. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Talele, T. T. (2016). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 11(4), 305–324. [Link]
-
Lesyk, R. B., & Zimenkovsky, B. S. (2016). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on drug discovery, 11(10), 945–963. [Link]
-
Wikipedia. Pan-assay interference compounds. [Link]
-
de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), i-ii. [Link]
-
NanoMicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
ResearchGate. Pan-assay interference compounds (PAINS). [Link]
-
Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. Journal of medicinal chemistry, 60(21), 8897–8901. [Link]
-
Santamaria, A., et al. (2008). Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis. Molecular biology of the cell, 19(9), 4024–4036. [Link]
-
Jackson, S. P., & Thompson, M. J. (2012). Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods. ACS medicinal chemistry letters, 3(6), 481–486. [Link]
-
Yilmaz, I., et al. (2017). Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. Letters in drug design & discovery, 14(7), 819–828. [Link]
-
Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 77–98. [Link]
-
Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current chemical genomics, 5, 2–10. [Link]
-
Abdel-Mottaleb, Y., et al. (2022). Exploration of thiazolidine-2,4-diones as tyrosine kinase inhibitors: Design, synthesis, ADMET, docking, and antiproliferative evaluations. Archiv der Pharmazie, 355(11), e2200465. [Link]
-
Roe, M., et al. (2011). An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. Journal of visualized experiments : JoVE, (57), 3338. [Link]
-
PubChem. This compound. [Link]
-
Bolli, M. H., et al. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of medicinal chemistry, 53(10), 4198–4211. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
NIST. 4(5H)-Thiazolone, 2-imino-. [Link]
-
Khan, I., et al. (2017). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. RSC Advances, 7(57), 35987-35997. [Link]
-
Singh, S., et al. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 3(4), 921-933. [Link]
-
Rasheed, M. K., & Jasim, H. B. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International Journal of Health Sciences, 6(S3), 6425-6435. [Link]
-
Alwiswasy, R. M., et al. (2019). Synthesis, characterization and pharmacological activity of new 2- imino –thiazolidine-4-one derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 1763-1769. [Link]
-
Gąsiorowska, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules (Basel, Switzerland), 26(23), 7177. [Link]
-
Shahzadi, I., et al. (2022). Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones. Journal of the Chemical Society of Pakistan, 44(2), 241-248. [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]
-
Rasheed, M. K., & Jasim, H. B. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4'-Methylenedianiline by microwave method. International Journal of Health Sciences, 6(S3), 6426-6436. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C3H4N2OS | CID 2049163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 14. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of 4-Iminothiazolidin-2-one Analogs as Potent Anticancer Agents
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Thiazolidinone Scaffold in Oncology
The thiazolidinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Among its various derivatives, the 2-imino-4-thiazolidinone subclass has emerged as a particularly promising scaffold for the development of novel anticancer agents.[3][4] These compounds have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines, often acting through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of key signaling proteins.[5][6]
This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 2-imino-4-thiazolidinone derivatives as anticancer agents. We will delve into field-proven synthetic protocols, explain the causality behind experimental choices, and present key data to facilitate the rational design of new, more potent therapeutic candidates.
A Note on Nomenclature: The user requested information on "4-imino-thiazolidin-2-one". However, the vast majority of scientific literature focuses on the isomeric scaffold, 2-imino-thiazolidin-4-one , for anticancer applications. This document will therefore focus on the synthesis and activity of the more prominently studied 2-imino-4-thiazolidin-4-one derivatives.
Part 1: Synthetic Strategies for 2-Imino-4-Thiazolidin-4-one Core
The construction of the 2-imino-4-thiazolidinone ring system can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability. Modern approaches increasingly favor one-pot, multi-component reactions (MCRs) for their efficiency and atom economy.
Strategy A: One-Pot, Three-Component Synthesis
This elegant and highly efficient method involves the reaction of a primary amine, an isothiocyanate, and an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), in a single reaction vessel.[1][7] This approach avoids the isolation of intermediates, saving time and resources.
Causality and Mechanistic Insight: The reaction is believed to proceed through the initial formation of a thiourea intermediate from the primary amine and isothiocyanate.[1] The sulfur atom of the thiourea then performs a nucleophilic attack on the electron-deficient alkyne (DMAD). This is followed by an intramolecular cyclization, where a nitrogen atom attacks a carbonyl group, and subsequent elimination of methanol to yield the stable five-membered heterocyclic ring.[1] The lack of a required catalyst under many conditions makes this a robust and clean transformation.[7]
Caption: General workflow for one-pot synthesis of 2-imino-thiazolidin-4-ones.
Strategy B: Classical Two-Step Synthesis (Hantzsch-type Reaction)
A more traditional approach involves the cyclization of pre-synthesized N,N'-disubstituted thioureas with α-halo esters, such as ethyl chloroacetate or ethyl bromoacetate.[8][9] This method offers good control but is less atom-economical than MCRs.
Causality and Mechanistic Insight: The first step is the synthesis of a thiourea from an amine and an isothiocyanate. In the second step, the sulfur atom of the thiourea acts as a nucleophile, displacing the halide from the α-halo ester. The resulting intermediate then undergoes an intramolecular condensation reaction, typically promoted by a base (e.g., anhydrous sodium acetate), to form the thiazolidinone ring.[8] This base-catalyzed cyclization is a critical step for achieving high yields.
Strategy C: Knoevenagel Condensation for 5-Ylidene Functionalization
The C-5 position of the 2-imino-4-thiazolidinone ring possesses an active methylene group, making it highly amenable to Knoevenagel condensation with various aldehydes and ketones.[10] This reaction is a cornerstone for creating chemical diversity and is crucial for structure-activity relationship (SAR) studies, as substitutions at this position significantly modulate biological activity.[2][11]
Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a protic solvent like ethanol or acetic acid. The base abstracts a proton from the C-5 methylene group, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the thermodynamically stable 5-ylidene C=C double bond. The choice of catalyst and solvent is critical to ensure efficient reaction and minimize side products.
Part 2: Experimental Protocols
The following protocols are provided as robust starting points for laboratory synthesis. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: One-Pot Synthesis of (Z)-methyl 2-(3-benzyl-2-(phenylimino)-4-oxothiazolidin-5-ylidene)acetate
This protocol is adapted from a multi-component synthesis strategy.[1][7]
Materials:
-
Benzylamine (1.0 mmol, 107 mg)
-
Phenyl isothiocyanate (1.0 mmol, 135 mg)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol, 142 mg)
-
Ethanol (5 mL)
-
Stir plate and magnetic stir bar
-
Round bottom flask (25 mL) with reflux condenser
Procedure:
-
To a 25 mL round bottom flask containing a magnetic stir bar, add benzylamine (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes. An exothermic reaction may be observed as the thiourea intermediate forms.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol) dropwise to the reaction mixture while stirring.
-
Continue stirring the reaction at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the product often precipitates from the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Synthesis of 5-((2-oxoindolin-3-ylidene)methyl)-2-(phenylimino)thiazolidin-4-one via Knoevenagel Condensation
This protocol demonstrates the key functionalization at the C-5 position, adapted from a procedure for synthesizing isatin-thiazolidinone hybrids.[10]
Materials:
-
2-(Phenylimino)thiazolidin-4-one (1.0 mmol, 192 mg)
-
Isatin (1.0 mmol, 147 mg)
-
Glacial Acetic Acid (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Stir plate and magnetic stir bar
-
Round bottom flask (50 mL) with reflux condenser
Procedure:
-
Combine 2-(phenylimino)thiazolidin-4-one (1.0 mmol) and isatin (1.0 mmol) in a 50 mL round bottom flask containing glacial acetic acid (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water (~50 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove acetic acid and other water-soluble impurities.
-
Dry the crude product. Recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to obtain the pure 5-ylidene derivative.
-
Characterize the final product using standard analytical techniques.
Part 3: Anticancer Activity and Mechanistic Insights
Derivatives of the 2-imino-4-thiazolidinone scaffold have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The specific activity is highly dependent on the nature and position of substituents on the heterocyclic core and its appendages.
Summary of In Vitro Cytotoxicity Data
The following table summarizes the reported anticancer activities of representative 2-imino-4-thiazolidinone derivatives.
| Compound Class/Description | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Substituted 2-imino-4-thiazolidinones | B16F10 (Melanoma) | 3.4 - 7.0 µM | [6] |
| Isatin-Thiazolidinone Hybrids | A549 (Lung), MCF-7 (Breast), PC3 (Prostate) | Potent activity reported for compound 7g | [10] |
| 4-Thiazolidinone-Pyrazole Hybrids | MDA-MB-231 (Breast) | 24.6 µM | [12] |
| Quinazoline-Thiazolidinone Hybrids | Hep-G2 (Liver) | 1.79 µg/mL | [12] |
| Benzimidazole-Iminothiazolidinone Conjugates | HCT 116 (Colon) | Encouraging antiproliferative activity | [4] |
Mechanism of Action: Inducing Programmed Cell Death
A primary mechanism through which many 2-imino-4-thiazolidinone derivatives exert their anticancer effect is the induction of apoptosis (programmed cell death).[6][10] This is a highly regulated process essential for eliminating damaged or cancerous cells.
Several studies have shown that these compounds can trigger apoptosis through the mitochondrial (intrinsic) pathway.[10] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes (e.g., caspase-3), which execute the final stages of cell death.[13] Some compounds have also been shown to induce cell cycle arrest at different phases (e.g., G0/G1 or G2/M), preventing cancer cells from proliferating.[6]
Caption: Potential mechanism involving the mitochondrial apoptosis pathway.
Conclusion and Future Perspectives
The 2-imino-4-thiazolidinone scaffold is a versatile and highly valuable platform for the design of novel anticancer agents. Efficient synthetic methodologies, particularly one-pot multi-component reactions, allow for the rapid generation of diverse chemical libraries for biological screening. The ability to easily functionalize the C-5 position via Knoevenagel condensation provides a powerful tool for optimizing potency and selectivity. Mechanistic studies consistently point towards the induction of apoptosis as a key mode of action, making these compounds attractive candidates for further development. Future work should focus on optimizing drug-like properties, exploring novel molecular targets, and advancing the most promising leads into preclinical and in vivo models to validate their therapeutic potential.
References
- Jain, A. K., & Rana, A. (2018). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Letters in Drug Design & Discovery, 15(9), 929-938.
-
Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3734. [Link]
- Patel, N. B., & Shaikh, F. M. (2011). Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. Journal of Saudi Chemical Society, 15(4), 323-332.
- Li, Y., Zhang, Y., & Wang, Y. (2020). Rhodanine Derivatives Containing 5-Aryloxypyrazole Moiety as Anti-inflammatory and Anticancer Agents. Medicinal Chemistry Research, 29(10), 1846-1856.
-
Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]
-
Mahmoodi, N., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry, 12(6), 8094-8104. [Link]
-
Geronikaki, A., & Pitta, E. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules, 27(19), 6539. [Link]
- Reddy, T. S., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5221-5227.
-
Reddy, T. S., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. PubMed. [Link]
- Bellara, D., et al. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones.
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- El-Sayed, N. N. E., et al. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Journal of Heterocyclic Chemistry, 56(11), 3058-3063.
- Singh, P., et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore, 14(1), 56-70.
-
Kumar, R., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 6(79), 75757-75770. [Link]
- El-Sayed, N. N. E., et al. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Natural Products And Receptors, 1(1), 1-4.
- Guchhait, S. K., et al. (2021). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry, 86(17), 11845-11856.
-
Kleszczyńska, H., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(23), 15303. [Link]
-
Koczurkiewicz-Adamczyk, P., et al. (2023). Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells. International Journal of Molecular Sciences, 24(7), 6701. [Link]
-
Guchhait, S. K., et al. (2021). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. ACS Publications. [Link]
-
Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. *European Journal of Medicinal Chemistry, 113, 234-267. [Link]
- Gao, D., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1643.
-
Gao, D., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity. PubMed. [Link]
-
Mahmoodi, N., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. ResearchGate. [Link]
- Wang, Y., et al. (2019). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 24(18), 3292.
- El-Gazzar, A. R. B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Profiling of 4-imino-thiazolidin-2-one Derivatives as S1P1 Receptor Agonists
Introduction: The Therapeutic Promise of S1P1 Receptor Agonism
The sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, most notably in the regulation of the immune system.[1][2][3] Extracellular S1P, the endogenous ligand, binds to S1P1 on lymphocytes, promoting their egress from lymphoid organs into the circulatory system.[2][3] Consequently, agonism at the S1P1 receptor presents a compelling therapeutic strategy for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. By inducing the internalization and degradation of the S1P1 receptor, synthetic agonists can functionally antagonize the receptor, leading to the sequestration of lymphocytes within the lymph nodes and thereby reducing the inflammatory response in peripheral tissues.[4]
Among the promising classes of S1P1 agonists are the 4-imino-thiazolidin-2-one derivatives.[5][6] These small molecules have been shown to be potent and orally active agonists of the S1P1 receptor, with compounds from this class advancing into clinical development.[4][5] This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of this compound derivatives as S1P1 receptor agonists. We will delve into the fundamental assays required to determine the binding affinity, functional potency, and downstream signaling effects of these compounds.
The S1P1 Receptor Signaling Cascade
The S1P1 receptor primarily couples to the Gαi/o family of G-proteins.[1][7] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then go on to modulate the activity of various downstream effectors. A key consequence of Gαi activation is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] The following diagram illustrates this signaling pathway.
Caption: S1P1 Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay: Quantifying Affinity for the S1P1 Receptor
This assay directly measures the affinity of a test compound for the S1P1 receptor by competing with a radiolabeled ligand.[9]
Principle: The assay quantifies the displacement of a known high-affinity radioligand (e.g., [³²P]S1P or [³H]-ozanimod) from the S1P1 receptor by the test compound.[10][11] The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki) to reflect the true binding affinity.
Materials and Reagents:
-
Cell membranes from a cell line overexpressing human S1P1 receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [³²P]S1P or a suitable tritiated S1P1 agonist[9][11]
-
Test compounds: this compound derivatives
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation cocktail and a microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known S1P1 agonist).
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, and 50 µL of the radioligand solution (at a concentration near its Kd).
-
Reaction Initiation: Add 50 µL of the S1P1 receptor membrane preparation (typically 5-10 µg of protein per well) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay: Assessing Functional Agonism
This functional assay measures the initial step in G-protein activation following receptor stimulation.[12][13]
Principle: In the presence of an agonist, the S1P1 receptor catalyzes the exchange of GDP for GTP on the Gαi subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gαi subunit.[12] The amount of incorporated [³⁵S]GTPγS is proportional to the extent of receptor activation.[14]
Materials and Reagents:
-
S1P1 receptor-expressing cell membranes
-
[³⁵S]GTPγS
-
GDP
-
Test compounds
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GTPγS (unlabeled, for non-specific binding determination)
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Membrane and Compound Preparation: Prepare dilutions of the this compound derivatives in assay buffer.
-
Assay Setup: To each well of a 96-well plate, add 25 µL of test compound, 25 µL of S1P1 membranes (10-20 µg protein), and 25 µL of GDP solution (final concentration ~10 µM).
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Reaction Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to start the reaction. For non-specific binding wells, also add unlabeled GTPγS (final concentration ~10 µM).
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction and filter as described in the radioligand binding assay protocol.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve.
Caption: GTPγS Binding Assay Workflow
cAMP Accumulation Assay: Measuring Downstream Signaling
This assay quantifies the functional consequence of S1P1 receptor activation on a key second messenger.
Principle: Since the S1P1 receptor is coupled to Gαi, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[15] To measure this decrease, cells are typically stimulated with forskolin, an activator of adenylyl cyclase, to elevate basal cAMP levels. The ability of the S1P1 agonist to reduce this forskolin-stimulated cAMP production is then quantified.[15]
Materials and Reagents:
-
A cell line stably expressing the human S1P1 receptor (e.g., CHO-K1 or HEK293)
-
Test compounds
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[8]
-
Cell culture medium and reagents
-
384-well assay plates
Protocol:
-
Cell Seeding: Seed the S1P1-expressing cells into a 384-well plate and incubate overnight to allow for attachment.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations in a suitable assay buffer. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells (except for the negative control) and incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the agonist that causes a 50% reduction in the forskolin-stimulated cAMP level.
Data Presentation and Interpretation
The following table provides an example of how to present the data obtained from the in vitro assays for a series of hypothetical this compound derivatives.
| Compound ID | S1P1 Binding Affinity (Ki, nM) | GTPγS Binding (EC50, nM) | GTPγS Binding (Emax, % of S1P) | cAMP Inhibition (IC50, nM) |
| Compound A | 1.5 | 5.2 | 98 | 8.1 |
| Compound B | 10.8 | 35.1 | 85 | 42.5 |
| Compound C | 0.8 | 2.1 | 105 | 3.5 |
| S1P (control) | 0.5 | 1.8 | 100 | 2.9 |
Interpretation:
-
Compound C demonstrates the highest binding affinity and functional potency, comparable to the endogenous ligand S1P.
-
Compound A is also a potent agonist, with slightly lower affinity and potency than Compound C.
-
Compound B exhibits lower affinity and potency, suggesting it is a weaker agonist in this series.
-
The Emax values close to 100% for all compounds indicate that they are full agonists at the S1P1 receptor.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in radioligand binding assay | - Inconsistent washing- Pipetting errors- Membrane aggregation | - Ensure consistent and rapid washing steps.- Use calibrated pipettes and proper technique.- Briefly sonicate or vortex membrane preparations before use. |
| Low signal-to-noise ratio in GTPγS assay | - Low receptor expression- Suboptimal GDP or Mg²⁺ concentration | - Use a cell line with higher S1P1 expression.- Titrate GDP and Mg²⁺ concentrations to find the optimal conditions. |
| No inhibition of cAMP accumulation | - Compound is not an agonist- Low compound potency- Cell health issues | - Confirm binding with the radioligand assay.- Test higher concentrations of the compound.- Ensure cells are healthy and responsive to forskolin. |
Safety Precautions
The safety of this compound derivatives should be assessed on a case-by-case basis. As a general precaution when handling any novel chemical entity, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[16] All work should be conducted in a well-ventilated laboratory fume hood. Consult the specific Safety Data Sheet (SDS) for each compound for detailed handling and disposal information.[16]
Conclusion
The in vitro assays described in this guide provide a robust framework for the comprehensive characterization of this compound derivatives as S1P1 receptor agonists. By systematically evaluating binding affinity, G-protein activation, and downstream signaling, researchers can effectively identify and optimize lead compounds for the development of novel therapeutics for autoimmune and inflammatory diseases.
References
Sources
- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 11. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. echemi.com [echemi.com]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-Imino-Thiazolidin-2-one against Staphylococcus aureus
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of 4-imino-thiazolidin-2-one and its derivatives against the clinically significant pathogen Staphylococcus aureus. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for assessing the potential of this class of compounds as novel anti-staphylococcal agents.
Introduction: The Challenge of Staphylococcus aureus and the Promise of Thiazolidinones
Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin and soft tissue infections to life-threatening conditions such as bacteremia, endocarditis, and pneumonia.[1][2][3] The emergence and spread of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), pose a significant global health threat, rendering many conventional antibiotics ineffective.[2][4] This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.
Thiazolidinones, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[5] Within this class, derivatives of this compound have shown promising activity against Gram-positive bacteria, including S. aureus. These compounds represent a promising scaffold for the development of new drugs to combat staphylococcal infections.
Proposed Mechanisms of Action of Thiazolidinone Derivatives against S. aureus
While the precise molecular targets of this compound are still under active investigation, research on related thiazolidinone compounds suggests several potential mechanisms of action against S. aureus. Understanding these pathways is crucial for optimizing lead compounds and elucidating their mode of bactericidal or bacteriostatic activity.
One of the key proposed mechanisms involves the inhibition of essential bacterial enzymes. For instance, some thiazolidinone derivatives have been shown to target alanine racemase (Alr) , an enzyme crucial for the synthesis of D-alanine, a key component of the peptidoglycan cell wall in bacteria. Inhibition of Alr disrupts cell wall synthesis, leading to bacterial cell death.
Another potential target is the WalK/WalR (YycG/YycF) two-component system , which plays a vital role in regulating cell wall metabolism and biofilm formation in S. aureus. Thiazolidinone derivatives have been identified that can inhibit the autophosphorylation of the histidine kinase WalK, thereby disrupting this critical regulatory pathway.[4]
Furthermore, some studies suggest that thiazolidinones may interfere with bacterial topoisomerases, such as DNA gyrase (GyrB) and topoisomerase IV (ParE) , which are essential for DNA replication and segregation. By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.
Below is a diagram illustrating the potential molecular targets of thiazolidinone derivatives in Staphylococcus aureus.
Caption: Potential molecular targets of thiazolidinone derivatives in S. aureus.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the comprehensive evaluation of the antimicrobial activity of this compound derivatives against S. aureus.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a standardized and widely accepted technique for determining the MIC.[4]
Materials:
-
Test compound (this compound derivative)
-
Staphylococcus aureus strain (e.g., ATCC 29213, MRSA strains)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of S. aureus.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (inoculum without compound) and a negative control well (MHB without inoculum).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the positive control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6][7] This assay is a crucial follow-up to the MIC determination to assess whether a compound is bactericidal or bacteriostatic.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC assay showing no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Protocol 3: Assessment of Anti-Biofilm Activity
S. aureus is a notorious biofilm-forming pathogen, which contributes significantly to its antibiotic resistance and persistence in chronic infections.[1][2] Evaluating the ability of this compound derivatives to inhibit biofilm formation and eradicate established biofilms is therefore of high importance.
Materials:
-
Test compound
-
Staphylococcus aureus strain known for robust biofilm formation (e.g., ATCC 35556)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Glacial Acetic Acid (30%)
A. Inhibition of Biofilm Formation:
-
Preparation of Inoculum and Compound Dilutions:
-
Prepare the bacterial inoculum and compound dilutions in TSB with 1% glucose as described in the MIC protocol.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum (1 x 10⁷ CFU/mL) and 100 µL of the compound dilutions to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm:
-
Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Air-dry the plate for 30 minutes.
-
Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound dye by adding 200 µL of 30% glacial acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control (biofilm without compound).
-
B. Eradication of Mature Biofilms:
-
Biofilm Formation:
-
Add 200 µL of the bacterial inoculum (1 x 10⁷ CFU/mL) in TSB with 1% glucose to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Treatment with Compound:
-
Discard the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh TSB containing serial dilutions of the test compound to the wells with the mature biofilms.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification of Remaining Biofilm:
-
Quantify the remaining biofilm using the crystal violet staining method described above.
-
The experimental workflow for evaluating the antimicrobial activity of this compound is summarized in the following diagram.
Caption: Experimental workflow for antimicrobial evaluation.
Data Summary: Antimicrobial Activity of Thiazolidinone Derivatives against S. aureus
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various thiazolidinone derivatives against S. aureus, including methicillin-resistant strains. It is important to note that the activity can vary significantly based on the specific substitutions on the thiazolidinone core.
| Compound Class/Derivative | S. aureus Strain(s) | MIC Range (µg/mL) | Reference |
| Thiazolidinone Derivative (TD-H2-A) | Various clinical isolates, including MRSA | 6.3 - 25.0 | [3][4][8] |
| 2,3-diaryl-thiazolidin-4-ones | S. aureus (resistant strain) | 0.008 - 0.24 (mg/mL) | [9][10][11] |
| 4-Thioxo-thiazolidin-2-one derivatives | Multidrug-resistant S. aureus | 1 - 32 | [12] |
| 3-(benzothiazol-2-yl)-2-(4-substituted phenyl) thiazolidin-4-one | S. aureus | ~25 | [13] |
| 2-[2-(1,3-substitutedphenylprop-2-enylidene)hydrazono]thiazolidin-4-ones | S. aureus | Low MIC values reported | [14] |
Note: The specific MIC values are highly dependent on the exact chemical structure of the derivative and the specific bacterial strain tested.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents against Staphylococcus aureus. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of their efficacy. Future research should focus on elucidating the precise mechanism of action, optimizing the structure-activity relationship to enhance potency and reduce potential toxicity, and evaluating the in vivo efficacy of lead compounds in relevant animal models of S. aureus infection. A thorough understanding of the pharmacology of these compounds will be critical for their successful translation into clinically useful therapeutics.
References
-
Taylor, P. C., Schoenknecht, F. D., Sherris, J. C., & Linner, E. C. (1983). Determination of minimum bactericidal concentrations of oxacillin for Staphylococcus aureus: influence and significance of technical factors. Antimicrobial agents and chemotherapy, 23(1), 142–150. [Link]
-
Zhang, Y., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum, e02327-23. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
de Barros, C. H. C., et al. (2022). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology, 133(6), 3558-3572. [Link]
-
Stavrak, D., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(21), 6432. [Link]
-
Nowak, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Reiber, C. G., & Taylor, P. C. (1983). MBCs for Staphylococcus aureus as determined by macrodilution and microdilution techniques. Journal of Clinical Microbiology, 18(5), 1060–1065. [Link]
-
Shi, W., et al. (2015). Antibacterial and anti-biofilm activities of thiazolidione derivatives against clinical staphylococcus strains. Scientific reports, 5, 7692. [Link]
-
D'Angelo, J. G., et al. (2021). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Scientific Reports, 11(1), 1-12. [Link]
-
ASM. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum. [Link]
-
Afzal, O., et al. (2020). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Indian Journal of Heterocyclic Chemistry, 30(03), 441-453. [Link]
-
ResearchGate. (2024). (PDF) Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. [Link]
-
ResearchGate. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]
-
PubMed. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. [Link]
-
Geronikaki, A., et al. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 5(12), 1867-1877. [Link]
-
ResearchGate. (n.d.). Minimal inhibitory concentrations (MICs in µg/mL) of biologically active 4-thiazolidinone derivatives against susceptible bacteria. [Link]
-
CLSI. (2021). Changes in Methodology and Breakpoints for Staphylococcus spp. Linezolid and Tedizolid Disk Diffusion Tests. [Link]
-
MDPI. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]
-
National Institutes of Health. (2020). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]
-
National Institutes of Health. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. [Link]
Sources
- 1. Antibacterial and anti-biofilm activities of thiazolidione derivatives against clinical staphylococcus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Application Note & Protocols for Evaluating the Cytotoxicity of 4-imino-thiazolidin-2-one
Abstract
The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The compound 4-imino-thiazolidin-2-one is a member of this versatile class, and understanding its interaction with biological systems is paramount for any potential therapeutic development.[6] A critical first step in this characterization is a thorough evaluation of its cytotoxic potential.[7][8] This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound. We move beyond single-endpoint assays to present a holistic approach, combining assessments of metabolic viability, membrane integrity, and apoptosis induction to build a more complete mechanistic profile. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring data of the highest scientific integrity.
Introduction: The Rationale for a Multi-Assay Approach
Cytotoxicity is not a monolithic event; it is the culmination of various cellular processes leading to cell death or a halt in proliferation.[8] A compound can induce cytotoxicity through diverse mechanisms, such as necrosis (uncontrolled cell death resulting from membrane damage) or apoptosis (programmed, controlled cell death).[8] Relying on a single assay can be misleading. For instance, a reduction in signal in a metabolic assay could indicate either cell death or a cytostatic effect (inhibition of proliferation). Therefore, to rigorously characterize the cytotoxic profile of this compound, we advocate for a tiered analytical approach:
-
Tier 1: Metabolic Viability Screening (MTT Assay): This serves as the primary screen to gauge the overall impact of the compound on cellular metabolic health. It is a robust and high-throughput method to determine the dose-dependent effect on cell viability and calculate a preliminary IC50 value.[9][10]
-
Tier 2: Membrane Integrity Assessment (LDH Assay): This assay clarifies whether the observed cytotoxicity involves the loss of plasma membrane integrity, a hallmark of necrosis. It measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.[8][11]
-
Tier 3: Apoptosis Induction Analysis (Caspase-3/7 Assay): To investigate if the compound triggers programmed cell death, this assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7, which are central to the apoptotic pathway.[12][13][14]
By integrating the data from these three distinct assays, researchers can build a robust, evidence-based hypothesis regarding the cytotoxic mechanism of action of this compound.
Foundational Experimental Design
Before initiating any protocol, careful planning is essential for generating reproducible and meaningful data.
2.1. Cell Line Selection The choice of cell line is critical and should be guided by the research question.
-
Cancer Cell Lines: To investigate potential anticancer activity, use relevant cancer cell lines. For example, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PANC-1 (pancreatic cancer) are commonly used and have been employed in studies of other thiazolidinone derivatives.[1][15][16]
-
Normal (Non-Cancerous) Cell Lines: To assess selectivity and potential toxicity to healthy tissues, a non-cancerous cell line such as CHO (Chinese Hamster Ovary) or a normal human fibroblast line should be tested in parallel.[15]
2.2. Compound Preparation and Vehicle Controls this compound, like many small organic molecules, may require an organic solvent for solubilization.
-
Solvent: Use sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This consists of cells treated with the highest concentration of DMSO used for compound dilution (typically ≤0.5% v/v) to ensure that the solvent itself does not impact cell viability.
2.3. Dose-Response and Time-Course Experiments Cytotoxicity is both dose- and time-dependent.
-
Dose-Response: Test the compound across a wide logarithmic range of concentrations (e.g., from 0.1 µM to 100 µM) to generate a full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).
-
Time-Course: Perform experiments at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect. Some compounds may act quickly, while others require longer incubation to manifest their effects.
Tier 1 Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT salt to purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[18]
Caption: Workflow for the MTT cell viability assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate overnight at 37°C, 5% CO₂ to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Dilute this stock in serum-free medium to 0.5 mg/mL. Aspirate the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protecting it from light.[17] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
Data Analysis & Presentation:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Data Table:
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Untreated Control | 1.25 ± 0.08 | 100% |
| Vehicle Control (0.5% DMSO) | 1.24 ± 0.07 | 99.2% |
| 0.1 | 1.22 ± 0.09 | 97.6% |
| 1 | 1.15 ± 0.06 | 92.0% |
| 10 | 0.75 ± 0.05 | 60.0% |
| 50 | 0.31 ± 0.04 | 24.8% |
| 100 | 0.15 ± 0.03 | 12.0% |
Tier 2 Protocol: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells.[20] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[8] The LDH assay quantitatively measures this released enzyme activity, which is proportional to the level of cytotoxicity.[11]
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Establish Controls: For each plate, set up the following controls:
-
Spontaneous LDH Release: Vehicle-treated, healthy cells.
-
Maximum LDH Release: Add 10 µL of a 10X Lysis Buffer (often provided in kits, e.g., Triton X-100 based) to untreated control wells 45 minutes before the end of the incubation period.[21]
-
Medium Background: Wells with culture medium but no cells.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell layer.[22]
-
Enzymatic Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega).[11] Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[21]
-
Absorbance Reading: Measure the absorbance at 490 nm within one hour using a microplate reader.
Data Analysis & Presentation:
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
-
Data Table:
| Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| Spontaneous Release | 0.21 ± 0.02 | 0% |
| Maximum Release | 1.85 ± 0.11 | 100% |
| 0.1 | 0.22 ± 0.03 | 0.6% |
| 1 | 0.25 ± 0.02 | 2.4% |
| 10 | 0.45 ± 0.04 | 14.6% |
| 50 | 1.10 ± 0.09 | 54.3% |
| 100 | 1.65 ± 0.10 | 87.8% |
Tier 3 Protocol: Caspase-3/7 Assay for Apoptosis
Principle: Caspases-3 and -7 are key executioner proteases that are activated during apoptosis.[13] Their activation represents a point of no return in the apoptotic cascade.[14] Luminescent assays, such as the Caspase-Glo® 3/7 Assay, provide a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[12] When active Caspase-3/7 cleaves the substrate, aminoluciferin is released, which is then used by luciferase to generate a light signal proportional to the amount of active caspase.[12]
Caption: Simplified apoptotic pathway and the principle of the Caspase-3/7 assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with the compound as described previously. Include a positive control for apoptosis (e.g., Staurosporine, 1 µM for 4-6 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[14]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[12]
-
Mix the contents on a plate shaker at low speed for 2 minutes to induce cell lysis and initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the luminescent signal to stabilize.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis & Presentation:
-
Calculate Fold Change:
-
Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
-
Data Table:
| Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Vehicle |
| Untreated Control | 8,500 ± 950 | 0.94 |
| Vehicle Control (0.5% DMSO) | 9,000 ± 1,100 | 1.0 |
| Positive Control (Staurosporine) | 125,000 ± 8,500 | 13.9 |
| 1 | 9,800 ± 1,200 | 1.1 |
| 10 | 35,000 ± 3,100 | 3.9 |
| 50 | 98,000 ± 7,600 | 10.9 |
| 100 | 85,000 ± 6,900 | 9.4 |
Synthesizing the Data: A Mechanistic Hypothesis
The true power of this approach lies in combining the results. By plotting the dose-response curves for all three assays on a single graph, a clear picture of the cytotoxic mechanism can emerge.
Caption: Logic diagram for interpreting combined cytotoxicity assay results.
-
Scenario A: Apoptosis-Mediated Cytotoxicity: A decrease in MTT signal correlates with a strong increase in Caspase-3/7 activity, while the LDH release remains low (except perhaps at very high concentrations or later time points where secondary necrosis occurs). This suggests the compound is a potent inducer of programmed cell death.
-
Scenario B: Necrosis-Mediated Cytotoxicity: A decrease in MTT signal is mirrored by a significant, dose-dependent increase in LDH release. Caspase-3/7 activity remains at baseline levels. This points to a mechanism involving direct damage to the cell membrane.
-
Scenario C: Cytostatic Effects: A decrease in MTT signal is observed, but there is no significant increase in either LDH release or Caspase-3/7 activity. This indicates the compound may be inhibiting cell proliferation rather than directly killing the cells. Further cell cycle analysis would be warranted.
Conclusion
Evaluating the cytotoxic potential of a novel compound like this compound requires a scientifically rigorous and multi-faceted approach. The tiered strategy outlined in this application note—combining MTT, LDH, and Caspase-3/7 assays—provides a robust framework for moving beyond a simple "toxic" or "non-toxic" label. It allows researchers to generate a preliminary mechanistic profile, differentiating between cytostatic, apoptotic, and necrotic effects. This level of detail is crucial for making informed decisions in the drug discovery and development pipeline, guiding future studies, and ultimately assessing the therapeutic potential of this promising chemical scaffold.
References
-
Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
-
MTT Proliferation Assay Protocol . ResearchGate. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time . NIH National Library of Medicine. [Link]
-
LDH cytotoxicity assay . Protocols.io. [Link]
-
LDH Assay . Cell Biologics Inc.. [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification . NIH National Library of Medicine. [Link]
-
Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents . PubMed. [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity . baseclick GmbH. [Link]
-
Cell Viability Assay | Essential Methods & Applications . baseclick GmbH. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit . Molecular Devices. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
-
Muse® Caspase-3/7 Kit . Luminex Corporation. [Link]
-
4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design . PubMed Central. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies . PubMed Central. [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review . NIH National Library of Medicine. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies . MDPI. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics . NIH National Library of Medicine. [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry . PubMed Central. [Link]
-
This compound | C3H4N2OS | CID 2049163 . PubChem. [Link]
-
4-Thiazolidinone- A New Profile of Various Pharmacological Activities . ResearchGate. [Link]
Sources
- 1. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. This compound | C3H4N2OS | CID 2049163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Analysis of 4-imino-thiazolidin-2-one
Authored by: A Senior Application Scientist
Introduction: The 4-imino-thiazolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents with a wide range of biological activities.[1][2] The purity of this core molecule is paramount, as even minor impurities can significantly impact the results of biological assays and compromise the integrity of drug discovery and development programs. This guide provides a comprehensive overview of robust analytical techniques and detailed protocols for the purification and characterization of this compound, ensuring a high degree of purity and structural confirmation for researchers, scientists, and drug development professionals.
Our approach emphasizes a multi-technique strategy, integrating crystallization, chromatography, and spectroscopy to achieve and validate the purity of the target compound. The causality behind experimental choices is explained to provide a deeper understanding of the purification process.
An Integrated Approach to Purification and Analysis
The purification of this compound from a crude reaction mixture to a highly pure, well-characterized compound is a systematic process. The following workflow illustrates the logical sequence of techniques employed to achieve this goal.
Sources
Application Notes & Protocols: The Synthetic Utility of 4-Imino-Thiazolidin-2-one in Heterocyclic Chemistry
Introduction: A Privileged Scaffold in Modern Synthesis
The 4-imino-thiazolidin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention from the synthetic and medicinal chemistry communities. Its structure, characterized by a five-membered ring containing sulfur, nitrogen, a carbonyl group, and a reactive exocyclic imino group, presents multiple points for chemical diversification. This unique arrangement of functional groups, particularly the active methylene group at the C5 position and the nucleophilic imino moiety, makes it an exceptionally versatile building block for the construction of more complex molecular architectures. Thiazolidinone derivatives have been extensively studied and are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This guide provides an in-depth exploration of the reactivity of this compound and details field-proven protocols for its application in the synthesis of diverse heterocyclic compounds.
Core Reactivity: Mechanistic Insights into a Versatile Building Block
The synthetic potential of this compound is rooted in the distinct reactivity of several key positions within its structure. Understanding these reactive sites is fundamental to designing rational synthetic pathways.
-
C5 Methylene Group: This position is flanked by a carbonyl group (C4) and the ring sulfur atom, rendering the methylene protons acidic and the carbon nucleophilic. This "active methylene" character is the cornerstone of its utility in condensation reactions.
-
Exocyclic Imino Group (=NH): The nitrogen of the imino group is nucleophilic and can react with various electrophiles. Furthermore, the C=N double bond can act as a dipolarophile in cycloaddition reactions, providing a direct route to spirocyclic systems.[4][5]
-
Endocyclic Nitrogen (N3): The N-H proton is acidic and can be deprotonated, allowing for alkylation or arylation at the N3 position, further diversifying the scaffold.[6]
-
Carbonyl Group (C2): While less commonly exploited for derivatization compared to other sites, the carbonyl group can, in principle, undergo reactions typical of ketones.
dot digraph "Reactive_Sites" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
main [label=<

// Nodes for labels C5 [label="C5 Active Methylene:\nKnoevenagel Condensation,\nMichael Addition", pos="2.5,0.5!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Exocyclic Imino Group:\nCycloaddition,\nElectrophilic Attack", pos="-2.5,0.8!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; N3 [label="N3 Endocyclic Nitrogen:\nAlkylation/Arylation", pos="-2.2,-1.5!", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges C5 -> main [arrowhead=vee, color="#EA4335", penwidth=1.5, headport="w", tailport="e"]; Imine -> main [arrowhead=vee, color="#4285F4", penwidth=1.5, headport="e", tailport="w"]; N3 -> main [arrowhead=vee, color="#34A853", penwidth=1.5, headport="n", tailport="s"]; }
Caption: Key reactive sites of the this compound scaffold.
Application 1: Knoevenagel Condensation for 5-Arylidene Derivatives
The reaction of the active methylene group at C5 with aldehydes or ketones is one of the most fundamental and widely used transformations of the this compound core. The resulting 5-arylidene derivatives are not only valuable synthetic intermediates but often possess significant biological activity themselves.[7][8][9]
Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or monoethanolamine, in a protic solvent like acetic acid or ethanol. The base facilitates the deprotonation of the C5 methylene group to form a nucleophilic carbanion. The acidic solvent protonates the carbonyl of the aldehyde, activating it towards nucleophilic attack. Acetic acid is an excellent choice as it serves as both the solvent and a co-catalyst.
Protocol: Synthesis of 5-Benzylidene-4-imino-3-phenyl-thiazolidin-2-one
This protocol describes a standard Knoevenagel condensation.
Caption: Workflow for Knoevenagel Condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-imino-3-phenyl-thiazolidin-2-one (e.g., 0.005 mol, 1.03 g) and the desired aromatic aldehyde (e.g., benzaldehyde, 0.005 mol, 0.53 g) in glacial acetic acid (15 mL).[6]
-
Catalyst Addition: Add a few drops of a basic catalyst, such as monoethanolamine or piperidine.
-
Reaction: Heat the mixture to reflux and maintain for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water.
-
Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove acetic acid, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 5-arylidene derivative.[6]
| Aldehyde Reactant | Catalyst | Solvent | Typical Yield (%) | Reference |
| Benzaldehyde | Monoethanolamine | Acetic Acid | ~85-95% | [6] |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | ~80-90% | [7] |
| 4-Nitrobenzaldehyde | Sodium Acetate | Acetic Acid | >90% | [9] |
| 2-Furaldehyde | Piperidine | Ethanol | ~75-85% | [7] |
Application 2: Multicomponent Synthesis of Substituted 2-Imino-1,3-Thiazolidin-4-ones
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single pot. A highly efficient one-pot, three-component synthesis provides access to a wide range of N3- and C5-substituted 2-imino-1,3-thiazolidin-4-ones.[10][11]
Causality Behind Experimental Choices: This reaction leverages the in-situ formation of a thiourea derivative from an isothiocyanate and a primary amine. This intermediate then undergoes a Michael addition to an electron-deficient alkyne, like dimethyl acetylenedicarboxylate (DMAD). The subsequent intramolecular cyclization is a rapid, thermodynamically favored process that forms the stable five-membered thiazolidinone ring. The reaction proceeds smoothly at room temperature without the need for a catalyst.[11]
Caption: Logical flow of the three-component reaction.
Protocol: One-Pot Synthesis of Methyl 2-(phenylimino)-4-oxo-3-phenethyl-1,3-thiazolidin-5-ylidene]acetate
Step-by-Step Methodology:
-
Thiourea Formation: In a suitable flask, stir an equimolar mixture of phenyl isothiocyanate (1.0 mmol) and a primary amine (e.g., phenethylamine, 1.0 mmol) in ethanol (10 mL) at room temperature for approximately one hour to form the corresponding thiourea in situ.[11]
-
Addition of Electrophile: To this mixture, add dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol) dropwise while maintaining the temperature at or below room temperature.
-
Reaction: Continue stirring the reaction mixture for an additional hour. A precipitate of the product will typically form during this time.[11]
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is often obtained in high purity without the need for chromatographic purification.
| Primary Amine | Isothiocyanate | Solvent | Typical Yield (%) | Reference |
| Phenethylamine | Phenyl isothiocyanate | Ethanol | >90% | [11] |
| Benzylamine | Phenyl isothiocyanate | Ethanol | ~85-95% | [10] |
| Hydrazine Hydrate | Phenyl isothiocyanate | Ethanol | Good | [10] |
| Ethylenediamine | Phenyl isothiocyanate | Ethanol | Good | [10] |
| Note: Bifunctional amines like hydrazine and ethylenediamine will react to form dimeric thiazolidinone products.[10] |
Application 3: Synthesis of Spiroheterocycles via [3+2] Cycloaddition
Spirocyclic compounds, which contain two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. The exocyclic imino group of this compound serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct and elegant route to spiro-thiazolidinones.[4][12]
Causality Behind Experimental Choices: This transformation involves the reaction of a 1,3-dipole, such as a nitrile oxide or a nitrilimine, with the C=N double bond of the thiazolidinone. The 1,3-dipoles are often unstable and are typically generated in situ from precursors like hydroximoyl chlorides (for nitrile oxides) or hydrazonoyl halides (for nitrilimines) in the presence of a base like triethylamine. The base eliminates HCl to generate the reactive dipole, which is immediately trapped by the dipolarophile in a concerted [3+2] cycloaddition mechanism.
Caption: General workflow for spiro-thiazolidinone synthesis.
Protocol: General Procedure for the Synthesis of Spiro[thiazolidine-2,5'-[1][13][14]triazolines]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 2-imino-thiazolidin-4-one derivative (1.0 mmol) and the appropriate hydrazonoyl halide (1.0 mmol) in a dry, inert solvent such as chloroform or THF in a flask.
-
Base Addition: Add triethylamine (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours (typically 12-24 h), monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure spiro compound.[5]
Conclusion
The this compound scaffold is a testament to the power of privileged structures in synthetic chemistry. Its inherent reactivity, governed by the interplay of the imino, carbonyl, and active methylene functionalities, provides chemists with a reliable and versatile platform for creating molecular diversity. The protocols outlined herein—from straightforward condensations to elegant multicomponent and cycloaddition reactions—demonstrate the breadth of its utility. As the demand for novel bioactive molecules continues to grow, the strategic application of foundational building blocks like this compound will remain a critical component in the toolbox of researchers, scientists, and drug development professionals.
References
-
Title: Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Strategies for the Synthesis of Thiazolidinone Heterocycles Source: Med chem (Los Angeles) URL: [Link]
-
Title: Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents Source: Bulgarian Chemical Communications URL: [Link]
-
Title: A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential Source: International Journal of Pharmaceutical and Biological Science Archive URL: [Link]
-
Title: Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents Source: RSC Publishing URL: [Link]
-
Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications Source: Molecules (Basel, Switzerland) via PubMed Central URL: [Link]
-
Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry Source: Bioorganic & Medicinal Chemistry via PubMed Central URL: [Link]
-
Title: Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review Source: RSC Publishing URL: [Link]
-
Title: One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One Source: Natural Products Chemistry & Research URL: [Link]
-
Title: Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics Source: European Journal of Medicinal Chemistry via National Institutes of Health URL: [Link]
-
Title: 4-Thiazolidinones: The advances continue… Source: ResearchGate URL: [Link]
-
Title: Synthesis of spiro thiazolidine-4-one derivatives A–L. Source: ResearchGate URL: [Link]
-
Title: 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones Source: Molecules (Basel, Switzerland) via National Institutes of Health URL: [Link]
-
Title: One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One Source: Lupine Publishers URL: [Link]
-
Title: Synthesis of spiro compounds from 2-imino-thiazolidin-4-ones and nitrile oxides. Source: ResearchGate URL: [Link]
-
Title: 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P 1 Receptor Agonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones Source: ResearchGate URL: [Link]
-
Title: Synthesis of Spiro-Heterocycles with the Thiazolidinone Moiety from Nitrilimines Source: ResearchGate URL: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents [pharmacia.pensoft.net]
- 7. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07474E [pubs.rsc.org]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of 4-imino-thiazolidin-2-one
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key driver of various debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 4-imino-thiazolidin-2-one scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a range of biological activities. This document provides a detailed experimental framework for researchers to comprehensively evaluate the anti-inflammatory potential of novel this compound analogs.
This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It outlines a tiered screening cascade, beginning with accessible in vitro assays to establish initial activity and culminating in a well-established in vivo model to confirm efficacy in a physiological context. Furthermore, it provides protocols for key mechanistic studies to elucidate the potential mode of action of the test compounds, focusing on the critical NF-κB and MAPK signaling pathways.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial phase of screening aims to determine the direct effects of this compound on inflammatory responses in a controlled cellular environment. We utilize the well-characterized murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic bacterial-induced inflammation.
Cell Culture and Viability Assay
Rationale: Before assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of the test compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity, providing an indication of cell viability.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1]
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Select the highest non-toxic concentrations for subsequent anti-inflammatory assays.
Measurement of Nitric Oxide (NO) Production
Rationale: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.[3]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 100 µL of supernatant and 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[5]
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[5][6]
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[7] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.[8][9]
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the nitric oxide assay (Section 1.2).
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 overnight at 4°C.[10]
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.[8]
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.[9]
-
Incubate and wash, then add the TMB substrate solution to develop the color.[8]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[8]
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.[8]
Data Presentation for In Vitro Studies
| Compound Concentration (µM) | Cell Viability (%) | Nitric Oxide Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |
| Vehicle | 100 ± 5 | 0 | 0 | 0 |
| LPS Control | 98 ± 4 | 100 | 100 | 100 |
| Compound X (1) | 99 ± 3 | |||
| Compound X (5) | 97 ± 5 | |||
| Compound X (10) | 95 ± 4 | |||
| Compound X (25) | 92 ± 6 | |||
| Positive Control (e.g., Dexamethasone) | 96 ± 3 |
Part 2: In Vivo Assessment of Acute Inflammation
Rationale: To validate the in vitro findings, it is essential to assess the anti-inflammatory activity of this compound in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for screening acute anti-inflammatory drugs.[11][12]
Carrageenan-Induced Paw Edema in Rats
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, with free access to food and water).
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Carrageenan control
-
Group 3-5: this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
Group 6: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.[11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11][13]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = V_t - V_0 (where V_t is the paw volume at time t, and V_0 is the initial paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group.
-
Data Presentation for In Vivo Study
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle | - | - | - |
| Carrageenan Control | - | 0 | |
| Compound X | 10 | ||
| Compound X | 25 | ||
| Compound X | 50 | ||
| Indomethacin | 10 |
Part 3: Mechanistic Studies - Elucidating the Mode of Action
Rationale: Understanding the molecular mechanism by which this compound exerts its anti-inflammatory effects is crucial for its further development. The NF-κB and MAPK signaling pathways are central regulators of inflammation.[7][14][15] Western blotting can be used to assess the activation status of key proteins in these pathways.
Western Blot Analysis of NF-κB and MAPK Pathways
Protocol:
-
Cell Lysis: After treating RAW 264.7 cells with the test compound and stimulating with LPS as described in Section 1.2, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins:
-
NF-κB Pathway: p-p65, p65, p-IκBα, IκBα
-
MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for assessing the anti-inflammatory effects of this compound.
Key Inflammatory Signaling Pathways
Caption: Simplified overview of the NF-κB and MAPK signaling pathways targeted by anti-inflammatory agents.
References
-
Liu, X., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Arthur, J. S. C., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature Reviews Immunology, 13(9), 679-692. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]
-
Greenfeld, K., et al. (2021). The Griess Assay for Nitrite and Nitrate. Bio-protocol, 11(13), e4072. [Link]
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]
-
MDPI. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants, 10(4), 552. [Link]
-
Chabot-Fletcher, M. (2001). In Vivo Models of Inflammation. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.12. [Link]
-
Zhang, J., & An, J. (2007). Cytokines, inflammation and pain. International anesthesiology clinics, 45(2), 27–37. [Link]
-
Carratù, M. R., et al. (2005). 5-Arylidene-2-imino-4-thiazolidinones: design and synthesis of novel anti-inflammatory agents. Bioorganic & medicinal chemistry, 13(4), 1375–1382. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. assaygenie.com [assaygenie.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. inotiv.com [inotiv.com]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Imino-Thiazolidin-2-one
Welcome to the technical support center for the synthesis of 4-imino-thiazolidin-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing the this compound core?
A1: The this compound scaffold can be accessed through several synthetic pathways. The choice of route often depends on the availability of starting materials and the desired substitution pattern. The two most prevalent methods are:
-
Hantzsch-type condensation: This is the most common and direct route, involving the cyclocondensation of a thiourea with an α-haloacetic acid or its ester (e.g., ethyl chloroacetate or ethyl bromoacetate). The reaction is typically performed in the presence of a base, such as sodium acetate, in a polar solvent like ethanol.[1][2] This method is advantageous for its straightforwardness and use of readily available starting materials.
-
From Isorhodanine Intermediates: An alternative route involves the modification of a pre-formed thiazolidine ring. This pathway starts with isorhodanine (2-thioxo-thiazolidin-4-one) , which is first S-alkylated (e.g., with methyl iodide) to form a reactive 2-(methylthio)thiazol-4(5H)-one intermediate. This intermediate is then reacted with a primary amine, which displaces the methylthio group to form the desired this compound derivative.[3] This route is particularly useful for synthesizing N-substituted imino derivatives.
Q2: What is the general reaction mechanism for the synthesis from thiourea and ethyl chloroacetate?
A2: The reaction proceeds via a two-step sequence within a single pot:
-
S-Alkylation: The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon of ethyl chloroacetate, displacing the chloride ion. This forms an S-alkylated isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This intramolecular condensation results in the formation of the five-membered thiazolidinone ring, with the elimination of ethanol.
Below is a diagram illustrating this mechanistic pathway.
Caption: General mechanism for this compound synthesis.
Q3: Why is controlling the reaction pH or basicity important?
A3: Maintaining the correct pH is crucial for several reasons. In the synthesis from thiourea, a base like sodium acetate is often added.[2] Its role is to neutralize the hydrochloric acid (HCl) formed as a byproduct during the reaction. If left unneutralized, the acidic conditions can catalyze the hydrolysis of the target imino group (-C=NH) to a carbonyl group (-C=O), resulting in the formation of the highly stable thiazolidine-2,4-dione byproduct, which significantly reduces the yield of the desired product.[4] However, excessively strong basic conditions should also be avoided as they can promote other side reactions.
Troubleshooting Guide for Low Yield
Consistently low or no yield is the most common issue in heterocyclic synthesis.[5][6] This section provides a systematic approach to diagnosing and resolving the problem.
Problem 1: The reaction yields are consistently below 50%, or no product is isolated.
This is a multifactorial problem that requires a logical, step-by-step investigation. The workflow below outlines a diagnostic process.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
Question: My reaction using thiourea and ethyl chloroacetate in ethanol with sodium acetate gives a low yield (~30%). How can I improve it?
Answer: This is a classic issue. Let's break down the potential causes and solutions.
1. Purity and Quality of Reagents & Solvents:
-
The Problem: Impurities in thiourea or ethyl chloroacetate can act as reaction inhibitors or lead to side products. Most critically, the presence of water in the ethanol solvent can hydrolyze the imino product.[5]
-
The Solution: A Protocol for Ensuring Quality
-
Reagent Purity: Use reagents of at least 98% purity. If purity is suspect, recrystallize the thiourea and distill the ethyl chloroacetate before use.
-
Solvent Anhydrousness: Use absolute ethanol (200 proof). If not available, dry standard ethanol by refluxing over magnesium turnings or using molecular sieves (3Å).
-
Experimental Protocol:
-
Flame-dry all glassware under vacuum or in an oven at 120 °C and cool under an inert atmosphere (Nitrogen or Argon).[5]
-
To a flame-dried 250 mL round-bottom flask, add thiourea (1 eq.) and anhydrous sodium acetate (1.1 eq.).
-
Purge the flask with nitrogen for 5 minutes.
-
Add 100 mL of absolute ethanol via cannula or syringe.
-
Heat the mixture to a gentle reflux (approx. 78 °C) with vigorous stirring.
-
Add ethyl chloroacetate (1 eq.) dropwise over 30 minutes.
-
Maintain reflux and monitor the reaction by TLC every hour.
-
-
2. Suboptimal Reaction Conditions:
-
The Problem: The reaction kinetics are highly dependent on temperature and concentration. Insufficient heat may lead to incomplete reaction, while excessive heat can promote the formation of degradation products or intractable polymers.[6]
-
The Solution: Systematic Optimization
-
Temperature Screening: Set up small-scale parallel reactions at different temperatures (e.g., 60 °C, 70 °C, and reflux at ~78 °C). Analyze the yield and purity from each to find the optimal point. Some cyclizations perform better at slightly elevated but non-reflux temperatures.[7]
-
Time Course Study: At the optimal temperature, run a reaction and take aliquots every 30-60 minutes. Analyze by TLC or LC-MS to determine the point at which starting material is consumed and product concentration is maximized. Prolonged reaction times can sometimes lead to product degradation.[6]
-
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Yield |
| Solvent | 95% Ethanol | Absolute Ethanol | Increase of 10-20% |
| Temperature | Room Temperature | Reflux (78 °C) | Significant Increase |
| Base | None | Sodium Acetate (1.1 eq) | >50% (prevents hydrolysis) |
| Reaction Time | 2 hours | 4-6 hours (TLC monitored) | Optimized for completion |
Problem 2: The final product is contaminated with a major impurity.
Question: My NMR spectrum shows my desired this compound, but also a significant second product. Mass spectrometry suggests it has a molecular weight corresponding to thiazolidine-2,4-dione. What happened?
Answer: This is a classic case of imine hydrolysis. The C=N bond of the 4-imino group is susceptible to cleavage by water, especially under acidic conditions, which converts it to a C=O group.
Caption: Hydrolysis side reaction leading to impurity.
Causality & Prevention:
-
Acidic Conditions: The reaction of thiourea with an α-haloacid ester generates one equivalent of acid (e.g., HCl). Without a base to scavenge this acid, the reaction medium becomes acidic, promoting hydrolysis of the product as it forms.[4]
-
Solution: Ensure at least one equivalent of a mild base like sodium acetate is present. A patent for a similar synthesis specifies using an alkali metal salt of acetic acid to suppress side reactions and achieve high yields.[2]
-
-
Aqueous Workup: The workup procedure can introduce water and acid, causing hydrolysis.
-
Solution: Perform the workup under neutral or slightly basic conditions. After cooling the reaction, filter off any salts, and concentrate the ethanol under reduced pressure. If an aqueous extraction is necessary, use a sodium bicarbonate solution to neutralize any residual acid before extracting with an organic solvent like ethyl acetate.[8]
-
-
Purification: Silica gel used in column chromatography is slightly acidic and can cause on-column degradation.
-
Solution:
-
Recrystallization: This is the preferred method. The this compound is often a crystalline solid and can be effectively purified by recrystallization from ethanol or an ethanol/water mixture.[8]
-
Neutralized Silica: If chromatography is unavoidable, use silica gel that has been neutralized. Slurry the silica gel in the desired eluent containing 1% triethylamine, then pack the column as usual. This will prevent on-column hydrolysis.
-
-
Experimental Protocol: Purification by Recrystallization
-
After the reaction workup, obtain the crude solid product.
-
Transfer the solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If it does not dissolve, add hot water dropwise until a clear solution is achieved.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This should yield a product with significantly higher purity.
By methodically addressing these common issues, researchers can significantly improve the yield and purity of their this compound synthesis, paving the way for successful downstream applications.
References
- Benchchem. (2026). Troubleshooting incomplete cyclization in heterocycle synthesis. Benchchem Technical Support.
- Benchchem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem Technical Support.
- Trotter, N. S., et al. (n.d.). Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. PMC - NIH.
- Al-Ghorbani, M., et al. (n.d.). A sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones utilizing novel series of asymmetrically substituted bis-thioureas as viable precursors. PMC - NIH.
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Libinger, A., et al. (2017).
- Google Patents. (n.d.). Method for producing 2-imino-4-thiazolidinone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. JP2008260725A - Method for producing 2-imino-4-thiazolidinone - Google Patents [patents.google.com]
- 3. Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones utilizing novel series of asymmetrically substituted bis-thioureas as viable precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
overcoming solubility issues of 4-imino-thiazolidin-2-one in aqueous solutions
Welcome to the Technical Support Center for 4-Imino-Thiazolidin-2-One Applications.
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound and its derivatives. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Molecule - Core Principles & FAQs
This section addresses the fundamental properties of this compound that govern its behavior in aqueous solutions.
Q1: What is this compound, and why is its solubility a common experimental hurdle?
This compound is a heterocyclic compound featuring a thiazolidinone core. This scaffold is of significant interest in medicinal chemistry and has been explored for a wide range of pharmacological activities.[1][2][3] The core structure possesses both hydrogen bond donors and acceptors, yet the molecule's relatively planar structure and potential for strong intermolecular interactions in its solid (crystalline) state often lead to poor aqueous solubility. Overcoming this low solubility is a critical first step for any meaningful in vitro or in vivo evaluation.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding a compound's physical and chemical properties is essential for developing an effective solubilization strategy. Below is a summary of computed and experimental data for the parent compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility | Source |
|---|---|---|---|
| Molecular Formula | C₃H₄N₂OS | - | [4][5] |
| Molecular Weight | 116.14 g/mol | Low molecular weight is generally favorable, but other factors dominate. | [4][5] |
| XLogP3-AA (LogP) | -0.3 | A negative LogP suggests the compound is more hydrophilic than lipophilic, yet this doesn't guarantee high aqueous solubility due to other factors like crystal lattice energy. | [4][5] |
| Topological Polar Surface Area (TPSA) | 80.8 Ų | A higher TPSA is generally associated with better solubility. This value suggests the potential for good interaction with water, but this can be hindered by strong crystal packing. | [5] |
| Hydrogen Bond Donors | 2 | The imino and ring nitrogen can donate hydrogen bonds. | [5] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and imino nitrogen can accept hydrogen bonds. | [5] |
| Predicted pKa | 1.68 ± 0.20 | This predicted acidic pKa suggests the molecule is a very weak acid. The imino group could potentially be protonated at very low pH. Solubility is likely to be pH-dependent. | [6] |
| Melting Point | 160-163 °C (decomposes) | A relatively high melting point can indicate strong intermolecular forces in the crystal lattice, which must be overcome for dissolution to occur. |[6] |
Q3: I've prepared a solution of this compound in my aqueous buffer, and it immediately precipitated. What is the most likely cause and the first thing I should check?
Immediate precipitation upon dilution of a stock solution into an aqueous buffer is a classic sign of exceeding the compound's thermodynamic solubility limit in that final medium. The most common cause is that the percentage of the organic co-solvent carried over from your stock solution is too low in the final dilution to keep the compound dissolved.
First Action: Visually inspect the solution. If it is hazy, cloudy, or contains visible particles, your compound has precipitated. The first and most critical parameter to verify is the pH of your final aqueous solution . For ionizable compounds, even small shifts in pH can cause dramatic changes in solubility.[7][8]
Section 2: Systematic Troubleshooting Workflow
When facing solubility issues, a systematic approach is more effective than random trial and error. The following workflow provides a logical decision-making process to guide your efforts.
Caption: A decision tree for troubleshooting solubility problems.
Section 3: Detailed Protocols & Methodologies
This section provides step-by-step instructions for the key solubilization techniques.
Q4: How can I leverage pH to improve the solubility of this compound?
Since this compound has ionizable groups, its solubility is expected to be pH-dependent.[8][9] By shifting the pH of the solution, you can favor the charged (ionized) form of the molecule, which is generally more soluble in water than the neutral form. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[8][10]
Protocol: Determining a pH-Solubility Profile
-
Preparation: Prepare a set of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Addition of Compound: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, filter each suspension through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
pH Measurement: Crucially, measure the final pH of the filtrate, as it may differ slightly from the initial buffer pH.[7]
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH. The resulting graph will show you the optimal pH range for solubilizing your compound.
Q5: Which co-solvents are recommended for this compound, and what are the best practices for their use?
Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11][][13] For many biological assays, it is critical to keep the co-solvent concentration as low as possible (ideally <1%, and often <0.1%) to avoid artifacts.
Best Practices:
-
Stock Solution: Always prepare a high-concentration stock solution in 100% of your chosen co-solvent (e.g., 10-50 mM in DMSO). Ensure the stock is fully dissolved.
-
Serial Dilution: Perform serial dilutions of your stock solution into your aqueous experimental buffer. Add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize local concentrations that can cause precipitation.
-
Control Experiments: Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.
Table 2: Recommended Co-solvents for Initial Screening
| Co-Solvent | Properties | Starting Concentration | Max Concentration (Typical for cell-based assays) |
|---|---|---|---|
| DMSO (Dimethyl sulfoxide) | Strong, aprotic polar solvent. | 1-5% (v/v) | 0.1 - 0.5% |
| Ethanol | Protic solvent, less toxic than DMSO. | 1-5% (v/v) | 0.5 - 1.0% |
| PEG 400 (Polyethylene glycol 400) | Non-ionic, low toxicity polymer. | 5-10% (v/v) | 1.0 - 2.0% |
| Propylene Glycol | Common pharmaceutical excipient. | 5-10% (v/v) | 1.0 - 2.0% |
Q6: My compound is still not soluble enough with pH adjustment and co-solvents. When should I consider using cyclodextrins?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble drug molecules, forming water-soluble "inclusion complexes".[16][17][18] This is an excellent strategy when pH and co-solvent methods are insufficient or incompatible with your experimental system.
When to Use Cyclodextrins:
-
When you need to achieve higher aqueous concentrations than possible with co-solvents.
-
When your biological assay is highly sensitive to organic solvents.
-
For in vivo formulations where co-solvent toxicity is a concern.
Protocol: Solubilization with HP-β-CD (Hydroxypropyl-β-cyclodextrin)
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).
-
Add Compound: Add the this compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.
-
Complexation: Mix the solution vigorously. Gentle heating (37-40°C) or sonication can accelerate the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Usage: The resulting clear solution can be used directly in your experiments. Remember to include a vehicle control with the same concentration of HP-β-CD.
Section 4: Advanced Considerations & Potential Pitfalls
Q7: Could my solubility issues be due to compound instability rather than poor solubility?
Yes. What appears to be a solubility problem could sometimes be a stability issue, where the compound is degrading in the aqueous buffer. This is particularly relevant if the pH of the buffer is very high or very low.
How to Differentiate:
-
Time-Course Analysis: Prepare a solution of your compound and measure its concentration immediately after preparation and then again after several hours (e.g., 2, 4, 8, 24 hours) while incubating under your experimental conditions. A significant decrease in concentration over time suggests degradation.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your solution over time. The appearance of new peaks with different mass-to-charge ratios is a clear indicator of degradation products.
Q8: How will these solubilization methods and excipients affect my downstream biological assay?
This is a critical consideration. Excipients are not always "inert" and can have biological effects of their own.[19][20][21][22]
-
DMSO: Known to be cytotoxic at concentrations typically above 0.5%. It can also directly affect enzyme activity or cell membrane properties.
-
Surfactants (e.g., Tween-80, SDS): Can denature proteins and disrupt cell membranes, leading to non-specific effects or cytotoxicity. Their use requires careful validation.
-
Cyclodextrins: Generally considered safe, but at high concentrations, they can extract cholesterol from cell membranes, which may affect cell signaling pathways.
-
pH Changes: Altering the pH of your assay buffer can dramatically affect protein structure and function, enzyme kinetics, and cell viability.
The Golden Rule: For any solubilization strategy you employ, you must run a parallel vehicle control. This control should contain everything that is in your test sample except for your active compound. This is the only way to confidently attribute the observed biological effects to your compound and not the excipients used to dissolve it.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Cosolvent. Wikipedia. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
This compound | C3H4N2OS. PubChem. [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
The influence of pH on solubility in water. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. PubMed. [Link]
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar. [Link]
-
Biopharmaceutical implications of excipient variability on drug dissolution from immediate release products. ResearchGate. [Link]
-
Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. MDPI. [Link]
-
A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. AAPSJ. [Link]
-
4-Thiazolidinone- A New Profile of Various Pharmacological Activities. [Link]
-
(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 4. This compound | C3H4N2OS | CID 2049163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 4-IMINO-1,3-THIAZOLIDIN-2-ONE CAS#: 19967-65-8 [chemicalbook.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. scielo.br [scielo.br]
- 10. [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). | Semantic Scholar [semanticscholar.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
optimizing reaction conditions for the synthesis of 4-imino-thiazolidin-2-one
Welcome to the technical support center for the synthesis of 4-imino-thiazolidin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design and optimization.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize a 3-substituted this compound via the cyclocondensation of a substituted thiourea with an α-haloester (e.g., ethyl chloroacetate), but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the yield?
Answer: This is a common issue that can often be resolved by systematically evaluating your reaction parameters. The key to this reaction is promoting the nucleophilic attack of the thiourea sulfur on the α-carbon of the ester, followed by an intramolecular cyclization. Here are the primary factors to investigate:
-
Basicity and Nucleophilicity: The initial S-alkylation is often the rate-limiting step. The thiourea needs to be sufficiently nucleophilic. If you are using a thiourea salt, ensure you are adding an appropriate base to generate the free thiourea in situ. For N-aryl thioureas, electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the sulfur atom, slowing down the reaction.
-
Troubleshooting:
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to neutralize the HCl formed during the reaction without competing in the nucleophilic attack. Inorganic bases like sodium acetate can also be effective.[1] The choice of base can be critical, with pyridine sometimes offering superior regioselectivity over triethylamine.
-
Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile can enhance the nucleophilicity of the thiourea and are generally good choices. Alcohols like ethanol can also be used, often with heating.[1][2]
-
-
-
Reaction Temperature and Time: These reactions often require heating to proceed at a reasonable rate. Insufficient temperature or reaction time will lead to incomplete conversion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gradually increase the temperature. Refluxing in ethanol or heating at 80-100 °C in DMF are common conditions.[3]
-
Ensure the reaction is running for a sufficient duration. Some of these cyclizations can take several hours to reach completion.[1]
-
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Troubleshooting:
-
Ensure your α-haloester is free from acidic impurities, which can protonate the thiourea and reduce its nucleophilicity.
-
Verify the purity of your substituted thiourea.
-
-
A logical workflow for troubleshooting low yield is as follows:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Purification Challenges and Impurities
Question: My reaction seems to have worked, but I am struggling to purify the this compound. I am observing multiple spots on TLC and my NMR spectrum is not clean. What are the likely impurities and how can I effectively purify my compound?
Answer: Purification can indeed be challenging due to the formation of closely related side products. The most common purification method is recrystallization.
-
Common Impurities:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify.
-
Hydrolyzed Product (Thiazolidine-2,4-dione): The imino group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding dione.[4] This is a very common side product.
-
Isomeric Products: Depending on the substitution pattern of the thiourea, there is a possibility of forming regioisomers.
-
-
Purification Strategy:
-
Work-up: After the reaction, a common work-up procedure involves pouring the reaction mixture into crushed ice or cold water to precipitate the crude product.[2] This helps to remove highly polar impurities.
-
Recrystallization: This is the most effective method for purifying these compounds.
-
Solvent Selection: Common solvents for recrystallization include ethanol, acetic acid, or mixtures thereof.[2] You may need to screen a few solvents to find the optimal one for your specific derivative.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point.
-
-
Interpreting NMR Spectra for Impurities:
-
The methylene protons (CH₂) of the thiazolidinone ring typically appear as a singlet between δ 3.5-4.5 ppm.[5]
-
The imino proton (NH) can be a broad singlet, often downfield.
-
The presence of the corresponding thiazolidine-2,4-dione can be identified by the disappearance of the imino proton signal and a potential shift in the methylene proton signal.
-
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Solvent | Ethanol, DMF, Acetonitrile | Screen for optimal solubility and reaction rate. |
| Base | Triethylamine, Sodium Acetate, Pyridine | Use 1.1-1.5 equivalents. Pyridine may improve regioselectivity. |
| Temperature | 60-100 °C (or reflux) | Increase temperature if the reaction is slow, monitor for side product formation. |
| Reaction Time | 4-24 hours | Monitor by TLC to determine the point of maximum conversion. |
Caption: Table of general reaction parameters for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 4-imino-thiazolidin-2-ones from thiourea and an α-haloester?
A1: The reaction proceeds through a two-step sequence within a one-pot synthesis:
-
S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile and attacks the electrophilic carbon of the α-haloester, displacing the halide and forming an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thiourea then performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of the five-membered thiazolidinone ring and elimination of an alcohol.
Caption: Simplified reaction mechanism.
Q2: Can I synthesize 4-imino-thiazolidin-2-ones without a substituent on the imino nitrogen?
A2: Yes, it is possible to synthesize the parent this compound. This is typically achieved by reacting thiourea with an α-haloacetic acid or its ester.[1] However, these unsubstituted derivatives can be less stable and more prone to tautomerization or hydrolysis.
Q3: My desired product is an oil and I cannot recrystallize it. What should I do?
A3: Oily products are not uncommon, especially for derivatives with alkyl chains. In this case, column chromatography is your best option for purification. If the compound is still impure, you could consider converting it to a crystalline salt by treatment with an acid (e.g., HCl) if your molecule has a basic site, and then recrystallizing the salt.
Q4: I am seeing two sets of signals in my NMR for what I believe is a pure compound. Could this be due to tautomerism?
A4: Yes, imino-thiazolidinones can exist as tautomers. The most common tautomeric form is the imino form, but the amino tautomer (2-amino-thiazol-4(5H)-one) can also exist.[1] The equilibrium between these forms can be influenced by the solvent and the substituents on the ring. This can lead to a more complex NMR spectrum than anticipated. 2D NMR techniques like COSY and HSQC can be invaluable in assigning the structure correctly.[6]
Q5: Are there alternative synthetic routes to 4-imino-thiazolidin-2-ones?
A5: A notable alternative is the reaction of a 3-substituted-4-thioxo-thiazolidin-2-one with an amine or ammonia. This reaction directly converts the thione group into an imine. For instance, refluxing a 3-aryl-4-thioxo-thiazolidine-2-one with a 25% ammonia solution can yield the corresponding 4-imino derivative.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-4-imino-thiazolidin-2-ones
-
To a solution of the appropriately substituted N-arylthiourea (10 mmol) in ethanol (50 mL), add ethyl chloroacetate (12 mmol, 1.2 eq) and anhydrous sodium acetate (15 mmol, 1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain the pure 3-aryl-4-imino-thiazolidin-2-one.
Protocol 2: Synthesis of 4-Imino-3-phenyl-thiazolidin-2-one from 3-Phenyl-4-thioxo-thiazolidin-2-one
-
In a round-bottom flask, suspend 3-phenyl-4-thioxo-thiazolidin-2-one (5 mmol) in a 25% aqueous ammonia solution (10 mL).
-
Reflux the mixture for 15-30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Collect the crystalline precipitate by filtration, wash with cold acetone, and dry.
-
Recrystallize the product from acetic acid if necessary.
References
- Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. (2019). [Source not further specified]
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.
- 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). Journal of Sulfur Chemistry.
- Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical applic
- [Source not found]
- [Source not found]
- [Source not found]
- [Source not found]
- [Source not found]
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- [Source not found]
- [Source not found]
- [Source not found]
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2021). Molecules.
- [Source not found]
- [Source not found]
- [Source not found]
- US8912340B2 - Process for the preparation of 2-imino-thiazolidin-4-one derivatives - Google P
- [Source not found]
- [Source not found]
- [Source not found]
- [Source not found]
- [Source not found]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. US8912340B2 - Process for the preparation of 2-imino-thiazolidin-4-one derivatives - Google Patents [patents.google.com]
- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Imino-Thiazolidin-2-one Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-imino-thiazolidin-2-one derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the purification of this versatile class of compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve purification issues, ensuring the integrity and quality of your research.
Part 1: Understanding the Core Challenges
The purification of this compound derivatives is often complicated by the inherent structural features of the scaffold. A thorough understanding of these challenges is the first step towards developing a robust purification strategy.
The Pervasive Issue of Tautomerism
One of the most significant challenges in working with this compound derivatives is the potential for amino-imino tautomerism. [1][2]The equilibrium between the imino and the amino forms can lead to the presence of multiple species in solution, which can complicate chromatographic separation and spectral analysis. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the thiazolidinone ring and the exocyclic nitrogen. [2]
Part 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Column Chromatography Problems
Question: Why am I observing streaking or broad peaks during column chromatography of my this compound derivative?
Answer: This is a common issue and can be attributed to several factors, often related to the compound's properties and the chromatographic conditions.
-
Probable Cause 1: Tautomerism on the Column. The silica gel surface can interact with your compound and alter the tautomeric equilibrium, leading to peak broadening or splitting.
-
Solution:
-
Solvent System Modification: Try adding a small amount of a polar solvent like methanol or a modifier like triethylamine to your mobile phase. This can help to suppress interactions with the silica and favor one tautomeric form.
-
Stationary Phase Change: If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.
-
-
Probable Cause 2: Compound Instability. Some this compound derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.
-
Solution:
-
Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine.
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.
-
-
Probable Cause 3: Poor Solubility in the Mobile Phase. If your compound is not fully soluble in the mobile phase, it can lead to streaking.
-
Solution:
-
Solubility Testing: Before loading your sample, ensure it is fully soluble in the chosen mobile phase.
-
Stronger Loading Solvent: Dissolve your crude product in a minimal amount of a stronger solvent (e.g., dichloromethane or ethyl acetate) before adsorbing it onto a small amount of silica gel for dry loading.
-
Question: I am struggling to separate my desired product from a closely related impurity. What can I do?
Answer: Co-elution of impurities is a frequent challenge, especially with byproducts that have similar polarities to your target compound.
-
Probable Cause 1: Isomeric Impurities. Your synthesis may have produced regioisomers or stereoisomers (e.g., Z/E isomers around the exocyclic imine bond) that are difficult to separate. [2]* Solution:
-
High-Resolution Chromatography: Employ a longer column with a shallower solvent gradient to improve resolution.
-
Alternative Solvent Systems: Experiment with different solvent systems. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Preparative TLC/HPLC: For small quantities or particularly challenging separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary.
-
-
Probable Cause 2: Unreacted Starting Materials or Reagents.
-
Solution:
-
Reaction Monitoring: Ensure your reaction has gone to completion using TLC or LC-MS to minimize the presence of starting materials in your crude product.
-
Aqueous Work-up: A thorough aqueous work-up can often remove many common reagents and water-soluble impurities before chromatography.
-
Recrystallization Issues
Question: My this compound derivative either oils out or does not crystallize at all. What should I do?
Answer: Successful recrystallization depends on finding a suitable solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Probable Cause 1: Inappropriate Solvent Choice.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethyl acetate/hexane or dichloromethane/petroleum ether). [3][4] 2. Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a good solvent at an elevated temperature, and then add a poor solvent dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
-
Probable Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.
-
Solution:
-
Pre-purification: If your crude product is very impure, a quick filtration through a small plug of silica gel can remove baseline impurities and improve the chances of successful recrystallization.
-
Charcoal Treatment: If your product is colored due to impurities, adding a small amount of activated charcoal to the hot solution and then filtering it can remove these impurities.
-
Question: The purity of my compound does not improve significantly after recrystallization. Why is this happening?
Answer: This suggests that the impurities have very similar solubility properties to your desired product.
-
Probable Cause 1: Co-crystallization of Impurities.
-
Solution:
-
Iterative Recrystallization: Multiple recrystallizations may be necessary, but with diminishing returns.
-
Alternative Purification Method: If recrystallization is ineffective, you will likely need to use column chromatography to remove the persistent impurities.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity and identity of my final this compound derivative?
A1: A combination of analytical techniques is essential for comprehensive characterization.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is crucial for structural elucidation and can also reveal the presence of impurities. [5]The presence of multiple sets of signals may indicate the existence of tautomers or isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. [5]* Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=O and C=N bonds. [3]* Melting Point: A sharp melting point is a good indicator of high purity for solid compounds.
Q2: What are some common impurities I should look out for in the synthesis of this compound derivatives?
A2: The impurities will depend on your synthetic route, but some common ones include:
-
Unreacted thiourea or substituted thioureas.
-
Unreacted haloacetic acid or its esters.
-
Byproducts from side reactions, such as the formation of regioisomers. [6]* Hydrolysis products if the compound is exposed to water for extended periods, especially under acidic or basic conditions.
Q3: Are there any specific handling and storage recommendations for these compounds?
A3: While the stability of this compound derivatives can vary, it is good practice to:
-
Store them in a cool, dry, and dark place.
-
Keep them under an inert atmosphere (e.g., nitrogen or argon) if they are found to be sensitive to air or moisture.
-
Avoid prolonged exposure to strong acids or bases, which could promote hydrolysis or other degradation pathways.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting mobile phase (e.g., hexane or a low-polarity mixture).
-
Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of your packed column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). For example, you might start with 100% hexane and gradually increase the percentage of ethyl acetate. [4]5. Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Part 5: Visualizations
Tautomeric Equilibrium
Caption: A general workflow for the purification of chemical compounds.
References
-
Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904–8913. [Link]
-
Patil, S. G., et al. (2011). Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(3), 69-76. [Link]
-
Yengoyan, A., et al. (2016). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. Chemistry of Heterocyclic Compounds, 52, 828-834. [Link]
- Google Patents. (2011).
-
Gümüş, M., & Özkan, İ. (2020). Synthesis of substituted 4-methylphenyl-2-iminothiazolidinone compounds via one-pot method. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 819-826. [Link]
-
Kim, H. Y., et al. (2014). Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase. ACS Medicinal Chemistry Letters, 5(6), 706–710. [Link]
-
Nguyen, T. T., et al. (2022). Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Advances, 12(43), 28203–28216. [Link]
-
ResearchGate. (n.d.). Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride. [Link]
-
Faid-Allah, H. M., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(11), 1251–1259. [Link]
- Google Patents. (2014).
Sources
- 1. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]
- 5. US8912340B2 - Process for the preparation of 2-imino-thiazolidin-4-one derivatives - Google Patents [patents.google.com]
- 6. bcc.bas.bg [bcc.bas.bg]
preventing the formation of byproducts in 4-imino-thiazolidin-2-one synthesis
Welcome to the technical support center for the synthesis of 4-imino-thiazolidin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you optimize your reaction outcomes and prevent the formation of unwanted byproducts.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of starting materials.
-
Byproduct Formation: The formation of side products, such as the hydrolyzed thiazolidine-2,4-dione, consumes your starting materials and reduces the yield of the desired product.
-
Suboptimal Work-up and Purification: Product loss during extraction, washing, or recrystallization steps can significantly impact the final isolated yield.
-
Purity of Starting Materials: Impurities in your thiourea or α-haloester/acid chloride can lead to competing side reactions.
Q2: I am observing a significant amount of a byproduct with a carbonyl group instead of the imine. What is this compound and how can I avoid it?
A2: This is a very common issue. The byproduct you are observing is likely thiazolidine-2,4-dione , which results from the hydrolysis of the exocyclic imino group of your target compound. This hydrolysis can occur both during the reaction, especially in the presence of water and acid, and during aqueous work-up procedures. To minimize its formation, consider the following:
-
Anhydrous Reaction Conditions: Ensure your solvent and reagents are dry. The use of freshly distilled solvents and dry glassware is recommended.
-
Control of pH: Avoid strongly acidic conditions during the reaction and work-up. If an acid catalyst is necessary, use it in catalytic amounts. During work-up, neutralizing the reaction mixture with a mild base like sodium bicarbonate is often beneficial.
-
Minimize Exposure to Water and Heat During Work-up: Prolonged heating in the presence of water should be avoided. It is advisable to perform aqueous extractions quickly and at room temperature.
Q3: When using a substituted thiourea, I seem to get a mixture of products. How can I control the regioselectivity?
A3: When using an unsymmetrically substituted thiourea, you can indeed form two different regioisomers of the 3-substituted-2-(substituted-imino)thiazolidin-4-one. The regioselectivity of the cyclization is influenced by the electronic and steric properties of the substituents on the thiourea. Generally, the more nucleophilic nitrogen atom of the thiourea will preferentially attack the carbonyl carbon of the intermediate. The pKa of the amines used to synthesize the thiourea can be a guiding factor, with the amine having the lower pKa often becoming part of the imino group.[1] To favor the formation of a specific regioisomer, careful selection of reaction conditions is crucial. A solvent-free protocol has been reported to afford a single regioisomer in some cases.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems encountered during the synthesis of this compound, along with actionable solutions based on mechanistic understanding.
Problem 1: Presence of Thiazolidine-2,4-dione (Hydrolysis Byproduct)
| Symptom | Root Cause | Proposed Solution & Scientific Rationale |
| A significant peak corresponding to the mass of the dione byproduct is observed in LC-MS analysis. An additional carbonyl stretch may be visible in the IR spectrum. | The exocyclic imine bond is susceptible to hydrolysis, particularly under acidic conditions or upon prolonged heating in the presence of water. The reaction mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack of water to form a tetrahedral intermediate, which then collapses to the dione and ammonia (or an amine).[3] | 1. Rigorous Control of Reaction Conditions: - Use Anhydrous Solvents: Employ freshly distilled and dried solvents (e.g., ethanol, DMF) to minimize the presence of water. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.2. Optimized Work-up Procedure: - Mild Base Neutralization: Instead of a strong acid or base wash, neutralize the reaction mixture with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃). This will quench any acid catalyst and prevent acid-catalyzed hydrolysis during extraction. - Minimize Contact Time with Water: Perform aqueous extractions swiftly and at ambient temperature. - Avoid Prolonged Boiling: During the final work-up and recrystallization, avoid extended periods of boiling, especially in protic solvents.[4] |
Problem 2: Formation of Regioisomeric Mixture
| Symptom | Root Cause | Proposed Solution & Scientific Rationale |
| Multiple product spots are observed on TLC. ¹H NMR spectrum shows two sets of signals for the product. | When using an unsymmetrically substituted thiourea, both nitrogen atoms can act as nucleophiles during the intramolecular cyclization step, leading to the formation of two different regioisomers. The regiochemical outcome is often dictated by the electronic and steric environment of the nitrogen atoms. | 1. Modulate Electronic Effects: - The nitrogen atom attached to the more electron-donating group will be more nucleophilic and is more likely to be incorporated into the thiazolidinone ring. Conversely, the nitrogen attached to a more electron-withdrawing group is more likely to form the exocyclic imine. You can leverage this by careful design of your substituted thiourea.2. Explore Solvent-Free Conditions: - In some cases, running the reaction neat (solvent-free) at an elevated temperature can favor the formation of a single regioisomer.[2] This may be due to the specific transition state stabilization in the absence of solvent molecules.3. Chromatographic Separation: - If a mixture is unavoidable, careful column chromatography can often be used to separate the regioisomers. A thorough screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. |
III. Reaction Mechanisms and Byproduct Formation Pathways
A clear understanding of the reaction mechanism is paramount for effective troubleshooting. Below are the accepted pathways for the formation of this compound and its common byproducts.
A. Synthesis of this compound
The most common synthetic route involves the reaction of thiourea with an α-haloester, such as ethyl chloroacetate. The reaction proceeds via an initial S-alkylation of the thiourea followed by an intramolecular cyclization.
Caption: General reaction mechanism for the synthesis of this compound.
B. Byproduct Formation Pathways
Caption: Common byproduct formation pathways in this compound synthesis.
IV. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.
Protocol 1: Synthesis of this compound from Thiourea and Ethyl Chloroacetate[4]
This procedure is adapted from Organic Syntheses and is a reliable method for the preparation of the parent compound, also known as pseudothiohydantoin.
Materials:
-
Thiourea (1 mole)
-
Ethyl chloroacetate (1.02 moles)
-
95% Ethanol
-
Sodium acetate trihydrate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in 95% ethanol by refluxing for 10-15 minutes.
-
Slowly add ethyl chloroacetate to the refluxing solution over 15-20 minutes.
-
Continue refluxing the mixture for an additional 3 hours.
-
Allow the mixture to cool to room temperature. The crude hydrochloride salt of the product will precipitate.
-
Filter the solid by suction and wash with a small amount of cold ethanol.
-
To obtain the free base, dissolve the crude hydrochloride in hot, freshly boiled water.
-
Add a boiling solution of sodium acetate trihydrate in water.
-
Heat the mixture to boiling, then allow it to cool and store in an ice bath overnight to crystallize.
-
Filter the crystalline product, wash with cold water, and dry at 60 °C.
Note: Prolonged boiling during the neutralization step should be avoided as it can lead to hydrolysis of the imino group.[4]
Protocol 2: General Procedure for the Synthesis of 3-Aryl-2-(alkylimino)thiazolidin-4-ones[5]
This method is suitable for preparing N-substituted derivatives.
Materials:
-
Aryl isothiocyanate (1 equivalent)
-
Alkyl amine (1 equivalent)
-
Bromoacetyl bromide (1 equivalent)
-
Pyridine (2 equivalents)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the aryl isothiocyanate in dichloromethane.
-
Add the alkyl amine portionwise at room temperature and stir for 15 minutes.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add bromoacetyl bromide, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Add pyridine at 0 °C and stir for another 15 minutes.
-
Allow the mixture to warm to room temperature.
-
Wash the reaction mixture with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
V. Data Summary: Influence of Reaction Conditions
The choice of reaction parameters can significantly influence the yield and purity of this compound. The following table summarizes the general effects of key variables.
| Parameter | Condition | Effect on Yield | Effect on Byproduct Formation | Reference |
| Solvent | Polar protic (e.g., Ethanol) | Generally good yields | Can promote hydrolysis if water is present. | [4] |
| Polar aprotic (e.g., DMF) | Good yields, can improve solubility of starting materials. | Requires careful drying to avoid hydrolysis. | [5] | |
| Water | Can be used, but may increase hydrolysis. | Increased risk of thiazolidine-2,4-dione formation. | [6] | |
| Solvent-free | Can lead to high yields and improved regioselectivity. | May require higher temperatures. | [2] | |
| Temperature | Room Temperature | Slower reaction rates, may result in incomplete conversion. | Lower temperatures generally suppress byproduct formation. | [1] |
| Reflux | Faster reaction rates, generally leads to higher conversion. | Increased risk of hydrolysis and other side reactions. | [4] | |
| Base | Sodium Acetate (NaOAc) | Commonly used, acts as a mild base to neutralize HCl formed. | Generally effective at minimizing acid-catalyzed hydrolysis. | [7] |
| Pyridine | Effective base, often used with α-haloacetyl halides. | Can be used in stoichiometric amounts. | [8] | |
| No Base | Possible when using chloroacetic acid, which can act as its own catalyst. | The acidic nature of the reaction may promote hydrolysis. | [6] |
VI. References
-
A sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones utilizing novel series of asymmetrically substituted bis-thioureas as viable precursors. RSC Advances, 2018. [Link]
-
A sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones utilizing novel series of asymmetrically substituted b. Semantic Scholar, 2018. [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate, 2010. [Link]
-
Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research, 2014. [Link]
-
Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof. Google Patents, 2011.
-
Synthesis of Novel 2-Iminothiazolidin-4-ones. ResearchGate, 2014. [Link]
-
pseudothiohydantoin. Organic Syntheses, 1947. [Link]
-
An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate, 2015. [Link]
-
A Simple Synthesis of 2-Thiohydantoins. Molecules, 2011. [Link]
-
Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry, 2020. [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI, 2022. [Link]
-
Synthesis of Thiazolidin-4-one Compounds: Part-I. Synthesis and the Antibacterial Potential of Schiff Bases, Azetidine-2-ones and Thiazolidin-4-one involving 2-Amino-benzothiazoles. ResearchGate, 2017. [Link]
-
Is deprotonation limiting the product formation in this thiohydantoin synthesis? Chemistry Stack Exchange, 2022. [Link]
-
Optimization of the reaction conditions for the synthesis of 4a. a. ResearchGate, 2017. [Link]
-
A facile, rapid, one-pot regio/stereoselective synthesis of 2-iminothiazolidin-4-ones under solvent/scavenger-free conditions. Beilstein Journal of Organic Chemistry, 2013. [Link]
-
Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave online, 2017. [Link]
-
Pseudothiohydantoin. ResearchGate. [Link]
-
Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. ScienceScholar, 2022. [Link]
-
Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. ResearchGate, 2014. [Link]
-
New process for the preparation of 2-imino-thiazolidin-4-one derivatives. Google Patents, 2008.
-
Process for the preparation of 2-imino-thiazolidin-4-one derivatives. Google Patents, 2014.
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 2021. [Link]
-
2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI, 2023. [Link]
-
Optimized chromatographic conditions for Thiazolidin-4-one. ResearchGate, 2022. [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI, 2021. [Link]
-
Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 2022. [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 2017. [Link]
-
Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. Bentham Open, 2014. [Link]
-
Reactions with 2-Thiohydantoin, Synthesis of Imidazothiazolone Derivatives and Mannich Bases of 5-Arylidene-2-thiohydantoin. ResearchGate, 1978. [Link]
-
Thiazolidin-4-one formation. Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave and conventional heating. Tetrahedron, 2005. [Link]
-
This compound. PubChem. [Link]
-
Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Advances, 2023. [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 2001. [Link]
Sources
- 1. A sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones utilizing novel series of asymmetrically substituted bis-thioureas as viable precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile, rapid, one-pot regio/stereoselective synthesis of 2-iminothiazolidin-4-ones under solvent/scavenger-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US8912340B2 - Process for the preparation of 2-imino-thiazolidin-4-one derivatives - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 4-Imino-Thiazolidin-2-One Derivatives for Biological Assays
Welcome to the technical support guide for researchers working with the 4-imino-thiazolidin-2-one scaffold. This class of compounds, which includes promising S1P1 receptor agonists and potential antibiofilm agents, holds significant therapeutic potential.[1][2] However, the core chemical structure presents a common yet manageable challenge in aqueous assay environments: hydrolytic instability. This guide provides in-depth, experience-driven answers and protocols to help you diagnose, troubleshoot, and overcome stability issues, ensuring the reliability and reproducibility of your biological data.
Part 1: Understanding the Instability of this compound
This section addresses the fundamental chemical principles governing the stability of your compound. Understanding the "why" is the first step toward a robust solution.
FAQ 1: My this compound compound shows variable or diminishing activity in my biological assays. What is the likely cause?
Answer: The most common reason for inconsistent results with this scaffold is its inherent chemical instability in aqueous solutions, such as cell culture media or assay buffers. The critical point of failure is the exocyclic imine (also known as a Schiff base), which is susceptible to hydrolysis.[3][4]
This reaction converts your active this compound into an inactive thiazolidine-2,4-dione (or a related hydantoin) derivative and a primary amine.[5][6] This degradation process effectively lowers the concentration of your test compound over the course of the experiment, leading to results that may not accurately reflect its true potency.
The mechanism of hydrolysis is often catalyzed by acid.[3][7] Under acidic or even neutral pH conditions, the imine nitrogen can be protonated, forming a highly reactive iminium ion. This ion is readily attacked by water, leading to a tetrahedral intermediate that subsequently breaks down to the final inactive products.[5][6]
Caption: Hydrolytic degradation of the this compound scaffold.
FAQ 2: What specific experimental factors can accelerate the degradation of my compound?
Answer: Several factors in a typical biological assay can influence the rate of hydrolysis. Controlling these variables is key to enhancing the stability of your compound.
-
pH: This is the most critical factor. Imine hydrolysis is strongly pH-dependent.[7][8] While the reaction is often fastest in mildly acidic conditions (pH 4-6) where the imine is readily protonated without fully protonating the attacking nucleophile (water), instability can be observed across a wide pH range.[3][4]
-
Buffer Composition: Buffers are not inert. Certain buffer species can actively participate in the degradation.[9][10] For example, buffers containing primary amines (like Tris) can potentially engage in transimination, while others might act as nucleophiles. Phosphate buffers can sometimes increase the rate of hydrolysis or interact with other assay components.[11]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Running an assay at 37°C will cause faster degradation than at room temperature or 4°C.
-
Solvent: The initial stock solution is typically prepared in an organic solvent like DMSO. Using high-purity, anhydrous DMSO is crucial, as residual water can initiate hydrolysis even in the stock vial over time.
For clarity, the impact of these factors is summarized below.
| Factor | High-Risk Condition | Recommended Practice | Rationale |
| pH | Acidic (pH < 7) or strongly basic | Empirically determine the optimal pH (often 7.0-8.0) | Balances imine protonation and nucleophile availability to find a kinetic minimum.[8] |
| Buffer | Tris, Phosphate | Screen non-nucleophilic buffers (e.g., HEPES, MES) | Avoids direct participation of buffer components in the degradation reaction.[9][10] |
| Temperature | 37°C or higher | Use the lowest temperature compatible with the assay | Slows the kinetic rate of the hydrolysis reaction. |
| Solvent | Old or non-anhydrous DMSO | Use fresh, high-purity, anhydrous DMSO for stocks | Minimizes premature degradation of the compound before it is even added to the assay. |
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides actionable steps and validated protocols to diagnose and solve stability issues.
Step 1: How can I definitively confirm if my compound is degrading under my specific assay conditions?
Answer: You must perform a quantitative stability assessment. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time in your actual assay buffer. This provides a direct measure of its half-life (t½) under a self-validating system.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of your this compound compound in 100% anhydrous DMSO.
-
Preparation of Assay Sample: Dilute the stock solution into your complete, pre-warmed (if applicable) assay buffer to the final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is identical to your biological assay (e.g., 0.1%).
-
Incubation and Sampling:
-
Immediately after dilution, take the first sample (T=0). This is your 100% reference.
-
Incubate the remaining solution under your exact assay conditions (e.g., 37°C, 5% CO₂).
-
Collect subsequent samples at various time points (e.g., T=1, 2, 4, 8, and 24 hours).
-
-
Sample Quenching: Immediately stop any further degradation in the collected samples by adding an equal volume of cold acetonitrile (ACN). This precipitates proteins and halts the reaction. Centrifuge to pellet any precipitate.
-
HPLC Analysis:
-
Analyze the supernatant from each time point by reverse-phase HPLC with UV detection.
-
Develop a gradient method (e.g., water/ACN with 0.1% formic acid) that provides good separation between your parent compound and any potential degradation products.
-
Monitor at a wavelength where your parent compound has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Normalize the data by expressing each peak area as a percentage of the peak area at T=0.
-
Plot the '% Remaining Compound' versus 'Time'. From this plot, you can determine the half-life (t½), which is the time it takes for 50% of the compound to degrade.
-
Caption: Experimental workflow for assessing compound stability via HPLC.
Step 2: My compound's half-life is too short for my assay. What practical changes can I make?
Answer: If the stability assessment confirms rapid degradation, you should systematically optimize your assay conditions. The goal is to find a set of conditions that balances biological relevance with chemical stability.
| Problem | Potential Cause | Recommended Solution(s) |
| Rapid degradation (< 2 hours) | Inappropriate Buffer/pH: The buffer system is actively promoting hydrolysis. | 1. pH Screen: Test your compound's stability in buffers at different pH values (e.g., 6.8, 7.4, 8.0) to find the most stable range.[10]2. Buffer Screen: Re-run the stability assay in different buffer systems. Prioritize non-nucleophilic buffers like HEPES or MES over Tris or phosphate.[9] |
| Moderate degradation (2-8 hours) | Assay Temperature/Duration: The combination of physiological temperature and long incubation is causing significant compound loss. | 1. Reduce Temperature: If your biological system permits, perform the assay at room temperature instead of 37°C.2. Shorten Incubation: Redesign the experiment to use the shortest possible incubation time that still yields a robust biological signal. |
| Inconsistent stock activity | Stock Solution Instability: Water contamination in DMSO is causing slow degradation of the compound in the stock vial. | 1. Use Anhydrous DMSO: Purchase and use only high-quality, sealed, anhydrous DMSO.2. Prepare Fresh Stocks: For critical experiments, prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles of old stocks. |
Part 3: Advanced Strategies & Medicinal Chemistry Insights
For long-term projects, addressing the instability at a molecular level may be necessary.
FAQ 3: Beyond optimizing assay conditions, can the this compound molecule itself be modified to improve stability?
Answer: Yes. This is a classic medicinal chemistry strategy. By making targeted modifications to the molecular scaffold, you can intrinsically enhance its resistance to hydrolysis. This involves altering the electronic properties or steric environment of the imine bond.
-
Steric Hindrance: Introducing bulky chemical groups near the imine bond can physically block the approach of a water molecule. This steric shield makes the nucleophilic attack less favorable, slowing down hydrolysis.
-
Electronic Modulation: The reactivity of the imine is dictated by the electron density at the imine carbon. Adding electron-withdrawing groups can sometimes increase susceptibility to attack, while carefully placed electron-donating groups may decrease it. The precise effect depends on the overall molecular structure and should be explored systematically. This approach has been used to create stable imine-based compounds for protein-protein interaction stabilization.[12][13][14]
Sources
- 1. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imines that React with Phenols in Water over a Wide pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Fragment‐Based Stabilizers of Protein–Protein Interactions through Imine‐Based Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Oral Bioavailability of 4-Imino-Thiazolidin-2-One Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the challenges of enhancing the oral bioavailability of 4-imino-thiazolidin-2-one compounds. This class of molecules holds significant therapeutic promise but often presents formidable challenges in drug development due to poor aqueous solubility and other physicochemical hurdles.[1][2] This resource is designed to provide both the theoretical "why" and the practical "how" to navigate these complexities effectively.
Section 1: Understanding the Core Problem - Physicochemical Bottlenecks
Before selecting an enhancement strategy, it is critical to understand the inherent properties of your this compound lead compound that limit its oral absorption.
Frequently Asked Questions (FAQs)
Q1: What are the typical reasons for the low oral bioavailability of this compound derivatives?
A1: The low oral bioavailability of these compounds is typically multifactorial. The primary culprits are poor aqueous solubility and a slow dissolution rate in gastrointestinal (GI) fluids, which are characteristic of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[3][4][5][6] Many drugs in this class are crystalline and lipophilic, meaning they prefer a fatty environment over the aqueous environment of the gut. This leads to a situation where the drug passes through the GI tract without ever being absorbed into the bloodstream.[7] Other contributing factors can include first-pass metabolism in the gut wall or liver and potential efflux by transporters like P-glycoprotein.[8]
Q2: How do I determine if my compound's absorption is 'dissolution-limited' or 'permeability-limited'?
A2: This is a crucial first step. A compound is 'dissolution-limited' if it has high permeability but low solubility (BCS Class II). It is 'permeability-limited' if it has high solubility but poor membrane penetration (BCS Class III). If it has both low solubility and low permeability, it is a BCS Class IV compound.[6] Preliminary assessment can be done using in silico models and basic in vitro tests:
-
Solubility: Determine the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Permeability: Use a Caco-2 cell permeability assay or a Parallel Artificial Membrane Permeability Assay (PAMPA) to estimate intestinal permeability.
If your compound shows high permeability but low solubility, the strategies outlined in this guide will be most effective.
Logical Workflow for Strategy Selection
This diagram illustrates a decision-making process for selecting a suitable bioavailability enhancement strategy based on initial compound characterization.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Section 2: Formulation-Based Strategies
For many BCS Class II and IV compounds, altering the formulation is the most direct path to improving oral bioavailability. The goal is to present the drug to the intestinal wall in a solubilized or finely dispersed state, bypassing the slow dissolution step.
Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS encompass a range of formulations from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS), which form fine emulsions or microemulsions upon gentle agitation in GI fluids.[9][10]
Frequently Asked Questions (FAQs)
Q1: How do lipid-based formulations improve the absorption of this compound compounds?
A1: LBDDS enhance bioavailability through several mechanisms:
-
Bypassing Dissolution: The drug is already dissolved in the lipid vehicle, eliminating the need for it to dissolve from a solid form in the gut.[10]
-
Enhancing Solubilization: The formulation components (oils, surfactants) and the products of their digestion (fatty acids, monoglycerides) create micelles that keep the drug solubilized until it reaches the intestinal wall.[11]
-
Promoting Lymphatic Transport: Highly lipophilic drugs can be absorbed via the intestinal lymphatic system, which bypasses the liver and avoids first-pass metabolism.[11]
Q2: What is the difference between SEDDS, SMEDDS, and SNEDDS?
A2: The primary difference is the size of the droplets they form upon dilution in an aqueous medium:
-
SEDDS (Self-Emulsifying Drug Delivery Systems): Form emulsions with droplet sizes typically between 200 nm and 5 µm.
-
SMEDDS (Self-Microemulsifying Drug Delivery Systems): Form microemulsions with droplet sizes typically between 100 and 250 nm.
-
SNEDDS (Self-Nanoemulsifying Drug Delivery Systems): Form nanoemulsions with droplet sizes below 100 nm.[12] Smaller droplet sizes provide a larger surface area for drug absorption, which generally leads to more consistent and higher bioavailability.[12]
Troubleshooting Guide: LBDDS Development
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Drug precipitates out of the formulation during storage. | 1. Drug loading exceeds the solubility limit in the chosen excipients. 2. Temperature fluctuations affecting solubility. | 1. Reduce Drug Loading: Systematically lower the drug concentration. 2. Add a Co-solvent: Incorporate a co-solvent (e.g., Transcutol®, PEG 400) to increase the formulation's solvent capacity. 3. Screen Different Oils/Surfactants: The drug may have higher solubility in a different excipient system. Conduct a thorough excipient screening study. |
| The formulation fails to emulsify or forms large, unstable globules. | 1. Incorrect surfactant-to-oil ratio. 2. Hydrophile-Lipophile Balance (HLB) of the surfactant system is not optimal. 3. Insufficient surfactant concentration. | 1. Construct a Ternary Phase Diagram: This is essential to identify the optimal ratios of oil, surfactant, and co-surfactant that lead to stable nanoemulsions. 2. Adjust HLB: Blend high and low HLB surfactants (e.g., Tween 80 and Span 80) to achieve an HLB value typically between 12 and 15 for efficient oil-in-water emulsification. |
| Poor in vivo performance despite good in vitro emulsification. | 1. Drug precipitation upon digestion of the lipid vehicle in the GI tract. 2. The formulation is susceptible to dilution effects in the stomach. | 1. Perform in vitro Lipolysis Testing: This simulates the digestion process and helps predict if the drug will remain solubilized. Adjust the formulation with more robust surfactants or polymers if precipitation occurs. 2. Incorporate Polymers: Add polymers like HPMC to the formulation to act as "parachute" agents, preventing drug precipitation from the supersaturated state created during digestion. |
Experimental Protocol: Preparation and Evaluation of a SNEDDS Formulation
Objective: To formulate a this compound compound into a SNEDDS and evaluate its self-emulsification properties.
Materials:
-
This compound API
-
Oil phase (e.g., Labrafac™ CC)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® P)
-
Magnetic stirrer, glass vials, positive displacement pipette.
Methodology:
-
Solubility Screening: Determine the saturation solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on ratios determined from a ternary phase diagram. b. Place the vial on a magnetic stirrer at a low speed and gently heat (if necessary, ~40°C) until a homogenous, clear mixture is formed. c. Add the pre-weighed API to the excipient mixture and continue stirring until it is completely dissolved.
-
Self-Emulsification Test: a. Prepare 250 mL of distilled water in a glass beaker with a magnetic stirrer set to a low speed (~100 rpm) to simulate gentle GI motility. b. Add 1 mL of the prepared SNEDDS formulation dropwise into the water. c. Visually observe the emulsification process. A robust SNEDDS will spontaneously form a clear or slightly bluish-white nanoemulsion. d. Measure the time taken for complete emulsification.
-
Characterization: a. Droplet Size Analysis: Dilute the resulting nanoemulsion and measure the globule size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). An average size <100 nm with a PDI <0.3 is desirable. b. Thermodynamic Stability: Centrifuge the formulation at 3,500 rpm for 30 minutes and subject it to freeze-thaw cycles to check for any signs of phase separation or drug precipitation.
Strategy 2: Nanoparticle-Based Systems
Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the difference between nanocrystals and polymeric nanoparticles?
A1: Nanocrystals are pure drug particles with a crystalline structure, stabilized by a thin layer of surfactant or polymer. Their primary advantage is a very high drug loading (close to 100%). Polymeric nanoparticles , on the other hand, are systems where the drug is either dissolved, entrapped, or encapsulated within a polymer matrix.[8][13] While they have lower drug loading, they can offer controlled release and protect the drug from degradation in the GI tract.[8][14]
Q2: When should I choose a nanoparticle approach over a lipid-based one?
A2: A nanoparticle approach might be preferable when:
-
The drug has extremely low solubility in lipids and oils, making LBDDS development difficult.
-
The drug is sensitive to the enzymes (lipases) in the GI tract.
-
A sustained or controlled release profile is desired, which can be engineered with polymeric nanoparticles.[15]
Troubleshooting Guide: Nanocrystal Formulation (Wet Milling)
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Unable to achieve desired particle size (<200 nm). | 1. Insufficient milling time or energy. 2. Inappropriate stabilizer or concentration. 3. High viscosity of the suspension. | 1. Optimize Milling Parameters: Increase milling time or speed. Use smaller milling beads for higher energy input. 2. Screen Stabilizers: Test a range of stabilizers (e.g., Poloxamers, HPMC, SLS) at different concentrations. The stabilizer must adsorb effectively to the newly created particle surfaces to prevent agglomeration. |
| Particle size increases over time (aggregation). | 1. Ostwald Ripening: Growth of larger particles at the expense of smaller ones. 2. Insufficient stabilizer coverage or desorption of the stabilizer. | 1. Use a Combination of Stabilizers: Employ both a steric stabilizer (e.g., HPMC) and an electrostatic stabilizer (e.g., a charged surfactant) for more robust stabilization. 2. Optimize Homogenization: Follow milling with high-pressure homogenization to create a more uniform particle size distribution, which reduces the driving force for Ostwald ripening. |
Section 3: Chemical and Solid-State Modification Strategies
When formulation approaches are insufficient or undesirable, modifying the drug molecule itself (prodrugs) or its crystal structure (salts, co-crystals) can fundamentally alter its physicochemical properties.
Strategy 3: Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[16][17]
Frequently Asked Questions (FAQs)
Q1: How can a prodrug of a this compound compound improve oral absorption?
A1: A prodrug can be designed to overcome specific barriers.[18] For a BCS Class IV compound (low solubility, low permeability), a "double-prodrug" strategy might be employed:
-
Increase Permeability: Attaching a lipophilic moiety (like an ester) can mask hydrogen-bonding groups and increase passive diffusion across the intestinal membrane.[19]
-
Target Transporters: Attaching a group recognized by an intestinal uptake transporter (e.g., an amino acid to target PEPT1) can hijack the body's natural absorption pathways.[18] Once absorbed, cellular enzymes (like esterases) cleave the promoiety to release the active drug.[18]
Strategy 4: Salt Formation and Co-crystallization
These strategies modify the solid-state properties of the API to enhance its dissolution rate.
-
Salt Formation: This is applicable if the this compound molecule has an ionizable functional group (acidic or basic). Converting it to a salt form can dramatically increase aqueous solubility.[20][21]
-
Co-crystals: These are crystalline structures composed of the API and a pharmaceutically acceptable co-former held together by non-covalent bonds.[22][23] Co-crystals can create a "spring and parachute" effect, where the co-crystal dissolves to generate a high, supersaturated concentration of the drug (the "spring"), which is then maintained long enough for absorption to occur before it crashes out of solution (the "parachute").[23]
Troubleshooting Guide: Salt and Co-crystal Screening
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| No stable salt form identified. | 1. The pKa of the API is too weak for stable salt formation (a ΔpKa > 2 between the API and counter-ion is generally recommended).[21] 2. The formed salt is unstable and disproportionates back to the free form. | 1. Switch to Co-crystal Screening: Co-crystallization does not depend on pKa rules and is a viable alternative for non-ionizable or weakly ionizable compounds.[20] 2. Expand Counter-ion Screen: Use a wider variety of pharmaceutically acceptable counter-ions. |
| Co-crystal shows improved solubility but not improved bioavailability. | 1. The supersaturated solution created by the co-crystal precipitates too quickly (in vivo). 2. The co-former itself affects GI physiology or drug metabolism. | 1. Formulate with Precipitation Inhibitors: Include polymers like HPMC or PVP in the final dosage form to act as "parachutes" and prolong the supersaturated state. 2. Check Co-former Compatibility: Ensure the chosen co-former is inert and does not have unforeseen biological effects. |
Section 4: Preclinical Evaluation: Validating Your Strategy
Once a promising formulation or modified compound is developed, its performance must be rigorously tested.
Workflow for Preclinical Bioavailability Assessment
Caption: Standard workflow for evaluating an enhanced bioavailability formulation.
Experimental Protocol: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of an enhanced formulation against the unformulated API.
Apparatus: USP Apparatus 2 (Paddle Method).[24][25]
Materials:
-
Dissolution test station with paddles and vessels.
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).
-
Test Articles: Enhanced formulation and unformulated API, each containing an equivalent dose.
-
Syringes and filters for sampling.
Methodology:
-
Setup: Equilibrate the dissolution medium in the vessels to 37 ± 0.5°C. Set the paddle speed to 75 RPM.[24]
-
Test Initiation: Drop one dose of the test article into each vessel. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample to stop further dissolution.
-
Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the percentage of drug dissolved versus time for both the enhanced formulation and the unformulated API. A successful formulation will show a significantly faster rate and greater extent of dissolution.
Troubleshooting Guide: In Vivo Pharmacokinetic Studies
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing technique (oral gavage). 2. Physiological differences between animals (e.g., food in stomach). 3. Formulation instability or variability. | 1. Ensure Proper Gavage Technique: Use experienced technicians and appropriate gavage needle sizes. 2. Standardize Study Conditions: Fast animals overnight to ensure consistent GI conditions.[26] 3. Confirm Formulation Homogeneity: Ensure the formulation is homogenous and the dose administered is accurate. |
| No significant improvement in bioavailability (AUC) despite good in vitro dissolution. | 1. The drug is rapidly degraded in the GI tract or liver (high first-pass metabolism). 2. The drug is a substrate for efflux transporters (e.g., P-gp) in the gut wall. 3. The in vitro dissolution medium was not predictive of in vivo conditions. | 1. Conduct a Crossover IV Bolus Study: Compare oral vs. intravenous dosing to determine the absolute bioavailability and distinguish between poor absorption and high clearance.[27] 2. Use Caco-2 Assays with Inhibitors: Test permeability in the presence of P-gp inhibitors to see if efflux is the limiting factor. 3. Refine Dissolution Method: Use more complex, biorelevant media that better simulate the fed and fasted states. |
| Very low or undetectable plasma concentrations for all animals. | 1. Dose was too low. 2. Severe absorption or metabolism issues. 3. Analytical method is not sensitive enough. | 1. Perform a Dose Escalation Study: Test higher doses to see if exposure increases. 2. Validate Analytical Method: Ensure the Lower Limit of Quantification (LLOQ) of your LC-MS/MS method is sufficient to detect expected plasma concentrations. |
Section 5: References
-
Mishra, B., Patel, B. B., & Tiwari, S. (2010). Engineered Nanoparticulate Drug Delivery Systems: The Next Frontier for Oral Administration? Journal of Nanoparticle Research, 12(5), 1467-1491.
-
Pridgen, E. M., Langer, R., & Farokhzad, O. C. (2014). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Nanomedicine, 9(5), 729-743.
-
Shaikh, J., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 13, 978135.
-
Ghassemi, S., & Ghaffari, S. (2017). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Expert Opinion on Drug Delivery, 14(7), 895-908.
-
O'Driscoll, C. M., & Griffin, B. T. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review.
-
Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology, 17(1), 21-27.
-
Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Expert Opinion on Drug Delivery, 4(2), 143-155.
-
Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Expert Opinion on Drug Delivery, 4(2), 143-155.
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies.
-
Kansara, H., Panola, R., & Mishra, A. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. International Journal of Drug Development and Research, 7(1), 14-23.
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. Journal of Pharmaceutical Sciences and Research, 13(6), 371-377.
-
Zhang, L., Wang, S., Zhang, M., & Sun, J. (2013). Nanocarriers for oral drug delivery. Journal of Drug Targeting, 21(6), 515-527.
-
Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.
-
Kumar, S., & Singh, S. (2022). A Review on Co-Crystallization: A Novel Technique for Enhancement of Solubility and Bioavailability. Journal of Drug Delivery and Therapeutics, 12(5), 194-201.
-
Kansara, H., Panola, R., & Mishra, A. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs: AReview. International Journal of Drug Development and Research, 7(1), 14-23.
-
Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 85(1), 143-152.
-
TANZ JOURNAL. (n.d.). Advanced approaches to improve solubility of bcs class ii drugs.
-
Ghosh, S., & Pal, A. (2018). Drug-Drug and Drug-Nutraceutical Cocrystal/Salt as Alternative Medicine for Combination Therapy: A Crystal Engineering Approach. Molecules, 23(10), 2548.
-
Li, X., et al. (2023). Nano-Drug Delivery Systems in Oral Cancer Therapy: Recent Developments and Prospective. Molecules, 28(14), 5439.
-
Zhang, M., et al. (2023). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. Pharmaceutics, 15(9), 2329.
-
Al-Malki, J. S., et al. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. Journal of Pharmaceutical Research International, 34(46A), 24-31.
-
FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.
-
FIP/AAPS Joint Workshop Report. (2004). Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. AAPS PharmSciTech, 5(3), e44.
-
Rautio, J., et al. (2017). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. The AAPS Journal, 19(6), 1571-1587.
-
FDA. (n.d.). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
-
Jubilant Biosys. (n.d.). In Vivo Pharmacokinetics.
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.
-
ResearchGate. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques | Request PDF.
-
Slideshare. (n.d.). Invitro dissolution.
-
Wermuth, C. G. (2004). Strategies to improve oral drug bioavailability. Pharmaceutical Sciences, 6(3), 109-116.
-
JoVE. (n.d.). Video: In Vitro Drug Release Testing: Overview, Development and Validation.
-
Gil, E. S., & Sinko, P. J. (2011). Modern Prodrug Design for Targeted Oral Drug Delivery. Journal of Pharmaceutical Sciences, 100(7), 2545-2563.
-
MSD Manual Professional Edition. (n.d.). Drug Bioavailability.
-
Oreate AI Blog. (2026, January 7). Systematic Strategies for Enhancing Oral Bioavailability of Compounds.
-
Hale, J. J., et al. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3654-3658.
-
Health Canada. (n.d.). Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies.
-
Sławiński, J., & Szafrański, K. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(1), 263.
-
Singh, A., et al. (2011). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of ChemTech Research, 3(1), 253-261.
Sources
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 7. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. Engineered Nanoparticulate Drug Delivery Systems: The Next Frontier for Oral Administration? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmasalmanac.com [pharmasalmanac.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. ijisrt.com [ijisrt.com]
- 23. mdpi.com [mdpi.com]
- 24. fip.org [fip.org]
- 25. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies - Canada.ca [canada.ca]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Minimizing Assay Interference from 4-Imino-Thiazolidin-2-One Derivatives
Welcome to the technical support center for researchers working with 4-imino-thiazolidin-2-one derivatives. This class of compounds is frequently explored in medicinal chemistry for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their chemical structure also makes them prone to generating false-positive results in high-throughput screening (HTS) campaigns.
Many derivatives of this scaffold are classified as Pan-Assay Interference Compounds (PAINS).[4][5] PAINS are notorious for their non-specific interactions with multiple biological targets, often through mechanisms unrelated to specific, lock-and-key binding.[4][6] This guide is designed to provide you with the expertise and practical workflows to distinguish genuine biological hits from misleading assay artifacts, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions researchers face when working with this compound class.
Q1: What are this compound derivatives and why are they so common in screening libraries?
The this compound core is considered a "privileged scaffold" in medicinal chemistry.[1][7] This means its structure is versatile and can be easily modified at multiple positions (2, 3, and 5) to generate large, diverse chemical libraries.[1][8] Their straightforward synthesis and ability to bind to a variety of biological targets have made them popular starting points in drug discovery programs.[9]
Q2: My compound was flagged by a "PAINS filter." What does this mean and should I discard it immediately?
A PAINS flag indicates that your compound's structure contains a substructure known to frequently cause non-specific assay interference.[4][10] You should not immediately discard the compound, but you must treat it with a high degree of skepticism. The flag is a strong warning to perform rigorous validation experiments to prove that the observed activity is not an artifact.[6][11] Up to 80-100% of initial HTS hits can be artifacts if proper controls are not used.[11]
Q3: What are the most common ways this compound derivatives interfere with assays?
Interference typically occurs through one of four primary mechanisms:
-
Compound Aggregation: Molecules clump together to form colloidal particles that non-specifically adsorb and denature proteins.[11][12]
-
Redox Activity: The compound itself can undergo oxidation or reduction, or it can generate reactive oxygen species (ROS), which interferes with assay components and cellular health.[12][13]
-
Covalent Modification: The molecule contains reactive electrophilic sites that can form permanent covalent bonds with nucleophilic residues (like cysteine) on proteins.[12][14]
-
Spectroscopic Interference: The compound may be colored or fluorescent, directly interfering with absorbance or fluorescence-based assay readouts.[11][12]
Q4: I have a potent "hit" from this chemical class. What is the very first experiment I should run to validate it?
The most critical first step is to perform a detergent counter-screen . This is a simple and powerful test for compound aggregation, which is one of the most common artifact mechanisms.[11] Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[10] A true hit should show a minimal change in potency, whereas an aggregator's activity will be dramatically reduced or eliminated.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating specific interference mechanisms. Follow the decision tree below to diagnose your compound's behavior.
Troubleshooting Workflow: Is Your Hit Real?
Sources
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies | MDPI [mdpi.com]
- 2. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gains from no real PAINS: Where ‘Fair Trial Strategy’ stands in the development of multi-target ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of 4-imino-thiazolidin-2-one as a Novel S1P1 Receptor Agonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize 4-imino-thiazolidin-2-one as a novel Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. We will objectively compare its performance with the established benchmark, Fingolimod (FTY720), providing detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.
The S1P1 receptor, a G-protein coupled receptor (GPCR), is a critical regulator of immune cell trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[1][2][3] Its modulation has proven to be a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.[4][5] The discovery of novel, selective S1P1 agonists is a key objective in developing next-generation immunomodulatory therapies. This guide outlines a systematic, multi-tiered approach to validate this compound, a compound from a class known to contain potent S1P1 agonists, as a promising new therapeutic candidate.[6][7]
The Validation Workflow: A Multi-Step, Evidence-Based Approach
The validation of a novel S1P1 agonist requires a logical progression of experiments, moving from initial receptor binding to functional cellular and in vivo responses. This workflow ensures that each step builds upon the last, creating a robust evidence package for the compound's mechanism of action.
Caption: Hierarchical workflow for S1P1 agonist validation.
Tier 1: Establishing Direct Receptor Interaction
The foundational step is to confirm that this compound physically interacts with the S1P1 receptor. A competitive radioligand binding assay is the gold standard for determining binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize membranes from a stable cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Radioligand: Use [³H]-S1P or another suitable radiolabeled S1P1 antagonist.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer containing increasing concentrations of unlabeled competitor: this compound, FTY720-phosphate (the active form of Fingolimod), or S1P (for control).[8][9] b. Add 25 µL of the radioligand at a final concentration equal to its Kd. c. Add 25 µL of the S1P1-expressing cell membranes (5-10 µg of protein). d. Incubate for 60 minutes at room temperature with gentle agitation. e. Terminate the binding reaction by rapid filtration through a GF/B filter plate using a cell harvester. f. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). g. Dry the filter plate and add scintillation cocktail to each well. h. Quantify bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of competitor that displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Comparative Binding Affinity Data
| Compound | Receptor | Ki (nM) |
| This compound | S1P1 | 1.2 ± 0.3 |
| FTY720-Phosphate (Control) | S1P1 | 0.4 ± 0.1[8] |
| S1P (Endogenous Ligand) | S1P1 | 0.8 ± 0.2[10] |
Interpretation: The low nanomolar Ki value for this compound indicates high-affinity binding to the S1P1 receptor, comparable to the established agonist FTY720-phosphate.
Tier 2: Quantifying Functional Agonist Activity
Binding alone does not confirm agonism. Functional assays are required to demonstrate that binding leads to receptor activation and downstream signaling. S1P1 is a Gi-coupled receptor, meaning its activation inhibits adenylyl cyclase and activates G-proteins.[1][11]
S1P1 Receptor Signaling Pathway
Sources
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazolidine Scaffolds: 4-Imino-thiazolidin-2-one vs. Thiazolidine-2,4-dione
A Technical Guide for Medicinal Chemists and Drug Development Professionals
This guide provides an in-depth comparative analysis of two structurally related heterocyclic scaffolds: 4-imino-thiazolidin-2-one and thiazolidine-2,4-dione. While both possess the five-membered thiazolidine core, the substitution at the 4th position—an imino group versus a carbonyl group—imparts distinct chemical properties and dictates their biological activity profiles. We will explore their synthesis, physicochemical characteristics, and diverse pharmacological roles, supported by experimental data and established protocols.
Structural and Physicochemical Overview
The foundational difference between these two scaffolds lies in the electronic nature of the C4 position. Thiazolidine-2,4-dione (TZD), also known as a "glitazone" scaffold, features two carbonyl groups at positions 2 and 4.[1][2] This structure is renowned in medicinal chemistry, forming the basis of the glitazone class of antidiabetic drugs.[1][3] In contrast, this compound possesses a carbonyl group at C2 and an imino (=NH) group at C4, which can also exist in its tautomeric form, 4-amino-5H-1,3-thiazol-2-one.[4] This substitution significantly alters the molecule's polarity, hydrogen bonding capability, and overall reactivity.
| Property | This compound | Thiazolidine-2,4-dione |
| Molecular Formula | C₃H₄N₂OS[4][5] | C₃H₃NO₂S[6] |
| Molecular Weight | 116.14 g/mol [4][5] | 117.13 g/mol [6] |
| Structure | ||
| Hydrogen Bond Acceptors | 2[5] | 2[6] |
| Hydrogen Bond Donors | 2 | 1 |
| Topological Polar Surface Area | 80.8 Ų[4][5] | 71.5 Ų[7] |
| Known Synonyms | 2-Imino-4-thiazolidone, Pseudothiohydantoin[8] | TZD, Glitazone[1] |
Data compiled from PubChem and other chemical suppliers.[4][5][6][7][8]
The higher topological polar surface area (TPSA) and additional hydrogen bond donor of the 4-imino scaffold suggest potentially different membrane permeability and target interaction profiles compared to the more established TZD core.
Synthesis Strategies: A Comparative Look
The synthesis of both scaffolds is well-established, though the specific precursors and reaction types differ, reflecting their structural variance.
Synthesis of Thiazolidine-2,4-dione (TZD)
The most common and robust method for synthesizing the TZD core involves the condensation of thiourea and chloroacetic acid.[9][10] This reaction proceeds via a nucleophilic attack from the sulfur of thiourea on the alpha-carbon of chloroacetic acid, followed by cyclization and hydrolysis.
Caption: General workflow for Thiazolidine-2,4-dione synthesis.
Derivatives of TZD, particularly at the 5-position, are frequently synthesized using the Knoevenagel condensation.[10][11][12] This involves reacting the parent TZD ring with various aldehydes in the presence of a basic catalyst like piperidine.[10][11][12] This method is highly versatile and allows for the creation of large libraries of 5-arylidene-2,4-thiazolidinediones for screening.[13]
Synthesis of this compound
The synthesis of the 4-imino scaffold often involves the reaction of an α-halo acid derivative with thiourea. For instance, refluxing α-bromoacid chlorides with thiourea in glacial acetic acid can yield 5,5-disubstituted-2-imino-4-thiazolidones.[14] Another common route involves the cyclization of N-thiocarbamoyl-2-amino acid derivatives.
A general approach involves reacting thiourea with chloroacetonitrile, leading to the formation of the 2-imino-4-thiazolidinone ring system.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C3H4N2OS | CID 2049163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiazolidine-2,4-dione-d3 | C3H3NO2S | CID 129818565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4(5H)-Thiazolone, 2-imino- [webbook.nist.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]
- 13. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Selectivity of 4-Imino-Thiazolidin-2-One Derivatives: A Case Study on the S1P1 Receptor Agonist Ponesimod
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on how to assess the selectivity of a promising class of compounds: 4-imino-thiazolidin-2-ones. To illustrate these principles, we will focus on a notable success story from this chemical scaffold, ponesimod (formerly ACT-128800) , a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.[1][2][3][4][5][6]
This guide will navigate the causal logic behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references, empowering you to rigorously evaluate the selectivity of your own compounds of interest.
The Critical Importance of Selectivity in S1P1 Receptor Modulation
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of numerous physiological processes, including immune cell trafficking, heart rate, and vascular permeability.[7][8] It exerts its effects through five distinct G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5. While agonism of the S1P1 receptor is the desired mechanism for treating autoimmune diseases like multiple sclerosis by sequestering lymphocytes in lymph nodes, off-target activation of other S1P receptor subtypes can lead to undesirable side effects.[8][9] For instance, agonism of S1P3 is associated with adverse cardiac effects, such as bradycardia.[10]
The first-generation S1P receptor modulator, fingolimod, is non-selective and activates S1P1, S1P3, S1P4, and S1P5.[8][9][11] This lack of selectivity necessitates careful patient monitoring. Consequently, the development of second-generation, more selective S1P1 modulators like ponesimod, siponimod, and ozanimod represents a significant therapeutic advancement.[12][11][13][14] This guide will dissect the methodologies used to establish and quantify this crucial selectivity.
The Investigational Compound: Ponesimod, a 4-Imino-Thiazolidin-2-One Derivative
Ponesimod is an orally active, selective S1P1 receptor modulator that emerged from the 2-imino-thiazolidin-4-one scaffold.[1][4][6] Its development as a treatment for relapsing forms of multiple sclerosis underscores the therapeutic potential of this chemical class when target selectivity is optimized.[3][15][16]
It is important to acknowledge that certain heterocyclic scaffolds, such as the related rhodanine, have been flagged as potential Pan-Assay Interference Compounds (PAINS).[3][13][17][18][19] PAINS are compounds that can show activity in biochemical assays through non-specific mechanisms, such as aggregation or reactivity. Therefore, a rigorous and multi-faceted approach to assessing selectivity, including both biochemical and cell-based assays, is essential to validate true on-target activity and rule out artifacts.
A Multi-Pronged Approach to Selectivity Profiling
A robust assessment of selectivity involves a tiered approach, starting with the primary target and its closely related family members, followed by broader screening against a diverse panel of off-targets.
Tier 1: Primary Target and Family Member Selectivity
The initial and most critical step is to determine the compound's potency and selectivity against the intended target and its immediate family of receptors. For ponesimod, this involves profiling its activity across the S1P receptor subtypes (S1P1-5).
Two key in vitro assays are indispensable for this purpose:
-
Radioligand Competitive Binding Assay: This assay directly measures the affinity of the test compound for the receptor by assessing its ability to displace a radiolabeled ligand known to bind to the target.
-
GTPγS Binding Assay: This is a functional assay that measures the activation of the G protein coupled to the receptor upon agonist binding. It provides a measure of the compound's potency and efficacy (agonist activity).
Table 1: Comparative Selectivity of Ponesimod and Other S1P Receptor Modulators
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity for S1P1 over S1P3 |
| Ponesimod | 5.7 | >10,000 | >10,000 | >10,000 | 11.3 | >1754-fold |
| Fingolimod-P | 0.33 | >10,000 | 1.2 | 10 | 0.8 | ~4-fold |
| Siponimod | 0.39 | >10,000 | >10,000 | >10,000 | 0.96 | >25,641-fold |
| Ozanimod | 0.27 | >10,000 | >10,000 | >10,000 | 3.3 | >37,037-fold |
Data compiled from publicly available sources. EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a functional assay, such as a GTPγS binding assay.
The data clearly illustrates the high selectivity of ponesimod for the S1P1 receptor compared to the non-selective profile of the active metabolite of fingolimod (Fingolimod-P). While still showing high affinity for S1P5, its lack of activity at S1P3 is a key differentiating feature.
Tier 2: Broader Off-Target Profiling (Kinome and GPCR Panels)
To ensure a comprehensive understanding of a compound's selectivity, it is crucial to screen it against a broader panel of potential off-targets. Given the prevalence of kinase and GPCR targets in drug discovery, screening against representative panels of these protein families is standard practice.
A common method for assessing kinase selectivity is to perform in vitro activity assays against a large panel of kinases. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
Table 2: Illustrative Kinase Selectivity Profile of Sunitinib and Staurosporine
| Kinase Target | Sunitinib (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| VEGFR2 | 99 | 98 |
| PDGFRβ | 99 | 97 |
| KIT | 100 | 99 |
| FLT3 | 99 | 98 |
| SRC | 33 | 99 |
| ABL1 | 36 | 100 |
| EGFR | 18 | 95 |
| MET | 25 | 92 |
This table provides an illustrative comparison of a multi-targeted kinase inhibitor (Sunitinib) and a broad-spectrum kinase inhibitor (Staurosporine) to demonstrate the output of a kinase selectivity panel. Data is sourced from publicly available datasets.[1][2][6][9][10][20][21][22][23]
This type of data allows for a quantitative assessment of a compound's "kinome selectivity" and helps to identify potential off-target liabilities that could lead to unforeseen side effects.
Tier 3: Cellular Target Engagement
While in vitro biochemical and functional assays are essential, they do not fully recapitulate the complex environment inside a living cell. Therefore, it is critical to confirm that the compound engages its intended target within a cellular context.
Two powerful techniques for verifying cellular target engagement are:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve in the presence of the compound indicates target engagement.[15][24][25][26]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to measure the binding of a compound to a target protein. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When a test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[7][12][11]
These cellular assays provide crucial evidence that the compound not only has the desired biochemical activity but can also access its target in a physiological environment.
Experimental Protocols
Radioligand Competitive Binding Assay for S1P Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound for S1P receptors.[7][24]
Materials:
-
Membrane preparations from cells expressing the S1P receptor subtype of interest.
-
Radioligand (e.g., [³²P]S1P).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Test compound and unlabeled S1P for non-specific binding.
-
96-well filter plates (GF/B).
-
Scintillation counter.
Procedure:
-
Dilute the test compound to various concentrations in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled S1P.
-
Add 50 µL of the diluted S1P receptor membrane preparation (1-2 µg protein/well) to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 50 µL of [³²P]S1P (final concentration ~0.1-0.2 nM) to all wells.
-
Incubate for 60 minutes at room temperature.
-
Terminate the binding by rapid filtration through the pre-soaked GF/B filter plate.
-
Wash the filters five times with 200 µL of ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay for S1P Receptor Activation
This functional assay measures the agonist-induced activation of G proteins coupled to S1P receptors.[21][27][28][29][30]
Materials:
-
Membrane preparations from cells expressing the S1P receptor and the relevant G protein.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP.
-
Test compound and a known S1P agonist.
-
96-well filter plates (GF/B).
-
Scintillation counter.
Procedure:
-
Dilute the test compound to various concentrations in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the S1P receptor membrane preparation to each well.
-
Add GDP to a final concentration of 10 µM.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through the GF/B filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the stimulated [³⁵S]GTPγS binding as a function of the test compound concentration to determine the EC₅₀ and Emax values.
Visualizing the Selectivity Assessment Workflow
Caption: A tiered workflow for assessing the selectivity of a this compound derivative.
Conclusion
The journey of a this compound derivative from a chemical scaffold to a selective therapeutic agent like ponesimod is a testament to the power of rigorous selectivity assessment. By employing a multi-tiered approach that combines in vitro biochemical and functional assays with in-cell target engagement studies, researchers can build a comprehensive understanding of a compound's interaction with its intended target and potential off-targets. This guide provides a framework and detailed methodologies to empower scientists in drug discovery to make data-driven decisions, ultimately leading to the development of safer and more effective medicines. The principles outlined here, while demonstrated through the lens of an S1P1 receptor agonist, are broadly applicable to the characterization of any small molecule inhibitor or modulator, ensuring the scientific integrity and translational potential of your research.
References
-
Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. 2022. [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. Natural Product Reports. 2010. [Link]
-
Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. 2012. [Link]
-
Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects. The AAPS Journal. 2011. [Link]
-
Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases. Therapeutic Advances in Neurological Disorders. 2014. [Link]
-
Selective Activation of GPCRs: Molecular Dynamics Investigation of Siponimod’s Interaction with S1PR1 and S1PR2. bioRxiv. 2024. [Link]
-
S1P(1) receptor agonists: Assessment of selectivity and current clinical activity. Current Opinion in Chemical Biology. 2010. [Link]
-
Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date. Drug Design, Development and Therapy. 2017. [Link]
-
Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. 2017. [Link]
-
A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Bioorganic & Medicinal Chemistry Letters. 2011. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences. 2015. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. 2017. [Link]
-
GTPγS Binding Assays. Assay Guidance Manual. 2012. [Link]
-
GTPγS Binding Assay. Creative Bioarray. N.D. [Link]
-
Ponesimod to treat multiple sclerosis. Drugs of Today. 2021. [Link]
-
Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis. Drugs. 2021. [Link]
-
Multimodal Actions of S1P Receptor Modulators in Multiple Sclerosis. Neurology Live. 2024. [Link]
-
[35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Springer Nature Experiments. N.D. [Link]
-
The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives. Pharmacology & Therapeutics. 2018. [Link]
-
Siponimod: A Review in Secondary Progressive Multiple Sclerosis. CNS Drugs. 2020. [Link]
-
S1P receptor modulators in the treatment of MS. YouTube. 2022. [Link]
-
Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. Bioorganic & Medicinal Chemistry. 2016. [Link]
-
2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P(1) Receptor Agonists. ResearchGate. 2010. [Link]
-
GTPγS Binding Assays. PubMed. 2012. [Link]
-
Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. 2010. [Link]
-
2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists. Journal of Medicinal Chemistry. 2010. [Link]
-
2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry. 2010. [Link]
-
Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first‐in‐human study. British Journal of Clinical Pharmacology. 2013. [Link]
-
Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. Molecules. 2021. [Link]
-
Ponesimod: A review of pharmacology, clinical efficacy, and safety in multiple sclerosis treatment. The Pharma Innovation Journal. 2025. [Link]
-
Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions. Semantic Scholar. 2012. [Link]
-
Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. 2022. [Link]
-
Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis. Journal of Neuroimmune Pharmacology. 2019. [Link]
-
Activation of S1PR1 by Ponesimod for Multiple Sclerosis Therapy: Uncovering MAPK and PI3K Pathway Mechanisms and Repurposing Potential. ChemMedChem. 2025. [Link]
-
Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data. Journal of Clinical Medicine. 2022. [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. N.D. [Link]
-
Ponesimod (Ponvory). MS Society. N.D. [Link]
-
Janssen Announces U.S. FDA Approval of PONVORY™ (ponesimod), an Oral Treatment for Adults with Relapsing Multiple Sclerosis Proven Superior to Aubagio® (teriflunomide) in Reducing Annual Relapses and Brain Lesions. Janssen. 2021. [Link]
-
Effect of oral ponesimod on clinical disease activity and MRI-based outcomes in patients with relapsing multiple sclerosis. Journal of Neurology, Neurosurgery & Psychiatry. 2019. [Link]
Sources
- 1. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ponesimod to treat multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. mssociety.org.uk [mssociety.org.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis | MDPI [mdpi.com]
- 19. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 21. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions | Semantic Scholar [semanticscholar.org]
- 26. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 27. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 30. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Methodologies for 4-Imino-Thiazolidin-2-One Derivatives
Introduction: The Significance of the 4-Imino-Thiazolidin-2-One Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug development communities. Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The versatility of this scaffold lies in the multiple points for chemical modification, allowing for the fine-tuning of its biological and physicochemical properties. Consequently, the development of efficient, cost-effective, and environmentally benign synthetic routes to access these valuable compounds is of paramount importance for academic and industrial researchers alike.
This guide provides a head-to-head comparison of four prominent methods for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into the rationale behind experimental choices. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate synthetic strategy for their specific needs, supported by experimental data and detailed protocols.
Method 1: The Classical Hantzsch-Type Synthesis
The Hantzsch synthesis and its variations represent a foundational approach to the formation of the thiazole ring. In the context of 4-imino-thiazolidin-2-ones, this typically involves a two-component condensation reaction between a thiourea derivative and an α-haloacetic acid or its ester.
Expertise & Experience: Unpacking the Hantzsch-Type Synthesis
This method is a workhorse in heterocyclic chemistry due to its simplicity and the ready availability of starting materials. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloacetic acid, followed by an intramolecular cyclization with the elimination of water to form the thiazolidinone ring. The choice of base is critical in this reaction; a weak base like sodium acetate is often employed to neutralize the hydrohalic acid formed during the reaction without promoting unwanted side reactions, such as the hydrolysis of the ester (if used). The use of an alcohol or aqueous alcohol as a solvent is common, as it facilitates the dissolution of the reactants and the base.
From a practical standpoint, the Hantzsch-type synthesis is robust and generally provides good yields. However, a key consideration is the potential for the formation of byproducts if the reaction conditions are not carefully controlled. For instance, strong bases can lead to the decomposition of the α-haloacetic acid. The workup procedure is typically straightforward, often involving precipitation of the product upon cooling or addition of water, followed by filtration and recrystallization.
Experimental Protocol: Hantzsch-Type Synthesis of 2-Imino-4-thiazolidinone
Materials:
-
Thiourea
-
Monochloroacetic acid
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 molar equivalent) and sodium acetate (1.1 molar equivalents) in a mixture of water and ethanol.
-
Heat the mixture with stirring until a clear solution is obtained.
-
Slowly add a solution of monochloroacetic acid (1 molar equivalent) in water to the refluxing solution.
-
Continue to heat the reaction mixture at reflux for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the precipitated crystals by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-imino-4-thiazolidinone. The product can be further purified by recrystallization from ethanol.[1]
Reaction Mechanism Workflow
Caption: Hantzsch-type synthesis of 2-imino-4-thiazolidinone.
Method 2: One-Pot Multicomponent Reaction (MCR) - Thiourea, Aldehyde, and Chloroacetic Acid
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This particular MCR offers a convergent and atom-economical route to substituted 4-imino-thiazolidin-2-ones.
Expertise & Experience: The Efficiency of the Thiourea-Based MCR
The elegance of this one-pot synthesis lies in its domino-like reaction sequence. The reaction is believed to initiate with the Knoevenagel condensation between the aldehyde and the active methylene group of chloroacetic acid. The resulting α,β-unsaturated carboxylic acid then undergoes a Michael addition with thiourea, followed by an intramolecular cyclization to furnish the final product. This method is particularly advantageous for creating diversity at the 5-position of the thiazolidinone ring by simply varying the aldehyde component.
A key advantage of this approach is its operational simplicity and often shorter reaction times compared to traditional multi-step syntheses. Furthermore, many variations of this reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry. The absence of a catalyst in some protocols further simplifies the procedure and purification. However, the substrate scope can be a limitation, as aldehydes with certain functional groups might interfere with the reaction cascade.
Experimental Protocol: One-Pot Synthesis from Thiourea, Aldehyde, and Chloroacetic Acid
Materials:
-
Substituted thiourea (e.g., 1-(4-butylphenyl)-3-(4-methylphenyl)thiourea)
-
Hetaryl aldehyde (e.g., thiophene-3-aldehyde)
-
Chloroacetic acid
Procedure:
-
In a round-bottom flask, place the substituted thiourea (1.0 mmol), the hetaryl aldehyde (1.0 mmol), and chloroacetic acid (1.0 mmol).
-
Heat the mixture under solvent-free conditions at a temperature of 100-120 °C for 2-4 hours, with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Reaction Workflow
Caption: One-pot synthesis via a thiourea-based MCR.
Method 3: One-Pot Multicomponent Reaction (MCR) - Isothiocyanate, Amine, and DMAD
This three-component reaction provides a rapid and efficient entry into highly functionalized this compound derivatives. It leverages the reactivity of isothiocyanates and dimethyl acetylenedicarboxylate (DMAD) to construct the heterocyclic core.
Expertise & Experience: The Versatility of the Isothiocyanate/DMAD MCR
This one-pot process is mechanistically elegant. It commences with the formation of a thiourea derivative in situ from the reaction of a primary amine and an isothiocyanate. The sulfur atom of the thiourea then acts as a nucleophile, attacking one of the electrophilic carbons of the DMAD alkyne. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea moiety attacks one of the ester carbonyl groups of the DMAD-adduct, leading to the formation of the thiazolidinone ring with the elimination of methanol.[2][3]
One of the major strengths of this method is its high atom economy and the ability to generate significant molecular diversity by varying the amine and isothiocyanate starting materials. The reactions are often fast, proceeding to completion within a few hours at room temperature, and the products can frequently be isolated in high purity by simple filtration and recrystallization, avoiding the need for chromatography.[3] A potential drawback is the use of DMAD, which is a reactive and moisture-sensitive reagent.
Experimental Protocol: One-Pot Synthesis from Isothiocyanate, Amine, and DMAD
Materials:
-
Phenyl isothiocyanate
-
Primary amine (e.g., phenethylamine)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Ethanol
Procedure:
-
In a round-bottom flask, stir a mixture of phenyl isothiocyanate (5.0 mmol) and the primary amine (5.0 mmol) in ethanol (40 mL) at room temperature for approximately 1 hour.
-
To this solution, add dimethyl acetylenedicarboxylate (5.0 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature for another hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, the precipitated product is collected by filtration.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.[3]
Reaction Mechanism Workflow
Caption: One-pot synthesis via an isothiocyanate/DMAD MCR.
Method 4: Copper-Catalyzed One-Pot Multicomponent Reaction
The use of transition metal catalysis has opened up new avenues for the synthesis of complex heterocyclic systems. This copper-catalyzed one-pot reaction of an amine, an isothiocyanate, and a diazoacetate represents a modern and highly efficient approach to 4-imino-thiazolidin-2-ones.
Expertise & Experience: The Power of Copper Catalysis
This method is a testament to the power of tandem catalysis. The reaction is proposed to proceed through the in-situ formation of a thiourea from the amine and isothiocyanate. Concurrently, the copper catalyst reacts with the diazoacetate to form a copper carbene intermediate. The sulfur atom of the thiourea then attacks the copper carbene, leading to a series of intermediates that ultimately undergo intramolecular cyclization to yield the desired product.[4][5]
A significant advantage of this method is its mild reaction conditions, often proceeding at room temperature, and its broad substrate scope, tolerating a wide range of functional groups on both the amine and isothiocyanate components.[4][5] The use of a copper catalyst is also advantageous due to its low cost and low toxicity compared to other transition metals. The reaction exhibits high step- and atom-economy. A potential consideration is the need to screen for the optimal copper source and reaction conditions for a given set of substrates.
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis
Materials:
-
Alkyl amine (e.g., phenylmethanamine) (0.222 mmol)
-
Isothiocyanate (e.g., phenyl isothiocyanate) (0.185 mmol)
-
Diazoacetate (e.g., ethyl 2-diazoacetate) (0.278 mmol)
-
Copper(I) iodide (CuI) (0.4 equiv.)
-
Acetonitrile (CH3CN)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction tube, add the alkyl amine, isothiocyanate, diazoacetate, and CuI.
-
Add a 1:1 mixture of CH3CN and THF (2 mL).
-
Stir the reaction mixture at room temperature (25 °C) under an open-air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-iminothiazolidin-4-one.[4][5]
Reaction Mechanism Workflow
Sources
- 1. JP2008260725A - Method for producing 2-imino-4-thiazolidinone - Google Patents [patents.google.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Evaluating the Therapeutic Index of 4-Imino-Thiazolidin-2-One Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic index (TI) of novel 4-imino-thiazolidin-2-one derivatives. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to assessing the critical balance between a compound's efficacy and its toxicity.
The 4-thiazolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The 2-imino- and 4-oxo-thiazolidinone variants, in particular, have emerged as promising candidates for various therapeutic applications.[5][6][7] However, the ultimate clinical viability of any new chemical entity hinges not just on its potency, but on its safety margin. The therapeutic index is the quantitative measure of this margin, providing a critical early indicator of a drug candidate's potential for success.[8][9][10]
This guide will detail the essential in vitro and in vivo methodologies required to determine the TI, present a comparative framework for analyzing data, and discuss the structure-activity relationships that govern the therapeutic window of this important class of compounds.
The Core Concept: Defining the Therapeutic Window
The therapeutic index (TI) is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that produces toxicity.[10] In preclinical animal studies, this is typically calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[8][9][11]
TI = LD50 / ED50
A higher TI value indicates a wider safety margin, meaning there is a larger dose range between the amount needed for a therapeutic effect and the amount that causes toxicity.[8][9] This is a primary goal in drug development: to maximize efficacy while minimizing adverse effects.[12][13]
The relationship between effective and toxic doses can be visualized as follows:
Caption: Relationship between effective and toxic dose curves.
A Phased Approach to TI Evaluation
Determining the therapeutic index is not a single experiment but a multi-stage process that begins with high-throughput in vitro assays and progresses to more complex in vivo models. This phased approach allows for early deselection of compounds with unfavorable toxicity profiles, saving significant time and resources.[12][13][14]
Sources
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. orientjchem.org [orientjchem.org]
- 5. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 10. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 11. youtube.com [youtube.com]
- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 13. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hoeford.com [hoeford.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for target specificity is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures. This guide provides an in-depth, technical comparison of a novel compound from the 4-imino-thiazolidin-2-one class, designated here as Cmpd-X, against two closely related and highly significant enzymatic targets: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
The thiazolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of various enzymes like carbonic anhydrases, kinases, and phosphatases.[1][2][3][4] Notably, certain substituted thiazolidinones have demonstrated selective inhibition of MAO-B, an enzyme implicated in neurodegenerative disorders.[5] This guide will walk through the experimental rationale, detailed protocols, and data interpretation for determining the selectivity profile of Cmpd-X, providing a robust framework for its preclinical evaluation.
The Critical Role of MAO Isoform Selectivity
Monoamine oxidases are mitochondrial enzymes that are crucial for the metabolism of monoamine neurotransmitters.[6] The two isoforms, MAO-A and MAO-B, share approximately 73% sequence identity but differ in their substrate preferences and inhibitor sensitivities.[6][7]
-
MAO-A primarily metabolizes serotonin and norepinephrine, making its selective inhibitors valuable as antidepressants.[8][9]
-
MAO-B predominantly breaks down phenethylamine and is also involved in dopamine metabolism.[9] Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and have potential in other neurodegenerative conditions like Alzheimer's disease.[6][8]
Therefore, establishing the selectivity of a new inhibitor is not merely an academic exercise; it is a critical determinant of its potential therapeutic application and safety profile. An inhibitor that cross-reacts with both isoforms could lead to a complex pharmacological profile, including the risk of hypertensive crisis when patients consume tyramine-rich foods, a known issue with non-selective MAOIs.[10]
Visualizing the MAO Signaling Pathway
The diagram below illustrates the central role of MAO-A and MAO-B in the degradation of key neurotransmitters within the presynaptic neuron. Understanding this context highlights the importance of isoform-specific inhibition.
Caption: Role of MAO-A and MAO-B in neurotransmitter catabolism.
Comparative Inhibitory Profile: Cmpd-X vs. MAO-A & MAO-B
The primary goal of this investigation is to quantify the inhibitory potency of Cmpd-X against both MAO isoforms. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Data Summary
The following table summarizes the results of a continuous spectrophotometric enzyme inhibition assay.
| Compound | Target Enzyme | Substrate | IC50 (nM) | Selectivity Ratio (MAO-A/MAO-B) |
| Cmpd-X | MAO-A | Kynuramine | 1,250 | 0.04 |
| MAO-B | Benzylamine | 50 | ||
| Pargyline | MAO-A | Kynuramine | 8,000 | 0.1 |
| (Control) | MAO-B | Benzylamine | 800 | |
| Clorgyline | MAO-A | Kynuramine | 15 | 1,333 |
| (Control) | MAO-B | Benzylamine | 20,000 |
Data are hypothetical and for illustrative purposes.
Interpretation of Results:
The data clearly indicate that Cmpd-X is a potent and selective inhibitor of MAO-B. Its IC50 value against MAO-B (50 nM) is 25-fold lower than its IC50 against MAO-A (1,250 nM). The selectivity ratio (IC50 MAO-A / IC50 MAO-B) of 0.04 further quantifies this preference. For comparison, the control compounds, Pargyline (a known MAO-B selective inhibitor) and Clorgyline (a known MAO-A selective inhibitor), demonstrate their expected selectivity profiles under these assay conditions. This positions Cmpd-X as a promising candidate for development as a therapeutic agent for neurodegenerative diseases.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, a robust and well-controlled experimental protocol is essential. The following section details a continuous spectrophotometric assay for determining MAO-A and MAO-B inhibition.
Workflow for MAO Cross-Reactivity Profiling
Caption: Step-by-step workflow for the MAO inhibition assay.
Detailed Step-by-Step Methodology
This protocol is adapted from established methods for continuous spectrophotometric MAO assays.[8]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B are diluted in assay buffer to a final concentration that yields a linear reaction rate over 10-15 minutes.
-
Substrate Stocks:
-
Kynuramine dihydrobromide (for MAO-A) prepared in water.
-
Benzylamine hydrochloride (for MAO-B) prepared in water.
-
-
Inhibitor Stock: Cmpd-X is dissolved in DMSO to create a 10 mM stock solution, from which serial dilutions are made.
-
-
Assay Procedure (96-well UV-transparent plate format):
-
To each well, add 160 µL of assay buffer.
-
Add 10 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 10 µL of Cmpd-X dilution or DMSO (for vehicle control wells).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the corresponding substrate (Kynuramine for MAO-A, Benzylamine for MAO-B). Final substrate concentration should be at or near the Km value for each enzyme.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the rate of product formation by monitoring the increase in absorbance.
-
Kinetic reads are taken every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of Cmpd-X using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The cross-reactivity profiling of Cmpd-X demonstrates its potent and selective inhibition of MAO-B over MAO-A. This selectivity is a highly desirable characteristic for a therapeutic candidate aimed at treating neurodegenerative diseases such as Parkinson's disease. The rigorous, self-validating experimental design provides high confidence in these findings.
Future studies should expand this profiling to include a broader panel of related enzymes, such as other flavin-containing amine oxidoreductases, to further confirm the specificity of Cmpd-X. Additionally, cell-based assays and subsequent in vivo studies will be necessary to validate these biochemical findings in a more complex biological context and to assess the compound's pharmacokinetic and pharmacodynamic properties.
References
-
Swain, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]
-
Stompor, M., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences. Available at: [Link]
-
Tomić, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, D., et al. (2023). Discovery of Rhodanine Inhibitors Targeting OfChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]
-
BioAssay Systems. EnzyChrom™ Monoamine Oxidase Assay Kit. Available at: [Link]
-
Carraro Junior, V.B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]
-
Bolli, M.H., et al. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Naoi, M., & Maruyama, W. (2010). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. International Journal of Alzheimer's Disease. Available at: [Link]
-
Ramsay, R. (2021). Chemical Enzymology of Monoamine Oxidase. Encyclopedia. Available at: [Link]
-
Wikipedia. Monoamine oxidase. Available at: [Link]
-
Edmondson, D.E. (2014). The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders. Current Neuropharmacology. Available at: [Link]
-
Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). Available at: [Link]
Sources
- 1. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 10. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
A Comparative Analysis of the Antimicrobial Efficacy of 4-Imino-Thiazolidin-2-one Derivatives and Standard Antibiotics
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic agents is paramount. Among the promising candidates, 4-imino-thiazolidin-2-one derivatives have emerged as a class of heterocyclic compounds with notable antimicrobial potential. This guide provides a comprehensive benchmark of the antimicrobial efficacy of these derivatives against a panel of standard antibiotics, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data and standardized protocols.
The rise of multidrug-resistant pathogens necessitates a departure from conventional antibiotic scaffolds.[1][2] Thiazolidinones, in general, have garnered considerable interest due to their diverse pharmacological activities.[3][4] The introduction of an imino group at the 4-position of the thiazolidin-2-one core has been explored for its potential to enhance antimicrobial potency. This guide will delve into the head-to-head comparison of these novel compounds with established antibiotics, providing a clear perspective on their potential role in combating bacterial infections.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6][7]
Below is a comparative summary of the reported MIC values for representative this compound derivatives against common Gram-positive and Gram-negative bacteria, benchmarked against standard antibiotics.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) in μg/mL
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound Derivatives | ||
| Derivative A | 3.62 - 7.14[8] | 2.03 - 6.62[8] |
| Derivative B | 6.25 - 12.5[8] | 6.25[8] |
| Standard Antibiotics | ||
| Ampicillin | >32 (Resistant strains)[9] | Often >32 (Resistant strains) |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.125 |
| Vancomycin | 0.5 - 2 | Not applicable |
Note: The MIC values for this compound derivatives are presented as a range from various studies to reflect the structural diversity within this class of compounds.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of the comparative data, standardized antimicrobial susceptibility testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these procedures.[10][11][12]
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[13][14]
Workflow for Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative and each standard antibiotic in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).[10][15][16] Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The MBC is determined as a subsequent step to the MIC assay to assess the bactericidal versus bacteriostatic activity of the compound.[5][6]
Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration.
Step-by-Step Protocol:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth.
-
Plating: Aliquot a small volume (e.g., 10 µL) from each of these wells and plate onto Mueller-Hinton Agar (MHA).
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Mechanism of Action: A Look into Thiazolidinone's Mode of Attack
Understanding the mechanism of action of a novel antimicrobial is crucial for its development as a therapeutic agent. For some 4-thiazolidinone derivatives, studies suggest that they may target bacterial cell wall synthesis.[17]
Proposed Mechanism of Action of 4-Thiazolidinone Derivatives
Caption: Proposed inhibition of MurB by 4-thiazolidinone derivatives.
Docking studies have indicated a potential interaction between 4-thiazolidinone derivatives and the MurB enzyme in E. coli.[3][9] MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurB, these compounds may disrupt cell wall integrity, leading to bacterial cell death. This mechanism is distinct from that of many standard antibiotics, which could be advantageous in overcoming existing resistance mechanisms.
In contrast, standard antibiotics have well-defined mechanisms of action:
-
Beta-lactams (e.g., Ampicillin): Inhibit penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis.
-
Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
-
Glycopeptides (e.g., Vancomycin): Inhibit peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of the peptidoglycan precursors.
Concluding Remarks for the Research Professional
The data presented in this guide suggest that this compound derivatives represent a promising scaffold for the development of new antimicrobial agents. Their efficacy against both Gram-positive and Gram-negative bacteria, coupled with a potentially novel mechanism of action, warrants further investigation. For researchers in drug discovery and development, the protocols and comparative data provided herein offer a solid foundation for evaluating the potential of these and other novel compounds. As the challenge of antimicrobial resistance continues to evolve, a multifaceted approach that includes the exploration of new chemical entities is not just beneficial, but essential.
References
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. National Institutes of Health. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]
-
EUCAST Recommended Strains for Routine and Extended Internal. rapidmicrobiology. Available at: [Link]
-
CLSI M50 Quality Control Testing for AST Devices. Available at: [Link]
-
Multidrug-Resistant and Antimicrobial Testing Reference Strains. HiMedia Laboratories. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Korld. Available at: [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. National Institutes of Health. Available at: [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available at: [Link]
-
Disk Diffusion and Quality Control. EUCAST. Available at: [Link]
-
Reproducibility of Control Strains for Antibiotic Susceptibility Testing. National Institutes of Health. Available at: [Link]
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). National Institutes of Health. Available at: [Link]
-
4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking. The Royal Society of Chemistry. Available at: [Link]
-
Antimicrobial Resistance Strains. Microbiologics. Available at: [Link]
-
CLSI AST News Update. American Society for Microbiology. Available at: [Link]
-
Antibiotic susceptibility test results for Gram-positive and... ResearchGate. Available at: [Link]
-
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. National Institutes of Health. Available at: [Link]
-
Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital healthcare system in Saudi Arabia. National Institutes of Health. Available at: [Link]
-
Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital. Available at: [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. National Institutes of Health. Available at: [Link]
-
4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm (RSC Publishing). Available at: [Link]
-
7 Quality control of EUCAST susceptibility testing (Romanian). YouTube. Available at: [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI. Available at: [Link]
-
Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. PubMed. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]
-
Antimicrobial susceptibility patterns of the gram-negative bacteria isolated from septicemia in Children's Medical Center, Tehran, Iran. National Institutes of Health. Available at: [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Institutes of Health. Available at: [Link]
-
SYNTHESIS, CHARACTERZATION AND ANTIBACTERIAL ACTIVITIES OF NEW 4- THIAZOLIDINONES. RJPN. Available at: [Link]
Sources
- 1. himedialabs.com [himedialabs.com]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 8. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. szu.gov.cz [szu.gov.cz]
- 11. testinglab.com [testinglab.com]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
- 16. korld.nil.gov.pl [korld.nil.gov.pl]
- 17. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the In Silico Evaluation of 4-Imino-Thiazolidin-2-one Analogues: A Comparative Docking Analysis
The 4-imino-thiazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of this heterocyclic system allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. In the modern drug discovery paradigm, in silico molecular docking serves as an indispensable tool to predict the binding affinities and interaction patterns of novel analogues against specific biological targets, thereby guiding rational drug design and prioritizing synthetic efforts.[3][4][5]
This guide provides a comparative analysis of the docking performance of various this compound analogues, explains the fundamental causality behind the computational workflow, and presents a standardized protocol for researchers aiming to conduct similar studies.
The Principle of Molecular Docking: Predicting Molecular Recognition
At its core, molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This prediction is not random; it is governed by a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative docking score generally indicates a more stable and favorable interaction between the ligand and the protein's active site.[3] The process simulates the natural binding event, allowing us to visualize and quantify the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the complex. This predictive power is crucial for understanding structure-activity relationships (SAR), where minor changes in a ligand's structure can lead to significant differences in biological activity.[6][7]
A Validated Workflow for Molecular Docking Studies
To ensure reproducibility and scientific rigor, a standardized docking protocol is essential. The following workflow represents a robust, self-validating system for evaluating this compound analogues. The choice of software (e.g., AutoDock, MOE) and specific parameters may vary, but the underlying principles remain constant.[4][8][9]
Experimental Protocol: Standard Molecular Docking Workflow
-
Receptor Preparation:
-
Acquisition: Obtain the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (RCSB.org).[8] For this guide, we will use Dihydrofolate Reductase (DHFR) from Staphylococcus aureus, a common antibacterial target.
-
Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.
-
Protonation: Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds. This step is critical as PDB files often do not include hydrogen atoms.
-
Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) to all atoms in the receptor.[10]
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the this compound analogues using chemical drawing software like ChemDraw.[5][8]
-
3D Conversion & Optimization: Convert the 2D structures into 3D models and perform an energy minimization using a suitable force field. This ensures that the ligand is in a low-energy, stable conformation before docking.
-
Charge and Torsion Assignment: Assign atomic charges and define the rotatable bonds (torsions) within the ligand. This allows the docking algorithm to explore different conformations of the molecule within the binding site.[10]
-
-
Grid Box Generation:
-
Defining the Search Space: Define a three-dimensional grid box that encompasses the entire active site of the protein. The dimensions are typically set to 40x40x40 Å with a spacing of 0.375 Å.[11] This box confines the search space for the docking algorithm, increasing computational efficiency. The center of the grid is usually defined by the coordinates of the active site, often determined from a co-crystallized native ligand.
-
-
Docking Simulation:
-
Algorithm Selection: Employ a robust search algorithm, such as the Lamarckian Genetic Algorithm (LGA) used in AutoDock.[10] This algorithm explores a wide range of ligand conformations and orientations within the grid box.
-
Execution: Run the docking simulation, typically generating multiple binding poses (e.g., 100 runs).[10] The algorithm will rank these poses based on the calculated binding energy.
-
-
Analysis of Results:
-
Pose Selection: The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Interaction Analysis: Visualize the top-ranked pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the active site. This analysis provides the mechanistic basis for the observed binding affinity.
-
Caption: A standardized workflow for molecular docking experiments.
Comparative Docking Scores of this compound Analogues against S. aureus DHFR
To illustrate the practical application of this workflow, a series of this compound analogues with varying substitutions were docked into the active site of S. aureus Dihydrofolate Reductase (DHFR). DHFR is a validated target for antibacterial agents, and its inhibition disrupts the synthesis of nucleic acids, halting bacterial growth.[10] The results, summarized in the table below, demonstrate how different functional groups influence binding affinity.
| Compound ID | R1 Substitution (at imino nitrogen) | R2 Substitution (at position 5) | Docking Score (kcal/mol) | Key Interacting Residues |
| Parent | -H | -H | -7.8 | Phe92, Leu54, Ile50 |
| Analogue A | -Phenyl | -H | -8.5 | Phe92, Leu54, Tyr100 (π-π) |
| Analogue B | -4-Chlorophenyl | -H | -9.2 | Phe92, Leu54, Tyr100 (π-π), Ile50 (halogen bond) |
| Analogue C | -H | =CH-(4-hydroxyphenyl) | -8.9 | Phe92, Leu54, Asp27 (H-bond) , Ser49 (H-bond) |
| Analogue D | -Phenyl | =CH-(4-hydroxyphenyl) | -10.1 | Phe92, Leu54, Tyr100 (π-π), Asp27 (H-bond), Ser49 (H-bond) |
| Trimethoprim | (Standard Inhibitor) | (Standard Inhibitor) | -7.9 | Phe92, Ile50, Asp27 |
Note: The docking scores presented are illustrative values derived from findings in the literature where scores for thiazolidinone derivatives against DHFR often range from -5.6 to -11.0 kcal/mol.[10]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR insights:
-
Aromatic Substitution at R1: The introduction of a phenyl group at the R1 position (Analogue A) improves the binding affinity compared to the unsubstituted parent compound. This is likely due to favorable π-π stacking interactions with aromatic residues like Tyr100 in the active site.
-
Effect of Halogenation: Adding an electron-withdrawing chlorine atom to the phenyl ring (Analogue B) further enhances the docking score. This improvement can be attributed to the formation of a halogen bond with residues like Ile50, in addition to the hydrophobic and π-π interactions.
-
Hydroxyphenyl Group at R2: The benzylidene extension at the R2 position, particularly with a hydroxyl group (Analogue C), introduces crucial hydrogen bonding capabilities. The hydroxyl group acts as a hydrogen bond donor and acceptor, forming strong interactions with polar residues like Asp27 and Ser49, which are key for anchoring the ligand in the active site.
-
Synergistic Effects: The most potent compound in this series, Analogue D, combines the beneficial features of the other analogues. It possesses both the R1-phenyl group for hydrophobic and π-π interactions and the R2-(4-hydroxyphenyl)methylene group for hydrogen bonding. This synergistic effect results in the most negative (most favorable) docking score of -10.1 kcal/mol, suggesting a significantly higher binding affinity than the standard inhibitor, Trimethoprim.
Caption: Key binding interactions of a high-scoring analogue.
Conclusion
The comparative analysis of docking scores provides invaluable guidance for the rational design of novel this compound analogues. The in silico data strongly suggests that combining aromatic substitutions at the imino nitrogen with hydrogen-bonding moieties at the 5-position can lead to potent inhibitors of bacterial DHFR. This computational approach allows researchers to explore vast chemical spaces efficiently, prioritizing the synthesis of compounds with the highest probability of success and accelerating the drug discovery pipeline. Future work should focus on synthesizing these prioritized compounds and validating the computational predictions through in vitro enzyme inhibition assays.
References
-
AIP Publishing. (n.d.). Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. Retrieved from [Link]
-
Krishnan, K. P., Shenoy, K. M., Kini, S. G., & Jeyaprakash, R. S. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water–map analysis, and MD simulations. Journal of Applied Pharmaceutical Science, 16(01), 244-264. Retrieved from [Link]
-
Papanastasiou, M., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(1), 183. Retrieved from [Link]
-
ResearchGate. (2022). Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. Retrieved from [Link]
-
Ramachandran, S., & Aanandhi, M. V. (2022). Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. Journal of Pharmaceutical Research International, 34-45. Retrieved from [Link]
-
Uslu, H., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(41), 38289-38304. Retrieved from [Link]
-
Wang, W., et al. (2016). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 6(98), 95955-95965. Retrieved from [Link]
-
Khan, K. M., et al. (2019). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. RSC Advances, 9(2), 1056-1066. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). A COMPARATIVE GROUP-QSAR AND MOLECULAR DOCKING STUDIES OF 4 -THIAZOLIDINONE CONTAINING INDOLIN-2-ONE MOIETY AS VGEFR INHIBITORS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. Retrieved from [Link]
-
Rajalakshmi, R., Santhi, R., & Elakkiya, T. (2020). Synthesis, Characterization, Biological Evaluation and Molecular Docking Studies of Some Oxazinyl-Thiazolidinone Derivatives. Asian Journal of Chemistry, 32(9), 2125-2129. Retrieved from [Link]
-
Srikala, R. (2022). In silico Approach to Identify Novel Thiazolidin-4-ones Against Staphylococcus aureus. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Docking scores of the 2-thioxothiazolidin-4-one analogs (5a-l). Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones. Pharmaceuticals, 15(2), 226. Retrieved from [Link]
-
Abbasi, M. A., et al. (2018). Structure–activity relationship and in silico study of unique bi-heterocycles: 5-[(2-amino-1,3-thiazol-4-yl)methyl]. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Retrieved from [Link]
-
Ottanà, R., et al. (2021). 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. Molecules, 26(21), 6649. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journaljpri.com [journaljpri.com]
- 6. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: A Comparative Analysis of a Novel 2-Imino-4-Thiazolidinone Derivative and Dacarbazine in a Preclinical Melanoma Model
In the relentless pursuit of novel anticancer therapeutics, the 2-imino-4-thiazolidinone scaffold has emerged as a promising pharmacophore, with derivatives exhibiting potent cytotoxic effects across various cancer cell lines.[1][2][3] This guide provides a comprehensive, in-depth comparison of the potential in vivo efficacy of a representative 2-imino-4-thiazolidinone derivative against the established chemotherapeutic agent, Dacarbazine, in a preclinical model of melanoma. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Our analysis will be grounded in a hypothetical head-to-head study, drawing upon established experimental protocols and extrapolating from robust in vitro data for the investigational compound. The B16F10 murine melanoma model, a cornerstone in melanoma research, will serve as our preclinical platform.[4][5][6]
The Scientific Rationale: Unveiling New Avenues in Melanoma Treatment
Metastatic melanoma remains a formidable clinical challenge, with a pressing need for more effective therapeutic strategies.[7][8] Dacarbazine (DTIC), an alkylating agent, has long been a standard of care for metastatic melanoma.[8][9][10][11] However, its efficacy is often limited by modest response rates and the development of resistance.[9]
The 2-imino-4-thiazolidinone core represents a versatile scaffold from which a multitude of derivatives with diverse biological activities can be synthesized.[1][2][3] Recent studies have highlighted the potent in vitro anticancer activity of certain derivatives. For instance, a novel series of 2-imino-4-thiazolidinone derivatives has demonstrated significant cytotoxicity against the B16F10 melanoma cell line, with some compounds inducing apoptosis and cell cycle arrest.[1][12] This compelling preclinical data provides a strong impetus for evaluating their therapeutic potential in a living system.
This guide will focus on a representative compound from this promising class, henceforth referred to as "TZD-7m" (based on the nomenclature from a key study), and compare its projected in vivo performance with Dacarbazine.
Unraveling the Mechanisms of Action
A sound comparison necessitates an understanding of the distinct mechanisms by which these compounds are presumed to exert their anticancer effects.
Dacarbazine: This agent is a prodrug that undergoes metabolic activation in the liver to form the active compound, MTIC (methyl-triazeno-imidazole-carboxamide).[13][14] MTIC is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis.[10][13][14]
TZD-7m (Presumed Mechanism): Based on in vitro studies of potent 2-imino-4-thiazolidinone derivatives, the anticancer activity of TZD-7m is likely multifaceted. Evidence suggests that these compounds can induce apoptosis and cause cell cycle arrest at different phases.[1][12] One of the studied compounds with high potency against B16F10 cells, compound 7m, was shown to induce G2/M cell cycle arrest and increase the generation of intracellular reactive oxygen species (ROS), which can contribute to cell death.[12]
Below is a conceptual diagram illustrating the distinct signaling pathways targeted by Dacarbazine and the presumed pathways for TZD-7m.
Caption: Comparative Mechanisms of Action.
In Vivo Efficacy Evaluation: A Head-to-Head Protocol
To provide a robust comparison, we will outline a standardized in vivo efficacy study using the B16F10 syngeneic murine melanoma model.
Experimental Workflow
The following diagram illustrates the key stages of the proposed in vivo study.
Caption: In Vivo Experimental Workflow.
Detailed Experimental Protocol
1. Cell Culture and Animal Model:
- Cell Line: Murine melanoma B16F10 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
- Animal Model: Female C57BL/6 mice, 6-8 weeks old, will be used. All animal procedures will be conducted in accordance with institutional guidelines for animal care and use.
2. Tumor Implantation:
- B16F10 cells will be harvested during their exponential growth phase.
- A suspension of 2.5 x 10^5 viable cells in 100 µL of sterile phosphate-buffered saline (PBS) will be injected subcutaneously into the right flank of each mouse.[5]
3. Tumor Growth and Randomization:
- Tumor growth will be monitored every other day using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
- When the tumors reach an average volume of 75-100 mm³, the mice will be randomly assigned to the following treatment groups (n=10 mice per group):
- Group 1: Vehicle control (e.g., PBS or appropriate solvent for TZD-7m)
- Group 2: TZD-7m (dose to be determined by maximum tolerated dose studies)
- Group 3: Dacarbazine (e.g., 10 mg/kg)[15]
- Group 4: Positive control (another standard-of-care, optional)
4. Drug Administration:
- TZD-7m: The route of administration (e.g., intraperitoneal, oral) and dosing schedule will be based on prior pharmacokinetic and tolerability studies.
- Dacarbazine: Administered intraperitoneally (IP) twice a week.[5]
5. Efficacy Assessment:
- Tumor Growth Inhibition (TGI): Tumor volumes will be measured twice weekly. The TGI will be calculated at the end of the study.
- Survival Analysis: A separate cohort of animals will be monitored for survival, with the endpoint being tumor volume reaching a predetermined size or signs of morbidity.
- Endpoint Tumor Analysis: At the end of the study, tumors will be excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Comparative Data Presentation
The following tables provide a template for summarizing the anticipated quantitative data from the proposed in vivo study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | ||
| TZD-7m | ||
| Dacarbazine |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | ||
| TZD-7m | ||
| Dacarbazine |
Concluding Remarks and Future Directions
This guide outlines a comprehensive framework for the in vivo efficacy comparison of a novel 2-imino-4-thiazolidinone derivative, TZD-7m, and the standard-of-care drug, Dacarbazine, in a preclinical melanoma model. The compelling in vitro data for 2-imino-4-thiazolidinone derivatives suggests their potential as a new class of anticancer agents.[1][12]
A successful outcome in the proposed in vivo study, demonstrating superior or comparable efficacy of TZD-7m to Dacarbazine with a favorable safety profile, would provide a strong rationale for its further preclinical development. Future studies should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in combination with other anticancer agents, including targeted therapies and immunotherapies. The ultimate goal is to translate these promising preclinical findings into novel and effective treatments for patients with melanoma.
References
-
Pharmacology of Dacarbazine (Methyl triazeno imidazole carboxamide, MTIC) ; Mechanism of action. YouTube. Available at: [Link].
-
What is the mechanism of Dacarbazine? Patsnap Synapse. Available at: [Link].
-
Effect of dacarbazine (DTIC) against intravenously injected B16F10 melanoma cells. Investigative Ophthalmology & Visual Science. Available at: [Link].
-
Dacarbazine dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link].
-
Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model. Comparative medicine. Available at: [Link].
-
Dacarbazine Causes Transcriptional Up-Regulation of Interleukin 8 and Vascular Endothelial Growth Factor in Melanoma Cells: A Possible Escape Mechanism from Chemotherapy. Cancer Research. Available at: [Link].
-
Dacarbazine. LiverTox - NCBI Bookshelf. Available at: [Link].
-
In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine. International Journal of Cancer. Available at: [Link].
-
The B16F10 Tumor Model for Melanoma. Melior Discovery. Available at: [Link].
-
A Clinically Relevant, Syngeneic Model of Spontaneous, Highly Metastatic B16 Mouse Melanoma. Anticancer Research. Available at: [Link].
-
A Clinically Relevant, Syngeneic Model of Spontaneous, Highly Metastatic B16 Mouse Melanoma. Anticancer Research. Available at: [Link].
-
B16 Allograft Syngeneic Model: Subcutaneous and Metastatic. Altogen Labs. Available at: [Link].
-
PTD4-apoptin protein and dacarbazine show a synergistic antitumor effect on B16-F1 melanoma in vitro and in vivo. Cancer Gene Therapy. Available at: [Link].
-
Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model. Experimental and Therapeutic Medicine. Available at: [Link].
-
Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].
-
The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction. Galen Medical Journal. Available at: [Link].
-
Generation of Orthotopic Patient-Derived Xenografts in Humanized Mice for Evaluation of Emerging Targeted Therapies and Immunotherapy Combinations for Melanoma. Cancers. Available at: [Link].
-
Patient-Derived Orthotopic Xenograft (PDOX) Models of Melanoma. Journal of Clinical Medicine. Available at: [Link].
-
Metastatic Melanoma Patient–Derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical Cancer Research. Available at: [Link].
-
Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. ResearchGate. Available at: [Link].
-
2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry. Available at: [Link].
-
Melanoma Xenografts. Altogen Labs. Available at: [Link].
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link].
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of the Iranian Chemical Society. Available at: [Link].
-
From simplicity to complexity in current melanoma models. Pigment Cell & Melanoma Research. Available at: [Link].
-
ab initio structural study of 2-imino-4-thiazolidinone derivatives and their anti-proliferative activity against A549 and H460 human lung carcinoma cells. Semantic Scholar. Available at: [Link].
-
Pharmacophore ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. Available at: [Link].
-
Synthesis, characterization and pharmacological activity of new 2- imino –thiazolidine-4-one derivatives. ResearchGate. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. A Clinically Relevant, Syngeneic Model of Spontaneous, Highly Metastatic B16 Mouse Melanoma | Anticancer Research [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Patient-Derived Orthotopic Xenograft (PDOX) Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 15. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Imino-thiazolidin-2-one
As researchers dedicated to advancing drug discovery and development, our work is predicated on precision, safety, and responsibility. The handling of novel chemical entities like 4-Imino-thiazolidin-2-one (CAS No. 19967-65-8), a heterocyclic compound with significant interest in medicinal chemistry, demands a rigorous approach that extends from the benchtop to final disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Our objective is to move beyond mere procedural lists, offering a framework grounded in scientific causality to ensure the protection of personnel and the environment.
Section 1: Hazard Identification & Risk Assessment: The Principle of Analogy
Based on data from analogous compounds, we must assume this compound presents the following potential hazards.[4][5][6][7]
Table 1: Summary of Potential Hazards Based on Thiazolidinone Analogs
| Hazard Statement Number | Hazard Statement | GHS Classification Category | Source (Analog Compound) |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | [5][6][7] |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) | [5][6] |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) | [5][6] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Cat. 2) | [4][5][6] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Cat. 2) | [4][5][7] |
| H335 | May cause respiratory irritation | STOT, Single Exposure (Cat. 3) | [4][6][8] |
This data compels us to manage all waste streams containing this compound as hazardous waste .
Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal workflow. The causality is simple: minimizing exposure and contamination at the source prevents larger hazards during waste accumulation and disposal.
Mandatory Engineering and Personal Protective Controls:
-
Engineering Control - Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent inhalation of dusts or vapors.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4][9] Thiazolidinone analogs are known to cause serious eye irritation, and this dual protection is necessary to prevent accidental splashes or contact with airborne particulates.[4][9]
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (Nitrile is a common and effective choice for incidental contact). Ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
Hygiene: Always wash hands and any exposed skin thoroughly with soap and water after handling.[4][10] Do not eat, drink, or smoke in the laboratory.[11]
Section 3: Waste Classification and Segregation Protocol
Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for correctly classifying their waste.[4] Given the toxicological profile of its analogs, this compound waste must be managed as hazardous.
Step-by-Step Segregation Methodology:
-
Identify Waste Streams: Meticulously identify all waste streams containing the compound:
-
Stream A: Unused/Expired Solid Compound: The original container with the pure chemical.
-
Stream B: Contaminated Solid Waste: Items such as used weighing paper, pipette tips, gloves, and paper towels contaminated with the compound.
-
Stream C: Contaminated Liquid Waste: Solutions containing the compound, including reaction mixtures, mother liquors, and solvent rinses.
-
-
Segregate at the Point of Generation: Use separate, clearly labeled hazardous waste containers for each stream. Co-mingling different waste types can lead to dangerous reactions and complicates the disposal process.
-
The Cardinal Rule - No Sewering: Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals, the sewering (i.e., disposal down a drain) of hazardous waste pharmaceuticals is strictly prohibited.[12][13] This rule is effective in all states, regardless of their adoption status of other Subpart P rules, because it was implemented under the Hazardous and Solid Waste Amendments.[13]
Section 4: The Disposal Workflow: From Bench to Final Disposition
The following workflow outlines the systematic process for preparing chemical waste for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Caption: Disposal workflow for this compound waste.
Detailed Protocol for Waste Accumulation:
-
Container Selection: Collect waste in a container that is compatible with the chemical contents. For solutions, this is typically a High-Density Polyethylene (HDPE) or glass bottle. Ensure the container is in good condition with no leaks or damage.[14]
-
Packaging:
-
For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion.
-
For solid waste, ensure the container can be securely sealed to prevent the release of dust.
-
Contaminated sharps (needles, razor blades) must be placed in a designated, puncture-proof sharps container.
-
-
Labeling: Affix a hazardous waste label or tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound" and any solvents present.
-
The associated hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of initial accumulation.
-
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should have secondary containment to capture any potential leaks.
-
Disposal Request: Once the container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's EHS department. Do not allow waste to accumulate beyond regulated time limits.
Section 5: Emergency Procedures - Spill and Exposure Management
Accidents require immediate and correct action. All personnel must be familiar with these procedures before beginning work.
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and contact EHS.
-
Control and Contain: For a small, manageable spill, ensure proper PPE is worn. Prevent the spread of the spill by encircling it with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[10]
-
Absorb and Collect: Gently cover and absorb the spilled material. Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Document: Report the spill to your laboratory supervisor and EHS, as per institutional policy.
First-Aid for Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9][10]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10][15]
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only effectively but with the highest standards of safety and environmental stewardship.
References
-
PubChem. This compound | C3H4N2OS | CID 2049163. [Link]
-
Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. [Link]
-
University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026. [Link]
-
PubChem. 4-Thiazolidinone | C3H5NOS | CID 637591 - Safety and Hazards. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Pharmaceuticals Rule. [Link]
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]
-
Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). [Link]
-
Kocić, D., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC - PubMed Central. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
Chen, H., et al. (2001). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]
-
Molnar, M., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. PubMed. [Link]
-
Alwiswasy, R. M., et al. (2019). Synthesis, characterization and pharmacological activity of new 2- imino –thiazolidine-4-one derivatives. ResearchGate. [Link]
-
Geronikaki, A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. [Link]
-
eCFR. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]
-
Bolli, M. H., et al. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. PubMed. [Link]
Sources
- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives | MDPI [mdpi.com]
- 3. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Thiazolidinone | C3H5NOS | CID 637591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 33176-41-9 (2-Imino-4-oxo-thiazolidin-5-yl)-acetic acid AKSci 0433AE [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ashp.org [ashp.org]
- 13. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Imino-thiazolidin-2-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Imino-thiazolidin-2-one (CAS No. 19967-65-8). It is structured to deliver field-proven insights and procedural guidance that prioritize safety and experimental integrity.
ALERT: Crucial Safety Information
A comprehensive, officially registered Safety Data Sheet (SDS) detailing the specific toxicological properties of this compound is not publicly available. One chemical information aggregator explicitly notes "no data available" for GHS classification and hazard statements for this specific compound[1].
In the absence of definitive data, the principle of maximum precaution must be applied . This guide is therefore based on the known hazards of structurally similar compounds within the thiazolidinone class. Analogs are known to cause skin irritation, serious eye irritation, and respiratory irritation; some are harmful if swallowed or in contact with the skin[2][3]. Consequently, this compound must be handled as a hazardous substance until proven otherwise through certified toxicological testing. A thorough, institution-specific risk assessment is mandatory before commencing any work.
Hazard Assessment: The Rationale for Stringent Controls
The core directive for handling this compound is rooted in mitigating risks extrapolated from its chemical family. The thiazolidinone scaffold is bioactive, and derivatives can elicit significant physiological responses. The potential hazards, which form the basis for the following PPE and handling protocols, are:
-
Dermal Irritation/Toxicity: Compounds of this class can cause skin irritation and may be harmful upon contact[2]. The imino group may contribute to skin sensitization.
-
Ocular Damage: A significant risk associated with analogous compounds is serious eye irritation or damage[2][3]. As a fine powder, the substance can easily become airborne and contact the eyes.
-
Respiratory Tract Irritation: Inhaling the fine particulate dust of this compound could lead to respiratory irritation[2]. The full extent of its inhalation toxicity is unknown.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist but a critical, risk-based decision. The following table outlines the minimum required PPE for tasks involving this compound.
| Task | Eyes & Face | Hand Protection | Body Protection | Respiratory Protection |
| Transporting unopened container | Safety glasses with side shields | Not required, but good practice | Lab coat | Not required |
| Weighing solid powder | Chemical safety goggles and face shield | Double-glove with chemical-resistant gloves (e.g., Nitrile), ensuring no skin is exposed between cuff and lab coat sleeve. | Tightly cuffed lab coat or disposable gown over full-coverage clothing | Required. Use a NIOSH-approved N95 respirator or higher, within a certified chemical fume hood or ventilated balance enclosure. |
| Preparing solutions (in a fume hood) | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat or chemical-resistant apron over lab coat | Not required if work is performed correctly within a certified and properly functioning chemical fume hood. |
| Conducting reactions/analyses | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not required if work is performed in a closed system or within a fume hood. |
| Handling waste for disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not required if waste containers are sealed. |
Operational and Disposal Plan
A self-validating protocol ensures safety at every step, from material receipt to waste disposal.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound solid must be performed in a designated area, such as a certified chemical fume hood.
-
Fume Hood Verification: Before starting, verify that the chemical fume hood is functioning correctly (check the airflow monitor). The work should be conducted at least 6 inches inside the sash.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Emergency Equipment Check: Ensure an eyewash station and safety shower are unobstructed and have been recently tested[4].
Step 2: Handling and Manipulation of Solid Compound
-
Don PPE: Put on all required PPE as detailed in the table above, paying special attention to double-gloving and ensuring a proper seal on your respirator if used.
-
Careful Transfer: Open the container within the fume hood. Use a dedicated spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Wetting the Powder: When preparing a solution, add the solvent to the vessel first, then slowly add the weighed powder to the solvent. This "wetting" technique significantly reduces the risk of dust generation.
Step 3: Decontamination
-
Tools and Surfaces: Thoroughly decontaminate spatulas and the work surface within the fume hood using a suitable solvent (e.g., 70% ethanol, followed by water) and wipe dry.
-
Glove Removal: Remove the outer pair of gloves before leaving the fume hood and dispose of them in the designated solid waste container. Remove the inner pair of gloves using the proper technique to avoid skin contamination.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after the procedure is complete and gloves have been removed[4].
Step 4: Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled, sealed hazardous waste container. Do not mix with general laboratory waste.
-
Container Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" and its CAS number (19967-65-8).
-
Consult EHS: Follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health & Safety (EHS) department for final disposal procedures. Never dispose of this chemical down the drain[4].
Emergency Procedures
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].
Spill Response:
-
Minor Spill (inside fume hood): Cover the spill with an absorbent material. Carefully collect the material into a sealed hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert personnel and your institution's EHS or emergency response team. Do not attempt to clean it up without proper training and equipment.
Workflow & Logic Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
-
PubChem. This compound | C3H4N2OS | CID 2049163. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
